H-D-Ala-OtBu.HCl
Description
The exact mass of the compound D-Alanine tert-butyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWPPQGWGVHD-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583520 | |
| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59531-86-1 | |
| Record name | D-Alanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59531-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-D-Ala-OtBu.HCl: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Core Chemical Properties
This compound is the hydrochloride salt of the tert-butyl ester of D-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Name | D-Alanine tert-butyl ester hydrochloride | [1] |
| Synonyms | H-D-Ala-OtBu·HCl, (R)-tert-Butyl 2-aminopropanoate hydrochloride, tert-Butyl D-alaninate hydrochloride | [1] |
| CAS Number | 59531-86-1 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 168-175 °C (decomposes) | |
| Solubility | Soluble in water and polar organic solvents such as methanol (B129727) and ethanol. | |
| Optical Rotation | Specific rotation values are available for the L-enantiomer, H-L-Ala-OtBu·HCl: [α]²⁰/D = +1.4 ± 0.2° (c = 2% in ethanol) | [2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is a multi-step process that involves the protection of the amino group of D-alanine, esterification of the carboxylic acid, and subsequent deprotection of the amino group. The following is a general experimental protocol that can be adapted for this synthesis.
Step 1: N-Terminal Protection of D-Alanine (Boc Protection)
This step protects the amino group of D-alanine to prevent it from reacting during the subsequent esterification step. A common protecting group used is the tert-butoxycarbonyl (Boc) group.
Materials:
-
D-alanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
5% Citric acid solution
-
Sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve D-alanine in a 1:1 (v/v) mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
To this solution, add a slight excess (approximately 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.
-
Extract the N-Boc-D-alanine into ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-alanine.
Step 2: Esterification with tert-Butanol (B103910)
This step introduces the tert-butyl ester protecting group onto the carboxylic acid of N-Boc-D-alanine.
Materials:
-
N-Boc-D-alanine
-
tert-Butanol
-
4-(Dimethylamino)pyridine (DMAP)
Procedure:
-
Dissolve N-Boc-D-alanine in dichloromethane (DCM).
-
Add an excess of tert-butanol to the solution.
-
Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Ala-OtBu.
Step 3: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the desired this compound.[3][4]
Materials:
-
Boc-D-Ala-OtBu
-
4M HCl in dioxane or a solution of HCl gas in diethyl ether
Procedure:
-
Dissolve the crude Boc-D-Ala-OtBu in a minimal amount of an appropriate solvent such as dioxane or diethyl ether.
-
Add an excess of a 4M HCl solution in dioxane or a saturated solution of HCl gas in diethyl ether.
-
Stir the mixture at room temperature for 1-2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[5][6][7] In SPPS, the C-terminal amino acid of the desired peptide is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner.
The workflow for incorporating a D-alanine residue into a growing peptide chain using this compound in a standard Fmoc-based SPPS protocol is illustrated in the diagram below.
SPPS Workflow for D-Alanine Incorporation
Experimental Protocol for SPPS Coupling
The following is a general protocol for the coupling of this compound to a resin-bound peptide with a free N-terminus in an Fmoc-based SPPS strategy.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or HOBt/DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. If the N-terminal Fmoc group is present, perform deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF. Add a base such as DIEA (typically 2 equivalents relative to the amino acid hydrochloride) to neutralize the hydrochloride and activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc group (if applicable) and the coupling of the next amino acid.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is an essential building block in peptide synthesis, enabling the incorporation of D-alanine residues into peptide chains. Its use in solid-phase peptide synthesis is well-established, and the protocols outlined in this guide provide a framework for its successful application in the laboratory. Researchers and drug development professionals can leverage the properties of this compound to advance their work in creating novel peptides with diverse therapeutic and research applications.
References
- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to H-D-Ala-OtBu.HCl for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of H-D-Ala-OtBu.HCl, also known as D-Alanine tert-butyl ester hydrochloride. It is a crucial protected amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Formula
This compound is the hydrochloride salt of the tert-butyl ester of D-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-alanine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar organic solvents.
-
IUPAC Name: tert-butyl (2R)-2-aminopropanoate;hydrochloride[4]
-
SMILES: C--INVALID-LINK--N.Cl[4]
-
Synonyms: D-Alanine tert-butyl ester hydrochloride, (R)-tert-Butyl 2-aminopropanoate hydrochloride, H-D-Ala-OtBu . HCl[4]
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 181.66 g/mol | [3][4] |
| Appearance | White to almost white crystalline powder | [2][3] |
| Purity | ≥98% | [3] |
| Melting Point | Approximately 167–169°C | [3] |
| 168-175°C (decomposes) | [5] | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [3][5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen) at 2–8°C, protected from moisture and light. | [3] |
| CAS Number | 59531-86-1 | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis of amino acid tert-butyl ester hydrochlorides are crucial for researchers. Below are representative protocols derived from literature.
Protocol 1: General Synthesis of α-Amino Acid tert-Butyl Ester Hydrochloride
This protocol describes a general method for the synthesis of N-(4-nitrobenzene)sulfonyl-α-amino acid tert-butyl esters, which involves the initial formation of the α-amino acid tert-butyl ester hydrochloride as an intermediate.
-
Step 1: Preparation of the Free Amine
-
Suspend the α-amino acid tert-butyl ester hydrochloride (10 mmol) in dry dichloromethane (B109758) (40 mL).
-
Add DIPEA (diisopropylethylamine) (21 mmol) dropwise over 10 minutes at 25 °C.
-
Stir the reaction mixture for an additional 10 minutes.[6]
-
-
Step 2: Sulfonylation
-
Cool the resulting solution to 0 °C.
-
Add (4-nitrobenzene)sulfonyl chloride (10 mmol) dropwise over 10 minutes.
-
Stir the solution until the reaction is complete, monitoring by TLC (Thin Layer Chromatography).[6]
-
-
Step 3: Work-up and Purification
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with saturated NH₄Cl solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (20 mL).
-
Dry the organic phase over MgSO₄ and filter.
-
The solvent is then removed to yield the product.[6]
-
Protocol 2: Industrial Scale Preparation of Amino Acid tert-Butyl Ester Hydrochloride Salts
This patented process is suitable for larger scale synthesis.
-
Step 1: Esterification
-
React the starting amino acid (e.g., phenylalanine) with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA).
-
The reaction is typically carried out in a solvent like dioxane in an autoclave and stirred at room temperature for 4-5 days.[7]
-
-
Step 2: Isolation of the Free Base
-
Wash the reaction mixture with a 10% bicarbonate solution, followed by water and brine.
-
Remove the solvent under vacuum to afford the desired product as a free base.[7]
-
-
Step 3: Hydrochloride Salt Formation
-
Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).
-
Remove the ether under vacuum to yield the desired hydrochloride salt.[7]
-
Diagrams and Workflows
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a protected amino acid, starting from the tert-butyl ester hydrochloride derivative.
References
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 4. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. H-Ala-OtBu.HCl [chembk.com]
- 6. rsc.org [rsc.org]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
H-D-Ala-OtBu.HCl CAS number 59531-86-1
An In-depth Technical Guide to H-D-Ala-OtBu.HCl (CAS Number: 59531-86-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as D-Alanine tert-butyl ester hydrochloride, is a protected amino acid derivative widely utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1][2] Its structure, featuring a tert-butyl ester protecting group on the carboxyl terminus and a free amine in the hydrochloride salt form, makes it a valuable building block for the stepwise assembly of peptide chains. The D-configuration of the alanine (B10760859) residue is of particular interest for the synthesis of peptides with modified biological activity and stability, as peptides incorporating D-amino acids are often less susceptible to enzymatic degradation. This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental setups.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 59531-86-1 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 168-175 °C (decomposes) | [3][4] |
| Solubility | Soluble in methanol (B129727) and other polar organic solvents. | [2][3] |
| Purity | Typically ≥98% | [2] |
Safety and handling are of paramount importance when working with any chemical substance. Table 2 outlines the key safety information for this compound.
Table 2: Safety and Handling Information for this compound
| Category | Information | References |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the alanine methyl protons (doublet, ~1.4 ppm), the alanine α-proton (quartet, ~4.0 ppm), and the amine protons (broad singlet, variable chemical shift). |
| ¹³C NMR | Resonances for the tert-butyl quaternary carbon (~82 ppm) and methyl carbons (~28 ppm), the alanine methyl carbon (~17 ppm), α-carbon (~50 ppm), and the carbonyl carbon (~170 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 146.11, corresponding to the free base (D-Alanine tert-butyl ester). |
| Infrared (IR) | Characteristic absorptions for the N-H stretching of the amine hydrochloride salt (~3000-2800 cm⁻¹), C-H stretching (~2980-2850 cm⁻¹), the ester carbonyl C=O stretching (~1740 cm⁻¹), and N-H bending (~1600-1500 cm⁻¹). |
Experimental Protocols
This compound is a cornerstone in solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[5][6] Below are detailed experimental protocols for its synthesis, its use in peptide coupling, and the subsequent deprotection of the tert-butyl group.
Synthesis of this compound
This protocol describes a general method for the synthesis of amino acid tert-butyl ester hydrochlorides.[7]
Caption: Synthesis of this compound.
Methodology:
-
Reaction Setup: In a pressure vessel, suspend D-Alanine in a suitable solvent such as dioxane or dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Esterification: Cool the suspension and add condensed isobutylene. Seal the vessel and stir at room temperature for 48-72 hours.
-
Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain D-Alanine tert-butyl ester as a free base.
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethereal HCl dropwise with stirring.
-
Product Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Coupling of an Fmoc-Protected Amino Acid to H-D-Ala-OtBu-Resin
This protocol outlines the coupling of a generic Fmoc-amino acid to a resin pre-loaded with H-D-Ala-OtBu. This is a fundamental step in SPPS.[8][9]
Caption: Fmoc-SPPS Coupling Workflow.
Methodology:
-
Resin Preparation: Swell the H-D-Ala-OtBu-functionalized resin in dimethylformamide (DMF) for 30-60 minutes.
-
Neutralization: If starting with the hydrochloride salt on the resin, neutralize the resin by washing with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF. Wash the resin thoroughly with DMF.
-
Activation of Fmoc-Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. Add a coupling agent such as HBTU or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated Fmoc-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Selective Cleavage of the Tert-Butyl Ester Protecting Group
While the tert-butyl ester is typically cleaved during the final trifluoroacetic acid (TFA) treatment that also cleaves the peptide from the resin, it is possible to selectively remove it under milder acidic conditions if the peptide is attached to a more acid-resistant linker.[10][11][12]
References
- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 3. H-Ala-OtBu.HCl [chembk.com]
- 4. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]
- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis
Abstract: H-D-Ala-OtBu.HCl, chemically known as D-Alanine tert-butyl ester hydrochloride, is a specialized amino acid derivative that serves as a fundamental building block in synthetic organic chemistry. Its primary application lies in the field of peptide synthesis, a cornerstone of drug discovery, biochemical research, and materials science. The compound is a protected form of D-alanine, where the carboxylic acid group is masked as a tert-butyl (tBu) ester and the molecule is stabilized as a hydrochloride salt. This protection strategy is crucial for the controlled, stepwise assembly of amino acids into well-defined peptide sequences. This technical guide provides an in-depth overview of its properties, core applications, and a detailed, representative protocol for its use in Solid-Phase Peptide Synthesis (SPPS), intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder valued for its stability and purity.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The key physicochemical properties are summarized below.
| Property | Value | References |
| Chemical Name | D-Alanine tert-butyl ester hydrochloride | [2][3] |
| Synonyms | This compound, (R)-tert-Butyl 2-aminopropanoate hydrochloride | [3] |
| CAS Number | 59531-86-1 | [2][4][5] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [4][6] |
| Molecular Weight | 181.66 g/mol | [3][4] |
| Appearance | White to almost white powder/crystal | [1][6] |
| Purity | ≥98% to ≥99% (Method: HPLC) | [5][6] |
| Solubility | Soluble in polar organic solvents like methanol. | [1][7] |
| Storage Conditions | 0 - 8°C, under an inert atmosphere, protected from moisture. | [5] |
Core Application: A Protected Chiral Building Block in Peptide Synthesis
The principal use of this compound is as a chiral building block in the synthesis of peptides.[5][8] Peptides are constructed by forming amide (peptide) bonds between the amino group of one amino acid and the carboxylic acid group of another. To ensure the formation of a single, desired product, all other reactive functional groups in the amino acid precursors must be temporarily masked with "protecting groups".[9][10]
2.1. The Role of the Tert-Butyl (tBu) Ester Protecting Group
In this compound, the carboxylic acid group of D-alanine is protected by a tert-butyl (tBu) ester. This group is essential for several reasons:
-
Inertness: It prevents the carboxylic acid from participating in unwanted side reactions during the peptide coupling step.[9]
-
Stability: The tBu group is stable under the basic conditions used to deprotect the N-terminus in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) synthesis strategy.[9]
-
Selective Removal: It can be cleanly removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA), which typically occurs at the final stage of synthesis when the completed peptide is cleaved from its solid support.[9][10]
This selective removal is the cornerstone of an "orthogonal" protection strategy, which allows for the deprotection of one functional group without affecting others.
2.2. The Fmoc/tBu Orthogonal Protection Strategy
This compound is a component often used within the context of the Fmoc/tBu protection strategy, a dominant methodology in modern Solid-Phase Peptide Synthesis (SPPS).[9][11] This strategy relies on two classes of protecting groups that are removed by chemically distinct (orthogonal) mechanisms.
-
Nα-Terminus Protection (Fmoc group): The amino group of the incoming amino acid is protected with an Fmoc group, which is labile to bases (e.g., piperidine).[1][8]
-
Side-Chain/C-Terminus Protection (tBu group): Reactive amino acid side chains (e.g., the carboxyl groups of Aspartic and Glutamic acid) and, in this case, the C-terminus of the starting amino acid, are protected with acid-labile groups like the tBu ester.[8][9][12]
This orthogonality ensures that the N-terminus can be repeatedly deprotected for chain elongation while the tBu-protected groups remain intact until the final acid-mediated cleavage step.
Caption: Orthogonal protection in Fmoc/tBu peptide synthesis.
Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This compound is incorporated into a peptide chain using SPPS. The following is a generalized, representative protocol for the elongation cycle in Fmoc-based SPPS.
Caption: Generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Representative Experimental Protocol:
This protocol describes a single coupling cycle for adding an amino acid (such as the L- or D-alanine derivative) to a growing peptide chain anchored to a solid support resin (e.g., Wang or Rink Amide resin).[1][2][7]
-
Resin Preparation and Swelling:
-
Fmoc-Group Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Thoroughly wash the resin multiple times with DMF to remove residual piperidine and the cleaved Fmoc adduct. This is a critical step to prevent side reactions.[7]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the incoming amino acid (e.g., an N-Fmoc protected amino acid if elongating the chain, or this compound if it were the first residue being attached to a specific linker) and a coupling agent (e.g., HBTU, HATU) in DMF.[7]
-
Add an organic base such as N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the amino acid.
-
Add this activated amino acid solution to the washed resin.
-
Agitate the mixture for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.[2]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
-
Cycle Repetition:
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin.
-
A "cleavage cocktail," typically containing a strong acid like Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane), is added to the resin.[2]
-
This single step simultaneously breaks the bond anchoring the peptide to the resin and removes the acid-labile side-chain protecting groups, such as the tert-butyl ester, yielding the final, deprotected peptide.[2][9]
-
Key Application Areas
The use of this compound as a building block enables the synthesis of complex and bioactive peptides for various fields of research and development.
-
Drug Development and Pharmaceutical Formulations: Peptides are essential in drug development.[8] The incorporation of D-amino acids, like D-alanine, can significantly increase the metabolic stability of a peptide therapeutic by making it resistant to degradation by natural proteases. The enhanced stability and solubility offered by derivatives like this compound are critical in formulating effective medications.[5][8][12]
-
Biochemical and Medicinal Chemistry Research: This compound is used to synthesize custom peptides for studying protein-protein interactions, enzyme functions, and metabolic pathways.[1][8] It is also used in the development of enzyme inhibitors.[5]
-
Synthesis of Bioactive Peptides and Peptidomimetics: It serves as a precursor for the synthesis of bioactive peptides, which can have antimicrobial, antihypertensive, or antioxidant properties, and for creating peptidomimetics (molecules that mimic natural peptides).[1][13][14][15]
Conclusion
This compound is more than a simple chemical reagent; it is a precisely engineered tool that enables the controlled and efficient synthesis of complex peptides. Its utility is defined by the strategic use of the tert-butyl ester protecting group within the robust and versatile framework of the Fmoc/tBu orthogonal synthesis strategy. For researchers in drug discovery and biochemistry, this compound provides a reliable method for incorporating the non-natural D-alanine residue, opening avenues for creating novel peptides with enhanced therapeutic properties and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. D-Alanine tert-Butyl Ester Hydrochloride, 1G | Labscoop [labscoop.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to H-D-Ala-OtBu.HCl for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-D-Ala-OtBu.HCl, a critical building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a representative experimental protocol for its application, and visualizes the synthetic workflow, offering a valuable resource for professionals in the field.
Core Properties of this compound
This compound, or D-Alanine tert-butyl ester hydrochloride, is a protected form of the amino acid D-alanine. The tert-butyl ester group provides a robust protecting strategy for the carboxylic acid functionality, which is crucial for the controlled, stepwise assembly of peptide chains. This protection is typically stable under the conditions required for peptide bond formation and can be removed under specific acidic conditions.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 181.66 g/mol | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| CAS Number | 59531-86-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥99% | [1] |
| Melting Point | 168-175 °C (decomposes) |
Application in Peptide Synthesis: A Methodological Overview
This compound is a fundamental reagent in both solution-phase and solid-phase peptide synthesis (SPPS). Its primary role is to serve as the C-terminal protected amino acid, to which subsequent N-protected amino acids are coupled to elongate the peptide chain. The hydrochloride salt form enhances its stability and handling properties.
General Workflow for Dipeptide Synthesis
The synthesis of a dipeptide using this compound generally follows a well-established workflow. This process involves the activation of the carboxylic acid of an N-protected amino acid, followed by its coupling to the free amino group of this compound.
Caption: Workflow for the synthesis of a dipeptide using this compound.
Experimental Protocol: Solution-Phase Synthesis of a Dipeptide
The following is a representative protocol for the synthesis of a dipeptide, for instance, Boc-L-Phe-D-Ala-OtBu, using this compound in a solution-phase approach.
Materials:
-
N-α-Boc-L-Phenylalanine (Boc-L-Phe-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.
-
Activation of the Carboxylic Acid Component: In a separate flask, dissolve Boc-L-Phe-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution from step 2, add DCC (1.05 equivalents) and stir for 20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Peptide Bond Formation: Add the solution of the activated ester from step 3 to the solution of the free amine from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: The final product, Boc-L-Phe-D-Ala-OtBu, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Logical Relationship in Peptide Coupling
The core of the peptide synthesis described above is the coupling reaction, which involves several key components working in a specific logical sequence. The following diagram illustrates this relationship.
Caption: Logical flow of the carboxyl group activation and peptide bond formation.
This guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.
References
Navigating the Solubility Landscape of H-D-Ala-OtBu.HCl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) is a protected amino acid derivative frequently employed in peptide synthesis and drug development. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound and its L-isomer, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment in a drug development context. While specific quantitative solubility data for this compound remains limited in publicly available literature, this guide consolidates existing qualitative information and provides comparative data for structurally related compounds to inform laboratory practice.
Introduction
The tert-butyl ester protection of the carboxylic acid group in D-alanine enhances its utility in synthetic organic chemistry by preventing unwanted side reactions. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. A thorough understanding of the solubility of this compound in commonly used organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating downstream processing. This document aims to be a valuable resource by summarizing the known solubility properties and providing practical guidance for researchers.
Solubility Data
Table 1: Qualitative and Comparative Solubility of Alanine Ester Hydrochlorides
| Compound | Solvent | Solubility | Data Type |
| H-L-Ala-OtBu.HCl | Methanol (B129727) | Soluble[1] | Qualitative |
| H-L-Ala-OtBu.HCl | Ethanol | Soluble[2][3] | Qualitative |
| L-Alanine methyl ester.HCl | Ethanol | ~30 mg/mL[4] | Quantitative |
| L-Alanine methyl ester.HCl | DMSO | ~20 mg/mL[4] | Quantitative |
| L-Alanine methyl ester.HCl | DMF | ~20 mg/mL[4] | Quantitative |
It is important to note that the quantitative data presented is for L-Alanine methyl ester hydrochloride and should be used as a reference point with caution, as the tert-butyl ester may exhibit different solubility characteristics.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Methanol, Ethanol, DMSO, DMF)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any remaining undissolved particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a compound in a research and development setting.
Caption: Workflow for Determining Organic Solvent Solubility.
Conclusion
While a precise, quantitative solubility profile for this compound in various organic solvents is not extensively documented, qualitative information suggests its solubility in polar protic solvents like methanol and ethanol. For research and development purposes, it is crucial to experimentally determine the solubility in the specific solvent system and conditions being used. The provided general protocol and workflow offer a systematic approach to generating reliable solubility data, which is fundamental for the successful application of this compound in synthetic and pharmaceutical sciences.
References
An In-depth Technical Guide to the Synthesis of D-Alanine tert-Butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of D-Alanine tert-butyl ester hydrochloride, a critical building block in peptide synthesis and various pharmaceutical applications. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality of D-alanine, preventing its participation in unwanted side reactions during peptide coupling.[1] Its stability under various conditions and selective removal under mild acidic conditions make it an invaluable tool in modern organic synthesis.[1] This document details the most relevant and modern synthetic methodologies, complete with experimental protocols, comparative data, and process visualizations.
Core Synthetic Strategies
The synthesis of D-Alanine tert-butyl ester hydrochloride can be approached through several distinct pathways. The primary methods involve the direct esterification of D-alanine or the esterification of N-protected D-alanine followed by deprotection.
1. Direct Esterification of D-Alanine:
-
Method A: Reaction with tert-Butyl Acetate (B1210297) using a Strong Acid Catalyst. This is a widely used method where D-alanine is reacted with tert-butyl acetate, which acts as both the solvent and the tert-butylating agent, in the presence of a strong acid catalyst.
-
Method B: Reaction with Isobutylene (B52900) and an Acid Catalyst. This classic method involves the reaction of D-alanine with isobutylene gas under pressure in the presence of an acid catalyst.
2. Esterification of N-Protected D-Alanine:
-
Method C: Steglich Esterification of N-Boc-D-Alanine. This method involves the esterification of N-Boc-protected D-alanine with tert-butanol (B103910) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
The final step in all these methodologies is the conversion of the resulting D-alanine tert-butyl ester free base to its hydrochloride salt to improve its stability and handling properties.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the different synthetic methods for D-Alanine tert-butyl ester hydrochloride.
| Parameter | Method A: tert-Butyl Acetate/Tf₂NH | Method B: Isobutylene/PTSA | Method C: Steglich Esterification (Boc-D-Ala) | Commercial Specifications |
| Yield | High (specific data pending) | Variable, can be low (e.g., 35%) but improvable | Good to high | N/A |
| Purity (HPLC) | >98% (typical) | >98% (typical) | >98% (typical) | ≥98.0% to ≥99%[2][3] |
| Melting Point (°C) | N/A | N/A | N/A | 206 - 216[2] |
| Optical Rotation [α]D | N/A | N/A | N/A | -1.0° to -2.0° (c=2, EtOH)[4] |
Experimental Protocols
Method A: Synthesis via tert-Butylation with tert-Butyl Acetate and Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
This modern approach offers a safer and more efficient alternative to traditional methods using hazardous acids like perchloric acid. The use of Tf₂NH as a catalyst allows for faster reaction times and high yields.[5][6][7]
Step 1: Synthesis of D-Alanine tert-Butyl Ester
-
Materials:
-
D-Alanine
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Suspend D-alanine (1.0 eq) in tert-butyl acetate (0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve Tf₂NH (1.1 eq) in dichloromethane.
-
Add the Tf₂NH solution to the cooled D-alanine suspension.
-
Stir the reaction mixture at 0 °C for 2.5 hours.
-
Slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution (reverse addition).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude D-alanine tert-butyl ester.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: Formation of D-Alanine tert-Butyl Ester Hydrochloride
-
Materials:
-
D-Alanine tert-butyl ester (from Step 1)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Hydrogen Chloride (HCl) solution in diethyl ether (e.g., 2 M) or HCl gas
-
-
Procedure:
-
Dissolve the purified D-alanine tert-butyl ester in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution until precipitation is complete.
-
Stir the mixture at 0 °C for 30 minutes.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to obtain D-Alanine tert-butyl ester hydrochloride.
-
Method B: Synthesis via Reaction with Isobutylene and p-Toluenesulfonic Acid (PTSA)
This method requires the use of a pressure vessel (autoclave) to handle the gaseous isobutylene.
-
Materials:
-
D-Alanine
-
Dioxane or Dichloromethane
-
p-Toluenesulfonic acid (PTSA)
-
Isobutylene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a pressure vessel, add D-alanine (1.0 eq), dioxane or dichloromethane, and PTSA (e.g., 1.5 eq).
-
Cool the vessel and introduce a measured amount of condensed isobutylene.
-
Seal the vessel and stir the reaction mixture at room temperature for 2-3 days.
-
After the reaction is complete, vent the excess isobutylene and open the vessel.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude D-alanine tert-butyl ester.
-
Follow Step 2 of Method A for the conversion to the hydrochloride salt.
-
Method C: Steglich Esterification of N-Boc-D-Alanine
This method is suitable for small-scale synthesis and when the starting material is N-protected D-alanine.
-
Materials:
-
N-Boc-D-alanine
-
tert-Butanol (t-BuOH)
-
Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
-
Procedure:
-
Dissolve N-Boc-D-alanine (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (e.g., 0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude N-Boc-D-alanine tert-butyl ester.
-
Purify the crude product by flash chromatography.
-
For Boc deprotection, dissolve the purified product in a mixture of dichloromethane and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude D-alanine tert-butyl ester as its trifluoroacetate (B77799) salt.
-
To obtain the hydrochloride salt, perform a salt exchange or neutralize the TFA salt to the free base and then proceed with Step 2 of Method A.
-
Process and Workflow Diagrams
Caption: Overall workflow for the synthesis of D-Alanine tert-butyl ester hydrochloride.
Caption: Reaction schemes for the synthesis of D-Alanine tert-butyl ester hydrochloride.
Safety and Handling
-
D-Alanine: Generally considered non-hazardous.
-
tert-Butyl Acetate: Flammable liquid and vapor. Causes skin and eye irritation.
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isobutylene: Extremely flammable gas. Reacts explosively with strong oxidizing agents. Requires specialized equipment for handling.
-
p-Toluenesulfonic Acid (PTSA): Causes skin irritation and serious eye damage.
-
Dicyclohexylcarbodiimide (DCC): Toxic and a potent skin sensitizer. Handle with extreme care.
-
4-Dimethylaminopyridine (DMAP): Toxic if swallowed or in contact with skin.
-
Hydrogen Chloride (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn. Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.
Applications in Research and Drug Development
D-Alanine tert-butyl ester hydrochloride is a key intermediate in the synthesis of peptides and peptidomimetics.[2] Its incorporation into peptide chains is crucial for developing novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists. The D-configuration of the alanine (B10760859) residue can impart resistance to enzymatic degradation, enhancing the pharmacokinetic properties of the resulting peptide drugs. Furthermore, it is used in studies related to bacterial cell wall biosynthesis, where D-alanine is an essential component.
References
- 1. chemimpex.com [chemimpex.com]
- 2. D-Alanine tert-Butyl Ester Hydrochloride 59531-86-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Neuartige tert-Butylierung von Carbonsäuren und Alkoholen - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide synthesis, the deliberate incorporation of non-canonical amino acids is a cornerstone of therapeutic peptide design. Among these, D-amino acids play a pivotal role in enhancing peptide stability and modulating biological activity. This technical guide provides an in-depth exploration of H-D-Ala-OtBu.HCl, a key building block for introducing D-alanine into peptide sequences. We will delve into its chemical properties, its function within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, and detailed experimental protocols for its application.
The Role and Chemical Properties of this compound
This compound, chemically known as D-Alanine tert-butyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-alanine. Its structure is strategically designed for seamless integration into peptide synthesis workflows.
-
D-Alanine Core : The presence of the D-enantiomer of alanine (B10760859) is crucial for conferring resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids. This can significantly extend the in vivo half-life of peptide-based therapeutics.[1]
-
Tert-butyl (OtBu) Ester Protecting Group : The carboxylic acid group of D-alanine is protected as a tert-butyl ester. This protection is vital to prevent the free carboxyl group from participating in unwanted side reactions during the coupling of the N-terminus to the growing peptide chain.[2] The OtBu group is a key component of the orthogonal Fmoc/tBu protection strategy, as it is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc group, yet it can be efficiently cleaved under strongly acidic conditions during the final cleavage step.[2][3]
-
Hydrochloride (HCl) Salt : The compound is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics as a crystalline solid.[1] It is important to note that the HCl salt must be neutralized in situ to liberate the free amine for the coupling reaction.
This compound in the Context of Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis, a technique that revolutionized the production of synthetic peptides.[4][5] The general workflow of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]
The logical workflow for a single coupling cycle in Fmoc/tBu SPPS is depicted below:
Caption: General workflow of a single amino acid coupling cycle in Fmoc/tBu solid-phase peptide synthesis.
When incorporating this compound, it is crucial to first remove the N-terminal Fmoc protecting group from the resin-bound peptide. The free amine of the this compound is then coupled to the deprotected N-terminus of the growing peptide chain.
Quantitative Data in Peptide Synthesis
The efficiency of each coupling step is critical for the overall yield and purity of the final peptide.[7] While specific yields can vary depending on the peptide sequence and synthesis conditions, the following table summarizes typical parameters and expected outcomes in SPPS.
| Parameter | Typical Value/Range | Significance | Reference |
| Amino Acid Equivalents | 3-5 eq. relative to resin loading | Ensures the reaction is driven to completion. | [8] |
| Coupling Reagent Equivalents | 3-5 eq. relative to resin loading | Activates the carboxylic acid for efficient amide bond formation. | [9] |
| Base Equivalents (DIPEA) | 6-10 eq. relative to resin loading | Neutralizes the hydrochloride salt and provides the basic environment for coupling. | [9] |
| Coupling Time | 30-60 minutes | Can be extended for sterically hindered amino acids. | [9] |
| Coupling Efficiency | >99% | High efficiency is crucial to minimize deletion sequences. | [7] |
| Final Peptide Purity (Crude) | 50-95% | Dependent on the length and sequence of the peptide. | [10] |
| Racemization | < 0.1% for D-isomer | Chiral integrity is critical for biological activity. | [11][12] |
Experimental Protocols
The following are detailed protocols for the key steps involving the use of a protected D-amino acid like this compound in manual Fmoc/tBu SPPS.
Fmoc-Deprotection of the Resin-Bound Peptide
Objective: To remove the N-terminal Fmoc group from the growing peptide chain to expose the free amine for the next coupling step.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]
-
Wash the resin with DCM (2-3 times) and then with DMF (3 times).
Coupling of this compound
Objective: To couple the D-alanine building block to the deprotected N-terminus of the resin-bound peptide.
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid to be coupled (e.g., Fmoc-L-Leu-OH) (if this compound is already on the resin and you are adding the next amino acid) or this compound (if it is the amino acid being added). For the purpose of this protocol, we will assume we are coupling an Fmoc-protected amino acid to a peptide chain where the N-terminal residue is D-alanine (which was previously coupled from this compound).
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
Procedure:
-
Activation of the incoming amino acid:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.[9]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]
-
A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups, including the OtBu group from D-alanine.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))[14][15]
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[14]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
The following diagram illustrates the logical relationship in the cleavage and deprotection step:
Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.
Conclusion
This compound is an essential building block for the synthesis of peptides with enhanced therapeutic potential. Its strategic design allows for the straightforward incorporation of D-alanine within the robust and efficient Fmoc/tBu solid-phase peptide synthesis framework. By understanding the principles of its use and adhering to optimized experimental protocols, researchers can effectively synthesize high-quality peptides containing D-amino acids for a wide range of applications in research and drug development.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. digital.csic.es [digital.csic.es]
- 4. csbio.com [csbio.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of H-D-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.
Hazard Identification and Classification
This compound is classified as an irritant. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes the GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | GHS07 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1][2] | GHS07 |
Signal Word: Warning[1]
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are essential when handling this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood.[1] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[3][4] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing.[3][4][5][6] |
| Respiratory Protection | If dust is generated, a dust respirator or a self-contained breathing apparatus should be used.[5] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4] |
Safe Handling and Storage
| Aspect | Precaution |
| Handling | Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1][3] Keep away from heat and sources of ignition.[5] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[5][6][7] Store under an inert atmosphere.[3][4][6][7] Recommended storage temperature is 2-8°C.[3][8] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[7] |
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][9] |
| Skin Contact | Wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][7][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][7][9] |
Accidental Release and Disposal
| Aspect | Procedure |
| Spill Cleanup | Wear appropriate PPE. For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel for containment. Avoid dust formation.[5][7][10] |
| Disposal | Dispose of waste material in accordance with federal, state, and local environmental control regulations.[3][5] |
Fire-Fighting Measures
| Aspect | Information |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or foam.[5][9] |
| Hazardous Combustion Products | Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7][11] |
| Firefighter Protection | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] |
Experimental Protocols and Logical Workflows
While specific experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, the following logical workflow diagram illustrates the key stages of safe handling in a research setting.
Caption: Logical workflow for the safe handling of this compound.
This diagram outlines the critical steps from preparation to cleanup, including appropriate responses to potential laboratory emergencies.
The following diagram illustrates the signaling pathway for initiating first aid in case of accidental exposure.
Caption: First-aid decision pathway following accidental exposure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. spectrumchemical.com [spectrumchemical.com]
Storing and Stability of H-D-Ala-OtBu.HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
H-D-Ala-OtBu.HCl, or D-Alanine tert-butyl ester hydrochloride, is a crucial building block in peptide synthesis and various pharmaceutical development processes. Its proper storage and a thorough understanding of its stability are paramount to ensure the integrity, purity, and performance of this reagent in sensitive synthetic applications. This guide provides an in-depth overview of the recommended storage conditions, stability profile, potential degradation pathways, and analytical methodologies for this compound.
Core Properties and Recommended Storage
This compound is typically a white to off-white crystalline powder. The tert-butyl ester moiety serves as a protecting group for the carboxylic acid functionality of D-alanine, which can be readily removed under acidic conditions. This characteristic dictates its handling and storage requirements. The compound is known to be hygroscopic and sensitive to acidic environments.
To maintain its chemical integrity and purity over time, specific storage conditions are essential. The following table summarizes the recommended storage parameters based on information from various suppliers and safety data sheets.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. Some sources suggest storage at room temperature in a cool, dark place (<15°C) is acceptable for short periods, but refrigeration is the standard for long-term stability. One safety data sheet explicitly advises not to store above 5°C.[1] |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | As the compound is hygroscopic, an inert atmosphere helps to displace moisture-laden air, preventing hydrolysis. |
| Moisture | Keep in a tightly sealed container in a dry place | The hydrochloride salt is hygroscopic and can absorb atmospheric moisture. This can lead to hydrolysis of the tert-butyl ester, which is the primary degradation pathway. |
| Light | Protect from light | While not as critical as temperature and moisture, protection from light is a general best practice for storing chemical reagents to prevent any potential photolytic degradation. |
| Incompatibilities | Strong oxidizing agents | Avoid storage in proximity to strong oxidizing agents to prevent unwanted chemical reactions.[1] |
Stability Profile and Degradation Pathway
The stability of this compound is intrinsically linked to the chemical nature of the tert-butyl ester group.
Under Recommended Storage Conditions: When stored as a solid under the recommended cool, dry, and inert conditions, this compound is a stable compound with a long shelf-life.[1]
Stability in Solution and Forced Degradation: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butyl ester. This reaction cleaves the ester bond to yield D-alanine and tert-butanol (B103910) (which can subsequently dehydrate to isobutylene).
-
Acidic Conditions: The tert-butyl ester is highly labile in acidic solutions. The presence of water and an acid catalyst will lead to rapid degradation. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.
-
Neutral and Basic Conditions: In contrast, tert-butyl esters are remarkably stable under neutral and basic conditions. The steric hindrance provided by the bulky tert-butyl group prevents the typical hydroxide-mediated nucleophilic attack on the carbonyl carbon that occurs in the hydrolysis of less hindered esters.
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]
Below is a diagram illustrating the primary degradation pathway of this compound.
Caption: Primary degradation pathway of this compound.
Experimental Protocols for Quality and Stability Assessment
To ensure the quality of this compound for research and development, and to monitor its stability over time, specific analytical methods are employed. The following are representative protocols for purity assessment and stability-indicating analysis.
Purity Assessment by Nonaqueous Titration
This method is suitable for determining the purity of this compound by titrating the amine hydrochloride as a weak base in a nonaqueous solvent.
Principle: In a non-aqueous solvent like glacial acetic acid, the weakly basic nature of the amine hydrochloride can be enhanced, allowing for its titration with a strong acid, such as perchloric acid. For hydrochloride salts, the chloride ion can interfere and is complexed with mercuric acetate (B1210297) to allow for a sharp titration endpoint.
Reagents and Equipment:
-
0.1 N Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Crystal violet indicator (0.5% w/v in glacial acetic acid)
-
Analytical balance
-
Burette (10 mL or 25 mL)
-
Conical flask (100 mL)
Procedure:
-
Accurately weigh approximately 150-200 mg of this compound into a 100 mL conical flask.
-
Add 25 mL of glacial acetic acid and gently swirl to dissolve the sample.
-
Add 5 mL of mercuric acetate solution.
-
Add 2-3 drops of crystal violet indicator. The solution should turn violet.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration using the same quantities of reagents but without the sample.
-
Calculate the purity of this compound using the following formula:
% Purity = [(V_sample - V_blank) * N * MW] / (W * 10)
Where:
-
V_sample = Volume of perchloric acid used for the sample (mL)
-
V_blank = Volume of perchloric acid used for the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of this compound (181.66 g/mol )
-
W = Weight of the sample (g)
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products, primarily D-alanine. This allows for the quantification of the active substance and the detection of impurities over time.
Principle: Reversed-phase HPLC is commonly used for the analysis of amino acids and their derivatives. Since this compound and its primary degradant, D-alanine, lack a strong chromophore for UV detection at higher wavelengths, detection is typically performed at a low UV wavelength (e.g., 210 nm).
Instrumentation and Conditions (A starting point for method development):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B (linear gradient)
-
15-17 min: 50% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration of approximately 0.5 mg/mL.
Forced Degradation Study Workflow: To validate that the HPLC method is stability-indicating, a forced degradation study should be performed.
Caption: Workflow for a forced degradation study.
By following these guidelines for storage and employing robust analytical methods, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.
References
H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of H-D-Ala-OtBu.HCl, a D-amino acid derivative, in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide sequences is a critical strategy for enhancing peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. This guide details the properties of this compound, presents detailed experimental protocols for its use in Fmoc-based SPPS, and provides recommendations for optimizing coupling efficiency.
Introduction to this compound in SPPS
This compound, or D-Alanine tert-butyl ester hydrochloride, is a protected form of the D-isomer of alanine. In peptide synthesis, the tert-butyl (OtBu) ester protects the carboxylic acid group, while the amine is in its hydrochloride salt form. This building block is particularly valuable in the Fmoc/tBu SPPS strategy, where the Fmoc group is used for temporary N-terminal protection and acid-labile groups like OtBu are used for permanent side-chain and C-terminal protection.
The inclusion of D-alanine can significantly increase the proteolytic stability of peptides, as proteases are stereospecific and primarily recognize L-amino acids. This enhanced stability is a highly desirable characteristic for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in polar organic solvents such as DMF and DCM |
| Storage | Store at 2-8°C in a dry, well-ventilated place. |
Optimizing the Coupling of this compound
The tert-butyl group on this compound introduces steric hindrance, which can make the coupling reaction more challenging compared to sterically unhindered amino acids. Incomplete coupling can lead to the formation of deletion sequences, reducing the overall yield and purity of the target peptide. To overcome this, several strategies can be employed.
Choice of Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids. The table below compares common coupling reagents and their general effectiveness for such couplings.
| Coupling Reagent | Recommended Use for Hindered Amino Acids | General Coupling Time | Notes |
| DIC/HOBt | Standard, but may be slow. | 2 - 4 hours | Cost-effective, but may require longer reaction times or double coupling. |
| HBTU/DIPEA | Good efficiency. | 30 - 60 minutes | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU/DIPEA | Highly Recommended . | 15 - 45 minutes | Generally provides the highest coupling efficiency for hindered residues with low racemization. |
| HCTU/DIPEA | Very good efficiency. | 20 - 50 minutes | Similar to HATU, a good alternative. |
| PyBOP/DIPEA | Effective for hindered couplings. | 30 - 60 minutes | Byproducts are generally soluble and easily washed away. |
Double Coupling Strategy
For particularly difficult couplings involving this compound, a "double coupling" strategy is highly recommended. This involves performing the coupling step twice before proceeding to the next deprotection step, ensuring that the reaction goes to completion.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
General SPPS Workflow
The overall workflow for a single coupling cycle in Fmoc-SPPS is depicted in the diagram below.
An In-depth Technical Guide to H-D-Ala-OtBu.HCl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) in solution-phase peptide synthesis. This versatile building block is instrumental in the controlled, stepwise assembly of peptide chains, offering strategic protection of the C-terminus to prevent unwanted side reactions. This document details the physicochemical properties of this compound, provides exemplary experimental protocols for its use in dipeptide synthesis, and outlines the fundamental principles of protecting group chemistry in this context.
Introduction to this compound
This compound is the hydrochloride salt of the tert-butyl ester of D-alanine. In peptide synthesis, the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality of the amino acid. This protection is crucial to prevent the amino acid from reacting with itself or participating in undesired side reactions during the coupling of the N-terminus to another amino acid.[1] The hydrochloride salt form enhances the stability and handling of this amino acid derivative.[2]
The use of the D-enantiomer of alanine (B10760859) is significant in the design of peptides with modified biological activity and increased resistance to enzymatic degradation. The tert-butyl ester protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its selective removal under acidic conditions, which are orthogonal to the removal of many N-terminal protecting groups.
Physicochemical Properties and Data
A summary of the key physicochemical properties of the reactants and the exemplary product in a typical dipeptide synthesis involving this compound is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| This compound | C₇H₁₆ClNO₂ | 181.66 | White to off-white crystalline powder | Approx. 167-169 | Soluble in polar organic solvents like methanol (B129727) and ethanol. |
| Boc-L-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | White powder | 80 - 90 | Soluble in many organic solvents. |
| Boc-L-Phe-D-Ala-OtBu | C₂₁H₃₂N₂O₅ | 392.49 (calculated) | Expected to be a white solid | Not readily available | Expected to be soluble in common organic solvents like DCM, ethyl acetate (B1210297). |
Core Concepts in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS) is a classical and highly versatile method for constructing peptides. The fundamental principle involves the sequential coupling of amino acids in a homogenous reaction mixture. To ensure the correct peptide sequence is formed, a strategic use of protecting groups is essential.
The Role of Protecting Groups
To prevent the formation of undesired side products and to direct the reaction towards the formation of a specific peptide bond, the reactive functional groups of the amino acids (the N-terminal amino group and the C-terminal carboxylic acid group) must be temporarily blocked or "protected".[3]
-
N-Terminal Protection: The amino group of the incoming amino acid is typically protected with a group like the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of the coupling reaction but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1]
-
C-Terminal Protection: The carboxylic acid group of the starting amino acid is protected, in this case, as a tert-butyl ester (-OtBu). This group is stable to the basic conditions sometimes used for N-terminal deprotection and the coupling reaction conditions. It is typically removed at the end of the synthesis using strong acidic conditions.
The Peptide Coupling Reaction
The formation of the peptide bond (an amide bond) between two amino acids requires the activation of the carboxylic acid group of the N-protected amino acid. This is because carboxylic acids are generally not reactive enough to form an amide bond directly with an amine. Common coupling reagents used in solution-phase synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.
The overall workflow for the synthesis of a dipeptide using this compound is depicted in the following diagram.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a model dipeptide, Boc-L-Phe-D-Ala-OtBu, using this compound.
Protocol 1: Synthesis of Boc-L-Phe-D-Ala-OtBu
This protocol details the coupling of N-Boc-protected L-phenylalanine with D-alanine tert-butyl ester.
Materials:
-
Boc-L-Phe-OH (1.0 equivalent)
-
This compound (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexane (B92381) for chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 20-30 minutes. This will generate the free base of D-alanine tert-butyl ester in situ.
-
-
Peptide Coupling:
-
In a separate reaction vessel, dissolve Boc-L-Phe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.
-
To this mixture, add the solution of the free base of D-alanine tert-butyl ester prepared in step 1.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
Peptide coupling reaction mechanism. -
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure dipeptide and evaporate the solvent to yield Boc-L-Phe-D-Ala-OtBu, typically as a white solid.
-
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the N-terminal Boc protecting group to yield the free amine of the dipeptide ester, which can then be used for further chain elongation.
Materials:
-
Boc-L-Phe-D-Ala-OtBu
-
4 M HCl in 1,4-dioxane (B91453)
-
Anhydrous 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide in a minimal amount of anhydrous 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the dipeptide solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected dipeptide (H-L-Phe-D-Ala-OtBu.HCl).
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Deprotection of the Tert-Butyl Ester Group
This protocol outlines the cleavage of the C-terminal tert-butyl ester to yield the free carboxylic acid of the dipeptide.
Materials:
-
Boc-L-Phe-D-Ala-OtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide in a mixture of TFA and DCM (e.g., a 1:1 ratio).
-
Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help to remove residual TFA.
-
Triturate the resulting oil or solid with cold diethyl ether to precipitate the final deprotected dipeptide (Boc-L-Phe-D-Ala-OH).
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Conclusion
This compound is a valuable and widely utilized building block in solution-phase peptide synthesis. Its use, in conjunction with a suitable N-terminal protecting group strategy and effective coupling reagents, allows for the controlled and efficient synthesis of peptides containing D-alanine. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry and drug development to successfully incorporate this important amino acid derivative into their synthetic targets. The strategic use of such protected amino acids is fundamental to advancing the synthesis of complex and biologically active peptides.
References
The Strategic Role of H-D-Ala-OtBu.HCl in Medicinal Chemistry: A Technical Guide
For Immediate Release
H-D-Ala-OtBu.HCl, the hydrochloride salt of D-alanine tert-butyl ester, has emerged as a critical chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex peptides and pharmaceutical intermediates. Its strategic application allows for the introduction of a D-alanine residue, a non-proteinogenic amino acid that can significantly enhance the metabolic stability and biological activity of peptide-based therapeutics. This technical guide provides an in-depth overview of its applications, supported by experimental data and procedural insights for researchers and drug development professionals.
Core Applications in Peptide Synthesis
The primary utility of this compound lies in its role as a protected amino acid derivative for both solid-phase (SPPS) and solution-phase peptide synthesis.[1][2] The tert-butyl (OtBu) ester group effectively protects the carboxylic acid functionality of D-alanine, preventing unwanted side reactions during peptide bond formation. This protecting group is stable under the basic conditions often used for the deprotection of the N-terminal protecting groups (like Fmoc) but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stages of synthesis.[3]
The incorporation of a D-alanine residue can confer several advantages to a peptide therapeutic:
-
Enhanced Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids. This leads to a longer in vivo half-life.
-
Improved Receptor Binding and Selectivity: The specific stereochemistry of a D-amino acid can alter the peptide's conformation, potentially leading to a more favorable interaction with its biological target.
-
Constrained Peptide Conformations: The introduction of a D-amino acid can induce specific turns or secondary structures in the peptide backbone, which can be crucial for biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 59531-86-1 | [1][2] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 181.66 g/mol | [4] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Melting Point | 170-175 °C | [5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | [5] |
| Optical Rotation | [α]D²⁰ = -1.5 ± 0.5° (c=2, EtOH) | [2] |
Application in the Synthesis of Bioactive Peptides: Somatostatin (B550006) Analogs
A significant application of D-alanine building blocks is in the synthesis of somatostatin analogs, such as octreotide (B344500). Octreotide is a potent inhibitor of growth hormone, glucagon, and insulin (B600854) secretion and is used in the treatment of acromegaly and certain neuroendocrine tumors. The presence of a D-phenylalanine at the N-terminus and a D-tryptophan in the cyclic structure are critical for its activity and stability. While direct evidence from a single source explicitly detailing the use of this compound in a published octreotide synthesis is not available in the provided search results, the synthesis of such analogs often involves the use of tert-butyl protected amino acids.[6][7][8][9]
Hypothetical Experimental Workflow for Dipeptide Synthesis
The following workflow illustrates the general steps for coupling this compound with an N-terminally protected amino acid, a fundamental step in peptide synthesis.
Caption: General workflow for coupling this compound.
Experimental Protocol: Solution-Phase Dipeptide Synthesis (General)
The following is a generalized protocol for the solution-phase synthesis of a dipeptide using this compound and an N-Fmoc protected amino acid.
-
Activation of the N-protected amino acid:
-
Dissolve the N-Fmoc protected amino acid (1.0 eq.), a coupling agent such as HBTU (1.0 eq.), and HOBt (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture to facilitate the formation of the active ester.
-
-
Coupling with this compound:
-
To the activated amino acid solution, add this compound (1.0 eq.).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed successively with a weak acid (e.g., 1N HCl) to remove unreacted amine, a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the protected dipeptide.
-
Signaling Pathways of Target Peptides
Peptides synthesized using this compound often target G-protein coupled receptors (GPCRs). For instance, somatostatin analogs act on somatostatin receptors (SSTRs). The binding of these analogs to SSTRs initiates a signaling cascade that leads to the desired therapeutic effect.
Caption: Simplified somatostatin receptor signaling cascade.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its use in peptide synthesis allows for the creation of more stable and potent therapeutic peptides. A thorough understanding of its properties and reaction conditions is essential for its effective application in the development of novel peptide-based drugs. Further research into its incorporation into a wider range of bioactive peptides is warranted to fully explore its potential in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 59531-86-1,D-Alanine tert-butyl ester hydrochloride | lookchem [lookchem.com]
- 6. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. data.epo.org [data.epo.org]
- 9. WO2017175107A1 - Process for preparation of octreotide acetate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of H-D-Ala-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) into solid-phase peptide synthesis (SPPS) workflows. This document outlines the standard Fmoc/tBu strategy and explains the specific contexts in which a C-terminally protected amino acid ester like this compound can be utilized, primarily in solution-phase fragment synthesis for subsequent use in SPPS.
Introduction to Fmoc/tBu Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble resin support. The most prevalent strategy, Fmoc/tBu, relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based protecting groups for the side chains of trifunctional amino acids.[1][2] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups.[1]
The general cycle of SPPS involves the following steps:
-
Resin Preparation: Swelling the resin in a suitable solvent.
-
First Amino Acid Coupling: Attaching the C-terminal Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Removing the Fmoc group from the N-terminus of the growing peptide chain, typically with a solution of piperidine (B6355638) in DMF.[3]
-
Amino Acid Coupling: Activating and coupling the next Fmoc-protected amino acid to the newly deprotected N-terminus.
-
Washing: Thoroughly washing the resin to remove excess reagents and byproducts after each deprotection and coupling step.
-
Cleavage and Global Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers.[4]
Role and Application of this compound in Peptide Synthesis
This compound is a D-alanine derivative where the C-terminus is protected by a tert-butyl ester. In standard C-to-N terminal SPPS, the C-terminus of the first amino acid is anchored to the solid support. Therefore, a C-terminally protected amino acid like this compound is not directly used for the initial loading onto the resin in a standard SPPS protocol.
However, it is a valuable building block in the following scenarios:
-
Solution-Phase Dipeptide/Fragment Synthesis: this compound is commonly used in solution-phase synthesis to create dipeptides or larger peptide fragments. These fragments, once synthesized and purified, can then be incorporated into a peptide sequence on a solid support. This approach, known as fragment condensation, can be advantageous for long or difficult peptide sequences.
-
Synthesis of Peptides with a C-terminal tert-butyl ester: If the final desired peptide requires a C-terminal tert-butyl ester instead of a free carboxylic acid or amide, this compound can be used in the final coupling step in a solution-phase synthesis or in less common SPPS strategies.
This document will focus on the most common application: its use in the solution-phase synthesis of an Fmoc-protected dipeptide, which can then be utilized in a standard SPPS workflow.
Experimental Protocols
Solution-Phase Synthesis of an Fmoc-Xaa-D-Ala-OtBu Dipeptide Fragment
This protocol describes the synthesis of a generic Fmoc-Xaa-D-Ala-OtBu dipeptide, where "Xaa" is any Fmoc-protected amino acid. This dipeptide can then be purified and used in a subsequent SPPS.
Materials:
-
This compound
-
Fmoc-Xaa-OH (e.g., Fmoc-L-Ala-OH, Fmoc-L-Leu-OH, etc.)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP)
-
Base (e.g., Diisopropylethylamine - DIPEA, N-Methylmorpholine - NMM)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl (aqueous)
-
Saturated NaHCO₃ solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to obtain the free amine.
-
-
Activation of Fmoc-Xaa-OH:
-
In a separate flask, dissolve Fmoc-Xaa-OH (1.0 eq) and a coupling reagent such as HATU (1.0 eq) in DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Xaa-OH solution to the neutralized H-D-Ala-OtBu solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Xaa-D-Ala-OtBu.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel to obtain the pure product.
-
Incorporation of the Dipeptide Fragment into SPPS
The purified Fmoc-Xaa-D-Ala-OtBu can now be used as a building block in a standard Fmoc/tBu SPPS protocol. The tert-butyl ester of the D-alanine will be cleaved during the final TFA cleavage step.
Protocol for SPPS Cycle:
This protocol outlines a single cycle of amino acid coupling in a manual SPPS.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Fmoc-protected amino acid (or the synthesized Fmoc-Xaa-D-Ala-OtBu dipeptide)
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., DIPEA, Collidine)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.[5]
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid or Fmoc-dipeptide (3-5 eq relative to resin loading) and a coupling reagent like HCTU or HATU (3-5 eq) in DMF.
-
Add DIPEA or Collidine (6-10 eq) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), recoupling may be necessary.
Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
Table 1: Reagent Equivalents for Solution-Phase Dipeptide Synthesis
| Reagent | Equivalents (relative to this compound) |
| Fmoc-Xaa-OH | 1.0 eq |
| Coupling Reagent (e.g., HATU) | 1.0 eq |
| Base for Neutralization (DIPEA) | 1.1 eq |
| Base for Activation (DIPEA) | 2.0 eq |
Table 2: Standard Reagent Equivalents for SPPS Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid/Dipeptide | 3 - 5 eq |
| Coupling Reagent (e.g., HCTU, HATU) | 3 - 5 eq |
| Base (e.g., DIPEA, Collidine) | 6 - 10 eq |
Table 3: Common Cleavage Cocktails
| Cocktail Composition | Scavengers | Purpose |
| 95% TFA / 2.5% H₂O / 2.5% TIS | TIS, H₂O | General purpose, scavenges t-butyl cations and other carbocations. |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | TIS, H₂O, EDT | For peptides containing Cys, Met, or Trp to prevent side reactions. |
| 88% TFA / 5% H₂O / 5% Phenol / 2% TIS | TIS, H₂O, Phenol | For peptides containing Arg. |
Visualizations
Caption: Workflow for SPPS using a pre-synthesized dipeptide fragment.
References
Application Notes and Protocols: Coupling Reaction of H-D-Ala-OtBu.HCl with Fmoc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the efficient solution-phase coupling of N-α-Fmoc protected amino acids to D-alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu.HCl). The synthesis of Fmoc-dipeptides is a critical step in the construction of larger peptide sequences, particularly those incorporating D-amino acids for enhanced biological stability. This application note outlines optimized protocols using common coupling reagents, presents typical reaction data, and offers troubleshooting guidance to ensure high yield and purity of the desired dipeptide products.
Introduction
The incorporation of D-amino acids into peptide structures is a widely employed strategy in medicinal chemistry to increase resistance to enzymatic degradation, thereby improving pharmacokinetic profiles. The coupling of an N-terminally protected Fmoc-amino acid with a C-terminally protected amino acid ester, such as this compound, is a fundamental step in the solution-phase synthesis of such modified peptides. The choice of coupling reagent and reaction conditions is paramount to achieving high yields while minimizing side reactions, most notably racemization.[1] This note details reliable methods for this crucial synthetic transformation.
Reaction Principle
The core of the reaction is the formation of an amide (peptide) bond between the carboxylic acid of the Fmoc-amino acid and the primary amine of this compound. This condensation reaction is facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A tertiary base is typically added to neutralize the hydrochloride salt of the D-alanine ester and to facilitate the coupling process. The tert-butyl ester protects the C-terminus of the D-alanine and can be removed under acidic conditions, while the Fmoc group, which is base-labile, protects the N-terminus of the incoming amino acid.[2]
Experimental Protocols
This section provides detailed protocols for the coupling reaction using two common and effective classes of coupling reagents: carbodiimides (with an additive) and aminium/uronium salts.
Materials and Reagents
-
Fmoc-protected amino acid (e.g., Fmoc-L-Phe-OH, Fmoc-L-Leu-OH, etc.)
-
This compound (D-Alanine tert-butyl ester hydrochloride)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
-
Additives (for carbodiimide (B86325) coupling):
-
1-Hydroxybenzotriazole (HOBt)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Protocol 1: Coupling using DIC/HOBt
This protocol utilizes the carbodiimide DIC in conjunction with the additive HOBt, which acts as a racemization suppressant.[1]
-
Preparation:
-
In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 eq) in anhydrous DCM (10 mL per mmol of Fmoc-amino acid).
-
Add HOBt (1.1 eq).
-
In a separate flask, suspend this compound (1.05 eq) in anhydrous DCM (5 mL per mmol).
-
Add DIPEA (1.1 eq) to the this compound suspension and stir for 10-15 minutes at room temperature to liberate the free amine.
-
-
Coupling Reaction:
-
Cool the Fmoc-amino acid/HOBt solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) to the cooled solution and stir for 15 minutes.
-
Add the solution of free H-D-Ala-OtBu to the activated Fmoc-amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-dipeptide.
-
Protocol 2: Coupling using HBTU
HBTU is an efficient aminium-based coupling reagent that often leads to faster reaction times and high yields.[1]
-
Preparation:
-
In a round-bottom flask, dissolve the Fmoc-amino acid (1.0 eq) and HBTU (1.05 eq) in anhydrous DMF (10 mL per mmol of Fmoc-amino acid).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF (5 mL per mmol).
-
-
Coupling Reaction:
-
Add DIPEA (2.5 eq) to the this compound solution.
-
Add this solution to the cooled Fmoc-amino acid/HBTU mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic solution sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Fmoc-dipeptide.
-
Data Presentation
The following table summarizes representative quantitative data for the coupling of various Fmoc-amino acids with this compound using the protocols described above. Yields and reaction times can vary depending on the specific amino acid side chain.
| Fmoc-Amino Acid | Coupling Reagent | Reaction Time (h) | Typical Yield (%) | Purity (%) (Post-Chromatography) |
| Fmoc-L-Alanine | DIC/HOBt | 6 | 85-92 | >98 |
| Fmoc-L-Alanine | HBTU | 3 | 90-95 | >98 |
| Fmoc-L-Phenylalanine | DIC/HOBt | 8 | 82-90 | >97 |
| Fmoc-L-Phenylalanine | HBTU | 4 | 88-94 | >98 |
| Fmoc-L-Leucine | DIC/HOBt | 7 | 84-91 | >98 |
| Fmoc-L-Leucine | HBTU | 3.5 | 89-95 | >98 |
| Fmoc-L-Valine | DIC/HOBt | 12 | 75-85 | >96 |
| Fmoc-L-Valine | HBTU | 5 | 80-90 | >97 |
| Fmoc-Glycine | DIC/HOBt | 4 | 90-96 | >99 |
| Fmoc-Glycine | HBTU | 2 | 92-97 | >99 |
Note: The data presented are typical values and may vary based on experimental conditions and scale.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the coupling reaction.
Caption: General workflow for the coupling reaction.
Chemical Reaction Scheme
The diagram below shows the chemical transformation during the coupling process.
Caption: General chemical reaction scheme.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Inefficient activation. - Degradation of reagents. | - Extend reaction time and monitor by TLC. - Use a more potent coupling reagent like HATU for sterically hindered amino acids. - Use fresh, anhydrous solvents and high-purity reagents. |
| Presence of Unreacted Starting Material | - Insufficient coupling reagent or base. - Short reaction time. | - Use a slight excess (1.05-1.1 eq) of coupling reagent and base. - Increase reaction time. |
| Racemization | - Use of a strong base or high reaction temperatures. - Absence of a racemization suppressant with carbodiimides. | - Ensure the reaction is performed at 0 °C initially. - Always use an additive like HOBt or Oxyma when using carbodiimide coupling agents.[1] |
| Formation of Urea Byproduct in Product | - Incomplete removal of dicyclohexylurea (DCU) or diisopropylurea (DIU). | - Ensure thorough filtration after the reaction. - If DIU is soluble, ensure efficient purification by column chromatography. |
Conclusion
The solution-phase coupling of Fmoc-amino acids to this compound is a robust and reliable method for the synthesis of dipeptides containing D-alanine. By selecting appropriate coupling reagents and carefully controlling the reaction conditions, high yields of pure products can be achieved. The protocols and data provided in this application note serve as a valuable resource for researchers and professionals engaged in peptide synthesis and drug development.
References
H-D-Ala-OtBu.HCl in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. H-D-Ala-OtBu.HCl, the hydrochloride salt of D-alanine tert-butyl ester, is a key building block in the synthesis of bioactive peptides with enhanced therapeutic potential. The presence of the D-alanine residue confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The tert-butyl ester provides a convenient protecting group for the carboxylic acid functionality during solid-phase peptide synthesis (SPPS), which can be readily removed during the final cleavage step. These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive peptides, including detailed experimental protocols and data.
Advantages of Incorporating D-Alanine into Peptides
The substitution of L-amino acids with their D-enantiomers, such as D-alanine, offers several advantages in the design of therapeutic peptides:
-
Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a significant increase in the peptide's resistance to degradation and a longer plasma half-life.
-
Improved Bioavailability: Increased stability can lead to improved oral bioavailability and reduced clearance rates.
-
Modulation of Secondary Structure: The introduction of a D-amino acid can induce specific conformational changes, such as β-turns, which can be crucial for receptor binding and biological activity.
-
Reduced Immunogenicity: Peptides containing D-amino acids may exhibit reduced immunogenicity compared to their all-L-counterparts.
Data Presentation: Synthesis of a Bioactive D-Alanine Containing Peptide
The following table summarizes the quantitative data from the synthesis of [D-Ala]-nocardiotide A, a cyclic hexapeptide with anticancer activity. This synthesis utilizes a D-alanine residue at the C-terminus, which has been shown to improve the yield of the cyclization reaction.[1]
| Parameter | Value | Reference |
| Peptide | [D-Ala]-nocardiotide A | [1] |
| Synthesis Method | Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) followed by solution-phase cyclization | [1] |
| Starting Resin | 2-chlorotrityl chloride resin | [1] |
| Loading of first amino acid (Fmoc-D-Ala-OH) | 0.47 mmol/g | [1] |
| Coupling Reagents | HBTU, HOBt, DIEA | [1] |
| Cleavage from Resin Cocktail | Acetic acid/Trifluoroethanol/Dichloromethane (1:1:3) | [2] |
| Yield of Linear Peptide | 83.4% | [2] |
| Cyclization Reagents | HBTU, DIEA | [1] |
| Final Deprotection Cocktail | 95% Trifluoroacetic acid (TFA) in water | [1] |
| Overall Yield (after purification) | 31% | [1] |
| Purity (by RP-HPLC) | >97% | [2] |
| Analytical Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a bioactive peptide containing D-alanine, based on the successful synthesis of [D-Ala]-nocardiotide A.[1]
Materials and Reagents
-
This compound (or Fmoc-D-Ala-OH for the first amino acid attachment to the resin)
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Trifluoroethanol (TFE)
-
Acetic acid
-
Diethyl ether
-
Milli-Q water
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the linear peptide precursor.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling (Fmoc-D-Ala-OH):
-
Dissolve Fmoc-D-Ala-OH (1.5-2 equivalents relative to the resin loading) and DIEA (3-4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin with DCM and DMF.
-
Cap any unreacted sites by treating the resin with a solution of DCM/methanol/DIEA (8:1.5:0.5) for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Repeat Cycles: Repeat the deprotection (step 3) and coupling (step 4) cycles for each subsequent amino acid in the sequence.
-
Cleavage of the Linear Peptide from Resin:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of acetic acid/TFE/DCM (1:1:3).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with the cleavage cocktail and DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude linear peptide.
-
Protocol 2: Purification and Cyclization of the Peptide
-
Purification of the Linear Peptide: Purify the crude linear peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF or a DMF/DCM mixture to maintain high dilution (e.g., 1 mM).
-
Add HBTU (1.5-2 equivalents) and DIEA (3-4 equivalents) to the peptide solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by RP-HPLC or mass spectrometry.
-
-
Final Deprotection:
-
After cyclization is complete, remove the solvent under reduced pressure.
-
Treat the crude cyclic peptide with a cleavage cocktail of 95% TFA in water for 2-4 hours to remove any remaining side-chain protecting groups (e.g., Boc, tBu).
-
-
Final Purification: Purify the final cyclic peptide by RP-HPLC to obtain the desired product with high purity. Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow for Bioactive Peptide Synthesis
References
Application Notes and Protocols for H-D-Ala-OtBu.HCl in Peptidomimetic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of drug discovery and development, peptidomimetics represent a promising class of therapeutics designed to mimic natural peptides while offering improved pharmacological properties. A key strategy in the synthesis of robust peptidomimetics is the incorporation of non-proteinogenic amino acids, such as D-amino acids. H-D-Ala-OtBu.HCl, or D-alanine tert-butyl ester hydrochloride, is a pivotal building block in this process. The D-configuration of the alanine (B10760859) residue confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide synthesis and allowing for controlled, stepwise assembly.[2] This hydrochloride salt form enhances the compound's stability and solubility in common organic solvents used in synthesis.[3]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of peptidomimetics, complete with detailed experimental protocols, data presentation, and workflow visualizations.
Key Applications
The incorporation of a D-alanine residue, facilitated by the use of this compound, can significantly impact the biological activity and stability of a peptide. Key applications include:
-
Enhanced Metabolic Stability: Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids.[1] This leads to a longer plasma half-life and improved bioavailability.
-
Modulation of Biological Activity: The stereochemistry of an amino acid residue can be critical for its interaction with a biological target. Replacing an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to changes in receptor binding affinity and selectivity. For example, the substitution of L-arginine with D-arginine in vasopressin to create desmopressin (B549326) enhances its antidiuretic activity while reducing its pressor effects.[4]
-
Conformational Constraint: The introduction of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for biological activity.[5] This is a key consideration in rational drug design.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating a D-Alanine Residue
This protocol describes the incorporation of a D-alanine residue into a peptide sequence on a solid support using the Fmoc/tBu strategy. While this compound is more commonly used in solution-phase synthesis due to its free N-terminus, this protocol outlines the general procedure for incorporating a D-alanine residue, typically using its Fmoc-protected counterpart, Fmoc-D-Ala-OH. The principles remain relevant for understanding the context of D-amino acid incorporation.
Materials:
-
Rink Amide resin
-
Fmoc-D-Ala-OH
-
Other Fmoc-protected L-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Fmoc-D-Ala-OH):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-D-Ala-OH and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Add 3 equivalents of DIC (N,N'-Diisopropylcarbodiimide) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling.[6]
-
-
Washing: After complete coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Peptide Coupling using this compound
This protocol describes the coupling of this compound to an N-terminally protected amino acid in solution.
Materials:
-
This compound
-
N-Boc-L-Phenylalanine (Boc-L-Phe-OH)
-
Coupling reagent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Additive: HOBt (Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine) or DIPEA
-
Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide)
-
Aqueous solutions: 5% HCl, saturated NaHCO₃, brine
Procedure:
-
Reactant Preparation:
-
Dissolve Boc-L-Phe-OH (1 equivalent), HOBt (1.2 equivalents), and this compound (1.1 equivalents) in DCM.
-
Cool the mixture to 0°C in an ice bath.
-
-
Neutralization: Add NMM (1.1 equivalents) to neutralize the hydrochloride salt of this compound.
-
Coupling Reaction:
-
Add EDC.HCl (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation
The following tables provide illustrative data for the synthesis and characterization of a model peptidomimetic containing a D-alanine residue.
Table 1: Synthesis Yield and Purity of a Model Hexapeptide
| Synthesis Step | Peptide Sequence | Coupling Method | Crude Yield (%) | Purity by HPLC (%) |
| 1 | Fmoc-Gly-Resin | Manual SPPS | 95 | >99 |
| 2 | Fmoc-Ala-Gly-Resin | Manual SPPS | 92 | 98 |
| 3 | Fmoc-D-Ala-Ala-Gly-Resin | Manual SPPS | 90 | 97 |
| 4 | Fmoc-Phe-D-Ala-Ala-Gly-Resin | Manual SPPS | 88 | 96 |
| 5 | Fmoc-Tyr-Phe-D-Ala-Ala-Gly-Resin | Manual SPPS | 85 | 95 |
| 6 | Ac-Tyr-Phe-D-Ala-Ala-Gly-Resin | Manual SPPS | 83 | 94 |
| Cleaved Peptide | Ac-Tyr-Phe-D-Ala-Ala-Gly-NH₂ | TFA Cleavage | >80 | ~75 |
| Purified Peptide | Ac-Tyr-Phe-D-Ala-Ala-Gly-NH₂ | RP-HPLC | ~60 (overall) | >98 |
Note: Yields and purities are illustrative and can vary based on the specific peptide sequence and synthesis conditions.[7][8]
Table 2: Biological Activity of Somatostatin (B550006) Analogs
This table illustrates the effect of D-amino acid substitution on the receptor binding affinity of a somatostatin analog.
| Compound | Sequence | SSTR2 Binding Affinity (IC₅₀, nM) | SSTR5 Binding Affinity (IC₅₀, nM) |
| Analog 1 (L-Trp) | c[Phe-Pro-Phe-L-Trp -Lys-Thr] | 5.2 | 25.8 |
| Analog 2 (D-Trp) | c[Phe-Pro-Phe-D-Trp -Lys-Thr] | 0.8 | 15.3 |
Data is representative and adapted from literature on somatostatin analogs to illustrate the principle.[2] The substitution of L-Trp with D-Trp can significantly enhance the binding affinity for the SSTR2 receptor.
Visualizations
Experimental Workflow for Peptidomimetic Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of a peptidomimetic.
Signaling Pathway of a Somatostatin Analog
Caption: Simplified signaling pathway of a somatostatin analog via the SSTR2 receptor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptidomimetics with enhanced therapeutic potential. Its use, in concert with both solid-phase and solution-phase synthesis techniques, allows for the strategic incorporation of D-alanine residues, leading to increased metabolic stability and modulated biological activity. The protocols and data presented herein provide a foundational guide for researchers and drug developers aiming to leverage the benefits of D-amino acid incorporation in their peptidomimetic design strategies. The careful application of these methods can accelerate the development of novel peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2011011342A9 - Synthesis of desmopressin - Google Patents [patents.google.com]
- 4. US20120094910A1 - Improved process for the preparation of desmopressin or its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols for H-D-Ala-OtBu.HCl Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) in peptide synthesis. This document covers the selection of appropriate coupling agents and provides detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on achieving high coupling efficiency and product purity.
Introduction
This compound is a commonly used building block in the synthesis of peptides containing D-alanine. The tert-butyl ester provides protection for the C-terminus, which can be removed under acidic conditions, while the hydrochloride salt form enhances its stability and handling. The choice of coupling agent and reaction conditions is critical for the successful incorporation of this amino acid into a growing peptide chain, minimizing side reactions such as racemization.
Comparison of Common Coupling Agents
The selection of a coupling agent is crucial for efficient peptide bond formation. The choice depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the avoidance of side reactions. While direct comparative studies for this compound with a wide range of coupling agents are not extensively available in the literature, the following table summarizes the general characteristics and recommendations for commonly used reagents in peptide synthesis.
| Coupling Agent Class | Examples | Recommended Use with this compound | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Suitable for both solution and solid-phase synthesis. Often used with additives like HOBt or Oxyma to suppress racemization.[1] | Cost-effective and widely available. | Formation of insoluble urea (B33335) byproducts (DCC), potential for racemization if used without additives.[1] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Recommended for difficult couplings, including sterically hindered amino acids. | High coupling efficiency, low racemization. PyAOP is particularly effective for coupling N-methyl amino acids.[1] | BOP produces a carcinogenic byproduct (HMPA). Generally more expensive than carbodiimides. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Highly recommended for both solution and solid-phase synthesis due to their high efficiency and low racemization rates. HATU is often preferred for challenging couplings.[1] | Fast reaction times, high yields, and minimal racemization.[1] | Can cause guanidinylation of the N-terminal amino group if used in excess. More expensive than carbodiimides. |
Experimental Protocols
Solution-Phase Peptide Synthesis: Synthesis of a Dipeptide Fragment
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Tyr(tBu)-OH) with this compound in solution.
Materials:
-
N-Boc-L-Tyrosine(tBu)-OH
-
This compound
-
Coupling agent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Protocol:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to obtain the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-Tyr(tBu)-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated Boc-Tyr(tBu)-OH solution to the neutralized this compound solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure protected dipeptide.
-
Solution-Phase Dipeptide Synthesis Workflow
Solid-Phase Peptide Synthesis (SPPS): Incorporation of D-Alanine
This protocol outlines the steps for incorporating this compound into a peptide sequence being synthesized on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine (B6355638) in DMF
-
This compound
-
Coupling agent (e.g., HBTU)
-
HOBt (1-Hydroxybenzotriazole)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and agitate for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.
-
SPPS Cycle for Incorporating this compound
Case Study: Solution-Phase Synthesis of Biphalin Fragment
Biphalin, a potent opioid peptide, contains two D-alanine residues. Its synthesis provides a practical example of the application of this compound in a multi-step solution-phase synthesis. The synthesis of the tetrapeptide fragment Tyr-D-Ala-Gly-Phe involves the coupling of protected amino acid derivatives in a stepwise manner.
Logical Relationship of Synthetic Steps:
Synthetic Strategy for a Biphalin Fragment
Troubleshooting and Considerations
-
Racemization: D-alanine can be prone to racemization under harsh basic conditions. The use of coupling additives like HOBt or Oxyma is highly recommended to minimize this side reaction. The choice of a weaker base, such as N-methylmorpholine (NMM) instead of DIPEA, can also be beneficial.
-
Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. In such cases, a second coupling step (double coupling) may be necessary. Using more potent coupling agents like HATU or PyAOP can also improve yields.
-
tert-Butyl Ester Stability: The tert-butyl ester protecting group is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids. Care must be taken during the final cleavage and deprotection of the peptide from the resin to ensure complete removal of the tert-butyl group.
By following these guidelines and protocols, researchers can effectively utilize this compound for the successful synthesis of D-alanine-containing peptides for a wide range of applications in research and drug development.
References
Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide coupling is a fundamental process in the synthesis of peptides and proteins, involving the formation of an amide bond between two amino acid residues.[1][2] One crucial building block in peptide synthesis is H-D-Ala-OtBu.HCl, the hydrochloride salt of D-alanine tert-butyl ester.[3][4] The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, while the amine is available for coupling after neutralization.[5] This document provides a detailed guide for a standard solution-phase peptide coupling reaction involving this compound, offering insights into common coupling reagents, reaction conditions, and expected outcomes. The protocols and data presented are intended to serve as a foundational resource for researchers engaged in peptide synthesis.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yield and purity while minimizing side reactions like racemization.[1][6] The following table summarizes typical reaction parameters for the coupling of N-α-Fmoc-L-alanine with this compound using various common activating agents. These values are representative and may require optimization for specific applications.
| Coupling System | N-Fmoc-L-Ala (Equivalents) | This compound (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| EDC/HOBt | 1.0 | 1.1 | EDC (1.2) | HOBt (1.2) | DIPEA (1.1) | DCM/DMF | 12-16 | 85-95 |
| HBTU | 1.0 | 1.1 | HBTU (1.1) | - | DIPEA (2.2) | DMF | 2-4 | 90-98 |
| HATU | 1.0 | 1.1 | HATU (1.1) | - | DIPEA (2.2) | DMF | 1-3 | >95 |
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
-
HOBt: 1-Hydroxybenzotriazole
-
HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
-
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
-
DIPEA: N,N-Diisopropylethylamine
-
DCM: Dichloromethane
-
DMF: N,N-Dimethylformamide
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the solution-phase peptide coupling of an N-protected amino acid with this compound.
References
Application Note: High-Efficiency Purification of D-Alanine Containing Peptides by Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of D-amino acids, such as D-Alanine, into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability and modulate biological activity. The synthesis of these peptides often utilizes protected amino acid derivatives like H-D-Ala-OtBu.HCl. However, the purification of the final product presents a significant challenge, primarily due to the potential for diastereomeric impurities that are structurally very similar to the target peptide. This application note provides a detailed protocol for the solid-phase synthesis and subsequent high-performance liquid chromatography (HPLC) purification of a model peptide containing D-Alanine.
Introduction
Peptides are a rapidly growing class of therapeutics, but their application can be limited by poor in vivo stability due to degradation by proteases. A common and effective strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[1] this compound is a commercially available building block used in peptide synthesis, where the tert-butyl ester protects the carboxylic acid group.[2] The purification of the crude peptide synthesized using such building blocks is crucial to remove impurities, including deletion sequences, truncated peptides, and diastereomers that may have formed due to racemization or the presence of enantiomeric impurities in the starting materials.[3]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution and the volatility of the commonly used mobile phases, which simplifies product recovery.[3][4][5] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[4][5] This note details a robust protocol for the synthesis of a model D-Alanine containing peptide and its subsequent purification using preparative RP-HPLC, followed by analytical validation of the final product's purity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model D-Alanine Peptide
This protocol outlines the manual solid-phase synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-D-Ala-NH₂) using Fmoc/tBu strategy.[6][7][8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Acetic Anhydride (B1165640)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (D-Alanine):
-
Neutralize this compound with an equimolar amount of DIPEA in DMF.
-
Activate the free carboxylic acid by adding HBTU and HOBt.
-
Couple the activated D-Alanine to the resin for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and react for 20 minutes to remove the Fmoc group from the growing peptide chain.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
For each subsequent amino acid (Leu, Phe, Gly, Gly, Tyr), pre-activate the Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash with DMF (3x) and perform a Kaiser test to ensure complete coupling.
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Tyr), wash the resin with DMF.
-
Add a solution of acetic anhydride and DIPEA in DMF and react for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
RP-HPLC Purification of the D-Alanine Peptide
Materials:
-
Crude, lyophilized D-Alanine peptide
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)
-
Analytical RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
Protocol:
-
Analytical Method Development:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject onto the analytical C18 column.
-
Run a scouting gradient of 5-65% B over 30 minutes at a flow rate of 1 mL/min.
-
Identify the retention time of the main product peak.
-
Optimize the gradient to achieve baseline separation of the product from major impurities. A shallow gradient (e.g., 0.5-1% B per minute) around the elution point of the target peptide is often effective for separating diastereomers.[9][10]
-
-
Preparative Purification:
-
Dissolve the bulk of the crude peptide in a minimal volume of Mobile Phase A.
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Load the dissolved crude peptide onto the column.
-
Run the optimized preparative gradient at an appropriate flow rate (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Collect fractions corresponding to the main product peak, as well as adjacent fractions for purity analysis.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Lyophilization:
-
Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Purity and Identity Analysis
-
Analytical RP-HPLC:
-
Dissolve the final lyophilized peptide in Mobile Phase A.
-
Inject onto the analytical C18 column and run the optimized gradient.
-
Determine the final purity by integrating the peak area of the product relative to the total peak area at a detection wavelength of 220 nm.
-
-
Mass Spectrometry:
-
Analyze the purified peptide using LC-MS or MALDI-TOF to confirm the molecular weight and verify the identity of the product.
-
Data Presentation
The following tables summarize representative quantitative data for the purification of the model D-Alanine containing peptide.
Table 1: Preparative HPLC Load and Recovery
| Parameter | Value |
| Crude Peptide Loaded (mg) | 250 |
| Preparative Column | C18, 250 x 21.2 mm, 10 µm |
| Pure Peptide Recovered (mg) | 75.5 |
| Overall Yield (%) | 30.2% |
| Purity of Pooled Fractions (%) | >98.5% |
Table 2: Analytical HPLC and Mass Spectrometry Data
| Analysis | Result |
| Analytical RP-HPLC | |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Retention Time (min) | 18.2 |
| Final Purity (%) | 98.7% |
| Mass Spectrometry (ESI-MS) | |
| Calculated [M+H]⁺ | 725.38 Da |
| Observed [M+H]⁺ | 725.40 Da |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: HPLC Purification and Analysis Workflow.
Conclusion
The successful synthesis and purification of peptides containing D-amino acids are essential for the development of stable and effective peptide-based therapeutics. The protocols outlined in this application note provide a comprehensive workflow for producing a high-purity D-Alanine containing peptide from its this compound building block. By employing a systematic approach to both solid-phase synthesis and RP-HPLC purification, researchers can effectively isolate the target peptide from challenging impurities like diastereomers, ensuring the quality and reliability of their final product for downstream applications. The use of optimized, shallow gradients in RP-HPLC is particularly critical for achieving the high resolution required for these separations.
References
- 1. researchgate.net [researchgate.net]
- 2. polypeptide.com [polypeptide.com]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilson.com [gilson.com]
- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of a Synthetic Peptide Containing D-Alanine with Tert-Butyl Protection Strategy
Abstract
This application note provides a comprehensive protocol for the synthesis and subsequent mass spectrometry analysis of a model peptide incorporating a D-amino acid, utilizing the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The use of tert-butyl (tBu) protecting groups for side chains necessitates specific cleavage and analysis protocols to ensure high purity and accurate characterization of the final product. Detailed methodologies for peptide synthesis, cleavage from the resin, and analysis by both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented. This guide serves as a practical resource for researchers involved in the synthesis and quality control of peptides for therapeutic and research applications.
Introduction
The incorporation of unnatural amino acids, such as D-isomers, into peptide sequences is a common strategy in drug development to enhance proteolytic stability and modulate biological activity. The synthesis of such peptides is typically achieved through solid-phase peptide synthesis (SPPS), with the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy being a cornerstone of modern peptide chemistry. In this approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups, predominantly the tert-butyl (tBu) group.
The model peptide for this protocol is a hypothetical sequence, Ac-Tyr-Gly-Gly-Phe-(D-Ala)-Leu-NH₂ , which includes a D-Alanine residue. While the user specified H-D-Ala-OtBu.HCl, in standard Fmoc SPPS, the carboxyl terminus of the first amino acid is anchored to the resin, and subsequent amino acids (like Fmoc-D-Ala-OH) are added sequentially. The tert-butyl group is used here to protect the side chain of Tyrosine (Tyr).
Accurate characterization of the synthesized peptide is critical to confirm its identity, purity, and sequence. Mass spectrometry is the primary analytical tool for this purpose. MALDI-TOF MS provides rapid molecular weight confirmation, while LC-MS/MS offers detailed impurity profiling and sequence verification through fragmentation analysis. This note details the complete workflow from synthesis to analysis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the model peptide Ac-Tyr(tBu)-Gly-Gly-Phe-(D-Ala)-Leu-NH₂ on a Rink Amide resin.
1. Resin Preparation:
- Swell 100 mg of Rink Amide resin (substitution level ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
- Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Leu-OH):
- Dissolve Fmoc-Leu-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in a minimal amount of DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and immediately add to the resin.
- Agitate for 2 hours at room temperature.
- Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
3. Fmoc Deprotection:
- Add 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
- Wash the resin thoroughly with DMF (5x).
4. Subsequent Amino Acid Couplings:
- Repeat the coupling and deprotection cycle for the following amino acids in order: Fmoc-D-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. Use the same activation chemistry as in step 2.
- After each coupling, perform a Kaiser test to ensure the reaction has gone to completion (beads should be colorless/yellow). If the test is positive (blue beads), recouple the amino acid.
5. N-terminal Acetylation:
- After the final Fmoc deprotection (from Tyr), wash the resin with DMF.
- Add a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF.
- Agitate for 30 minutes.
- Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the peptide-resin under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting group.
1. Preparation of Cleavage Cocktail:
- In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For this peptide, "Reagent K" is suitable.
- Reagent K Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
- Caution: TFA is highly corrosive. Phenol and Thioanisole are toxic. Handle with appropriate personal protective equipment.
2. Cleavage Reaction:
- Add the cleavage cocktail (10 mL per 100 mg of resin) to the dry peptide-resin.
- Agitate at room temperature for 2-3 hours. The solution may turn yellow or orange due to the scavenging of carbocations.
3. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the peptide into a cold 50 mL centrifuge tube.
- Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the peptide) should form.
- Incubate at -20°C for 30 minutes to maximize precipitation.
- Centrifuge at 4000 x g for 5 minutes. Discard the supernatant.
- Wash the peptide pellet with cold diethyl ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen and then in a desiccator.
4. Purification (Optional but Recommended):
- Dissolve the crude peptide in a minimal amount of 0.1% TFA in water/acetonitrile.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain a white, fluffy powder.
Protocol 3: MALDI-TOF Mass Spectrometry Analysis
This protocol is for the rapid quality control and molecular weight confirmation of the synthesized peptide.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the lyophilized peptide in 0.1% TFA in water.
- Prepare a saturated matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.
2. Spotting:
- On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry slightly.
- Immediately add 1 µL of the CHCA matrix solution on top of the peptide spot.
- Allow the spot to co-crystallize completely at room temperature.
3. Data Acquisition:
- Analyze the sample on a MALDI-TOF mass spectrometer in positive ion, reflector mode.
- Calibrate the instrument using a standard peptide mixture.
- Acquire spectra across the m/z range of 500-1500 Da.
Protocol 4: LC-MS/MS Analysis
This protocol provides a detailed analysis of peptide purity and sequence confirmation.
1. Sample Preparation:
- Dilute the peptide stock solution (from Protocol 3) to a final concentration of 10-50 µmol/L with 0.1% formic acid in water.
2. LC Separation:
- LC System: UPLC/UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 65% B over 20 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Analysis:
- Mass Spectrometer: Electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive ESI.
- MS1 Scan: Scan m/z range 200-1200.
- MS2 Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions from the MS1 scan.
- Fragmentation: Collision-induced dissociation (CID) or Higher-energy C-trap dissociation (HCD) with a normalized collision energy of 25-30.
- Data Analysis: Process the data using appropriate software to identify the main product and any synthesis-related impurities.[1][2] Use the MS/MS spectra to confirm the peptide sequence.
Data Presentation
Table 1: MALDI-TOF MS Results for Ac-Tyr-Gly-Gly-Phe-(D-Ala)-Leu-NH₂
| Species | Calculated Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) | Mass Error (ppm) | Purity Assessment |
| Target Peptide | 683.3443 | 683.3451 | 1.2 | >95% (relative intensity) |
| [M+Na]⁺ Adduct | 705.3262 | 705.3270 | 1.1 | Minor |
| [M+K]⁺ Adduct | 721.3002 | 721.3011 | 1.2 | Minor |
| Deletion (-Leu) | 570.2871 | 570.2865 | -1.1 | <1% |
| Incomplete tBu removal | 739.4071 | Not Detected | - | - |
Table 2: LC-MS Impurity Profile of Crude Peptide
| Retention Time (min) | Observed m/z | Deconvoluted Mass (Da) | Proposed Identity | Relative Abundance (%) |
| 10.5 | 684.3514 ([M+H]⁺) | 683.3441 | Target Peptide | 88.5 |
| 9.8 | 571.2938 ([M+H]⁺) | 570.2865 | Deletion (-Leu) | 3.2 |
| 10.1 | 613.3129 ([M+H]⁺) | 612.3056 | Deletion (-Gly) | 2.5 |
| 11.2 | 740.4140 ([M+H]⁺) | 739.4067 | Incomplete tBu deprotection | 1.8 |
| 8.9 | 524.2721 ([M+H]⁺) | 523.2648 | Deletion (-Phe) | 1.5 |
| Other | - | - | Minor impurities | 2.5 |
Note: This data is illustrative of a typical synthesis and the optimal results will depend on the specific reaction conditions.[3][4]
Table 3: MS/MS Fragmentation Analysis of Target Peptide (Precursor ion: m/z 684.35 [M+H]⁺)
| Fragment | Sequence | Calculated m/z | Observed m/z | Ion Type |
| b₁ | Ac-Y | 206.0812 | 206.0810 | b |
| b₂ | Ac-YG | 263.0988 | 263.0985 | b |
| b₃ | Ac-YGG | 320.1203 | 320.1200 | b |
| b₄ | Ac-YGGF | 467.2044 | 467.2041 | b |
| b₅ | Ac-YGGF (dA) | 538.2415 | 538.2413 | b |
| y₁ | L-NH₂ | 114.0917 | 114.0915 | y |
| y₂ | (dA)L-NH₂ | 185.1288 | 185.1286 | y |
| y₃ | F (dA)L-NH₂ | 332.2129 | 332.2127 | y |
| y₄ | GF (dA)L-NH₂ | 389.2344 | 389.2341 | y |
| y₅ | GGF (dA)L-NH₂ | 446.2559 | 446.2555 | y |
Note: Bold letters indicate the C-terminal residue of the fragment. The detection of a comprehensive series of b- and y-ions confirms the peptide sequence.[5][6]
Visualizations
Experimental Workflow
Caption: Workflow for peptide synthesis and mass spectrometry analysis.
Logic of Scavenger Use in Cleavage
Caption: Role of scavengers in preventing side reactions during cleavage.
Conclusion
This application note provides a standardized and detailed workflow for the synthesis and mass spectrometric analysis of peptides containing D-amino acids and employing a tert-butyl protection strategy. The successful characterization relies on a systematic approach encompassing robust synthesis, effective cleavage with appropriate scavengers to prevent side reactions, and orthogonal mass spectrometry techniques.[7][8] MALDI-TOF MS serves as a rapid and effective tool for initial quality control, confirming the molecular weight of the target peptide.[9][10] Subsequently, LC-MS/MS provides in-depth analysis, enabling the separation and identification of synthesis-related impurities and definitive sequence confirmation through fragmentation analysis.[11][12] Adherence to these protocols will enable researchers to produce and reliably characterize high-purity synthetic peptides for a wide range of applications in research and drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. lcms.cz [lcms.cz]
- 11. enovatia.com [enovatia.com]
- 12. waters.com [waters.com]
Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HATU Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The coupling of a carboxylic acid with an amine to form a stable amide linkage is a critical step in the construction of a vast array of biologically active molecules. Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a reagent of choice due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2]
This document provides detailed application notes and protocols for the reaction of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) with a generic N-protected amino acid using the HATU coupling reagent. This compound is a commonly used building block in peptide synthesis, featuring a protected C-terminus that prevents unwanted side reactions.
Reaction Principle
The HATU-mediated coupling reaction proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester.[3][4] Subsequently, the nucleophilic amine of H-D-Ala-OtBu attacks the activated ester, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and tetramethylurea as byproducts.[3][4] The use of a base is crucial to deprotonate the carboxylic acid and the hydrochloride salt of the amine, facilitating the reaction.[5]
Data Presentation
The following table summarizes typical quantitative data for the HATU-mediated coupling of an N-Boc-protected amino acid with this compound. These values are representative and may vary depending on the specific amino acid and reaction conditions.
| N-Boc-Amino Acid | Reaction Time (h) | Yield (%) | Purity (%) |
| Boc-Gly-OH | 1 - 2 | >95 | >98 |
| Boc-L-Phe-OH | 2 - 4 | >90 | >97 |
| Boc-L-Val-OH | 4 - 6 | >85 | >95 |
| Boc-L-Pro-OH | 2 - 3 | >92 | >98 |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-Boc-protected amino acid with this compound in a solution phase.
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 eq)[3]
-
Diisopropylethylamine (DIPEA) (3.0 eq)[3]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-protected amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (3.0 eq) dropwise while stirring.
-
Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture in one portion. Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines the coupling of an N-Fmoc-protected amino acid to a resin-bound peptide with a deprotected D-Alanine at the N-terminus, where the C-terminus is linked to the solid support via a linker that will be cleaved to yield a C-terminal tert-butyl ester.
Materials:
-
Fmoc-protected amino acid (3.0 eq)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected D-Ala
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[1]
Visualizations
Reaction Mechanism
Caption: HATU-mediated amide bond formation mechanism.
Experimental Workflow
Caption: Solution-phase peptide coupling workflow.
References
Application Notes and Protocols: H-D-Ala-OtBu.HCl Reaction with HBTU Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency, minimal side reactions, and preservation of stereochemical integrity. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a widely utilized coupling reagent renowned for its ability to facilitate rapid and efficient amide bond formation while minimizing racemization.[1][2] These application notes provide a detailed protocol for the coupling reaction between H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) and an N-terminally protected amino acid using HBTU.
This compound serves as the amine component in this reaction, with its carboxylic acid group protected by a tert-butyl ester to ensure selective amide bond formation at the N-terminus.[3][4] The use of HBTU as the coupling agent activates the carboxylic acid of the incoming N-protected amino acid, rendering it susceptible to nucleophilic attack by the primary amine of D-alanine tert-butyl ester.[2] This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of the amino ester and the hexafluorophosphate salt of the activated acid.[5][6]
The following sections detail the reaction mechanism, provide a comprehensive experimental protocol, and summarize the key quantitative parameters for this coupling reaction.
Reaction Mechanism
The HBTU-mediated coupling reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid of the N-protected amino acid is deprotonated by a base (DIPEA). The resulting carboxylate anion then attacks the uronium carbon of HBTU, leading to the formation of an activated O-acylisourea intermediate or a related active ester derivative.[2] This activated species is highly reactive towards the amine group of this compound. The final step involves the nucleophilic attack of the amine on the activated carbonyl carbon, forming the desired peptide bond and releasing N,N,N',N'-tetramethylurea as a byproduct.[6] The inclusion of 1-hydroxybenzotriazole (B26582) (HOBt), either as a component of HBTU or as an additive, can further suppress racemization by forming an HOBt-ester intermediate.[7][8]
Caption: Mechanism of HBTU-mediated peptide coupling.
Experimental Protocol
This protocol describes a general procedure for the solution-phase coupling of an N-protected amino acid with this compound using HBTU.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Ala-OH, Boc-L-Phe-OH)
-
This compound (D-Alanine tert-butyl ester hydrochloride)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% aqueous citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen supply for inert atmosphere
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-protected amino acid (1.0 eq.).
-
Dissolve the N-protected amino acid in anhydrous DMF (approximately 10 volumes relative to the acid).
-
Add this compound (1.1 eq.) to the solution.
-
Add DIPEA (3.5 eq.) to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
In a separate container, dissolve HBTU (1.5 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-12 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Upon completion of the reaction, dilute the mixture with ethyl acetate (10 volumes).[6] b. Wash the organic layer successively with 10% citric acid solution (5 volumes), saturated sodium bicarbonate solution (5 volumes), water (2 x 5 volumes), and finally with brine (5 volumes).[6] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure protected dipeptide.
Quantitative Data Summary
The following table summarizes the typical stoichiometry and reaction conditions for the HBTU-mediated coupling of this compound.
| Parameter | Value/Condition | Reference |
| N-Protected Amino Acid | 1.0 equivalent | [6] |
| This compound | 1.1 equivalents | [6] |
| HBTU | 1.5 equivalents | [6] |
| DIPEA | 3.5 equivalents | [6] |
| Solvent | Anhydrous DMF | [5][6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 2-12 hours | [6] |
Note: The exact equivalents and reaction times may need to be optimized depending on the specific amino acids being coupled.
Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Workflow for HBTU-mediated peptide synthesis.
Conclusion
The reaction of this compound with an N-protected amino acid using HBTU as a coupling reagent is a robust and efficient method for the synthesis of dipeptides. This protocol provides a reliable foundation for researchers in peptide chemistry and drug development. The high efficiency of HBTU, coupled with its ability to suppress racemization, makes it a preferred choice for the synthesis of complex peptides where stereochemical purity is paramount.[2][9] Adherence to the detailed protocol and careful monitoring of the reaction will ensure high yields of the desired peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Solvent Selection in H-D-Ala-OtBu.HCl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate solvent is critical for achieving high yield and purity in peptide coupling reactions. This is particularly true for the coupling of small, sterically unhindered amino acid esters such as H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride). The solvent plays a crucial role in solvating the reactants, influencing the reaction rate, and minimizing side reactions such as racemization. These application notes provide a detailed guide to solvent selection for the coupling of this compound, along with experimental protocols for common coupling procedures.
Data Presentation: Solvent Effects on Peptide Coupling
| Solvent | Key Characteristics & Recommendations | Potential Issues |
| N,N-Dimethylformamide (DMF) | Highly Recommended. Excellent solvating properties for most amino acid derivatives and coupling reagents.[1] Promotes high coupling yields.[1] | Can contain amine impurities that may cause premature deprotection of Fmoc-protected amino acids. Should be high purity or freshly distilled. |
| N-Methyl-2-pyrrolidone (NMP) | Highly Recommended. Similar to DMF, with excellent solvating power, and sometimes superior for aggregating sequences. Often improves coupling yield. | More viscous and expensive than DMF. |
| Dichloromethane (DCM) | Recommended for specific applications. Good for dissolving many N-protected amino acids and is often used in Boc-chemistry.[2] Can be a good choice for solution-phase synthesis with EDC coupling.[3] | Less efficient at solvating growing peptide chains, which can lead to lower coupling yields in some cases. |
| Acetonitrile (ACN) | Good Alternative. Can provide excellent results, sometimes with reduced side reactions compared to DMF. | Solubility of some coupling reagents and protected amino acids may be lower than in DMF or NMP. |
| Tetrahydrofuran (THF) | Good for specific reagents. Can be a good solvent for certain coupling reagents and for hindered amino acids. | Generally less effective at solvating polar reactants compared to DMF and NMP. |
| Dimethyl sulfoxide (B87167) (DMSO) | Used in mixtures. Often used as a co-solvent to disrupt peptide aggregation. | High boiling point can make it difficult to remove. Can be reactive under certain conditions. |
Experimental Protocols
The following are detailed protocols for common coupling reactions involving an amino acid ester like this compound in a solution-phase synthesis.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a general procedure for the coupling of an N-protected amino acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), this compound (1.0 eq.), and HOBt (1.0-1.2 eq.) in anhydrous DCM or DMF.
-
Neutralization: Cool the mixture to 0 °C in an ice bath. Add DIPEA or TEA (1.0 eq.) dropwise to neutralize the hydrochloride salt.
-
Activation: To the cold solution, add EDC (1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1N HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure protected dipeptide.
Protocol 2: HATU Mediated Coupling
This protocol outlines a procedure for coupling an N-protected amino acid to this compound using the highly efficient coupling reagent HATU.
Materials:
-
N-protected amino acid (e.g., Fmoc-L-Leu-OH)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Pre-activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Coupling: Add this compound (1.0 eq.) and an additional equivalent of DIPEA (1.0 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NH₄Cl solution (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated peptide bond formation.
HATU Coupling Mechanism
Caption: Mechanism of HATU-mediated peptide bond formation.
General Experimental Workflow
Caption: General workflow for solution-phase peptide coupling.
References
Application Notes: Synthesis of Pharmaceutical Intermediates with H-D-Ala-OtBu.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: H-D-Ala-OtBu.HCl, chemically known as D-Alanine tert-butyl ester hydrochloride, is a protected form of the non-proteinogenic amino acid D-alanine. It serves as a critical building block in the synthesis of complex peptides and other pharmaceutical intermediates.[1][2] The protection of the carboxylic acid as a tert-butyl (OtBu) ester prevents self-polymerization and other unwanted side reactions during peptide coupling.[3] This protecting group is stable under basic and nucleophilic conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[3][4] The hydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics.[1]
Key Applications: The primary application of this compound is in peptide synthesis, particularly for intermediates of antibacterial drugs. D-alanine is a fundamental component of the peptidoglycan in bacterial cell walls, specifically at the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) moiety of lipid II precursors.[5][6][7] This structure is the target for glycopeptide antibiotics like vancomycin (B549263) and is essential for the cross-linking reaction catalyzed by penicillin-binding proteins (PBPs), the targets of β-lactam antibiotics.[5][7][8] Consequently, synthetic peptides incorporating D-alanine are invaluable for:
-
Developing novel antibiotics: Synthesizing analogs of natural antibiotics or novel peptide structures that can inhibit bacterial cell wall synthesis.[9]
-
Studying resistance mechanisms: Creating specific peptide substrates to investigate the activity of bacterial enzymes involved in antibiotic resistance.[6]
-
Enzyme inhibitor screening: Using D-alanine-containing peptides to screen for new inhibitors of transpeptidases and other bacterial enzymes.[1]
Physicochemical and Experimental Data
The properties of this compound make it a versatile reagent for organic synthesis. Below is a summary of its key characteristics and representative data from a typical peptide coupling reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 59531-86-1 | [1] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [1] |
| Molecular Weight | 181.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 170-175 °C | [1] |
| Solubility | Soluble in water, methanol, and other polar organic solvents | [1] |
| Storage | 2-8°C, under inert atmosphere, protected from moisture |[1] |
Table 2: Representative Data for Dipeptide Synthesis and Deprotection
| Step | Product | Coupling Reagent | Yield (Typical) | Purity (HPLC) |
|---|---|---|---|---|
| Peptide Coupling | Fmoc-L-Ala-D-Ala-OtBu | HATU | > 95% | > 98% |
| Final Deprotection | L-Ala-D-Ala | TFA Cocktail | > 90% | > 97% |
Note: Yields and purity are representative and can vary based on reaction scale, purification methods, and specific conditions.
Experimental Workflows and Logical Relationships
Visualizing the synthesis process and its rationale is key to understanding the application of this compound.
Caption: General workflow for synthesizing a dipeptide using this compound.
Caption: Logical path from the chemical reagent to its end-application in drug discovery.
Experimental Protocols
The following are generalized protocols for the synthesis and subsequent deprotection of a dipeptide intermediate using this compound.
Protocol 1: Solution-Phase Synthesis of Fmoc-L-Ala-D-Ala-OtBu
This protocol details the coupling of N-Fmoc-protected L-Alanine with this compound.
Materials:
-
Fmoc-L-Ala-OH (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Fmoc-L-Ala-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature.
-
Amine Neutralization: In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir until the solid dissolves completely. This neutralizes the hydrochloride salt to free the amine.
-
Coupling Reaction: Add the solution from Step 2 to the activated Fmoc-amino acid solution from Step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up: a. Dilute the reaction mixture with Ethyl Acetate (EtOAc). b. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure protected dipeptide, Fmoc-L-Ala-D-Ala-OtBu.
Protocol 2: Final Deprotection of Dipeptide
This protocol describes the removal of the Fmoc and OtBu protecting groups to yield the final dipeptide.
Materials:
-
Fmoc-L-Ala-D-Ala-OtBu (from Protocol 1)
-
For Fmoc Removal: 20% Piperidine in DMF
-
For OtBu Removal (Cleavage Cocktail): 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Fmoc Group Removal (if required separately): a. Dissolve the protected peptide in DMF. b. Add 20% piperidine in DMF and stir for 20-30 minutes at room temperature. c. Concentrate the mixture under vacuum to remove the solvent and piperidine. The resulting product is H-L-Ala-D-Ala-OtBu. Proceed to the next step.
-
Simultaneous Cleavage and Deprotection: a. Dissolve the starting peptide (either Fmoc-L-Ala-D-Ala-OtBu or H-L-Ala-D-Ala-OtBu) in the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS). Caution: Work in a fume hood as TFA is highly corrosive. b. Stir the solution at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the tert-butyl cations released during deprotection.[10]
-
Product Precipitation: a. Concentrate the TFA solution under a stream of nitrogen gas. b. Precipitate the crude peptide by adding the concentrated solution dropwise into a flask of cold diethyl ether with vigorous stirring. c. A white solid, the final peptide, should form.
-
Isolation and Purification: a. Collect the solid precipitate by centrifugation or filtration. b. Wash the solid with cold diethyl ether multiple times to remove scavengers and residual TFA. c. Dry the final peptide, H-L-Ala-D-Ala-OH, under vacuum. d. If necessary, further purify the peptide using reverse-phase HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 59531-86-1 | Benchchem [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. PlumX [plu.mx]
- 6. benchchem.com [benchchem.com]
- 7. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach [frontiersin.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Peptide Coupling Reactions of H-D-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of D-Alanine tert-butyl ester hydrochloride (H-D-Ala-OtBu.HCl) in solution-phase peptide synthesis. The following sections describe a standard procedure for the coupling of an N-terminally protected amino acid, specifically N-Boc-L-phenylalanine (Boc-Phe-OH), to this compound to form the dipeptide Boc-L-Phe-D-Ala-OtBu.
Introduction
This compound is a commonly used building block in peptide synthesis. The tert-butyl ester provides a robust protecting group for the carboxylic acid terminus of D-alanine, which can be cleaved under acidic conditions. The hydrochloride salt form enhances the stability and handling of the free amine. This document outlines the experimental setup for a typical peptide coupling reaction involving this versatile reagent.
Peptide coupling reactions aim to form an amide bond between the free amine of one amino acid (or peptide) and the activated carboxylic acid of another. In the protocols described herein, the amine component is this compound, and the carboxylic acid component is Boc-Phe-OH. Various coupling agents can be employed to facilitate this reaction, with each having its own advantages in terms of reaction speed, efficiency, and minimization of side reactions.
Key Reaction: Synthesis of Boc-L-Phe-D-Ala-OtBu
The primary application detailed is the synthesis of the protected dipeptide Boc-L-Phe-D-Ala-OtBu. This reaction involves the formation of a peptide bond between the N-terminally protected L-phenylalanine and the C-terminally protected D-alanine.
Caption: General workflow for the synthesis of Boc-L-Phe-D-Ala-OtBu.
Experimental Protocols
Two common protocols for the synthesis of Boc-L-Phe-D-Ala-OtBu are provided below, utilizing different coupling reagent systems.
Protocol 1: Coupling using EDC/HOBt
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
D-Alanine tert-butyl ester hydrochloride (this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and Hexane (B92381) for elution
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled solution from step 2, add EDC.HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure dipeptide, Boc-L-Phe-D-Ala-OtBu.
Protocol 2: Coupling using DCC/HOBt
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent with HOBt.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
D-Alanine tert-butyl ester hydrochloride (this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
Neutralization of Amine: Dissolve this compound (1.0 eq) in anhydrous DCM and add NMM (1.1 eq). Stir at room temperature for 15-20 minutes.
-
Coupling Reaction: To the neutralized amine solution, add Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
The following table summarizes the typical reagents and expected outcomes for the synthesis of Boc-L-Phe-D-Ala-OtBu.
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (DCC/HOBt) |
| N-protected Amino Acid | Boc-Phe-OH (1.0 eq) | Boc-Phe-OH (1.0 eq) |
| Amine Component | This compound (1.0 eq) | This compound (1.0 eq) |
| Coupling Agent | EDC.HCl (1.2 eq) | DCC (1.1 eq) |
| Additive | HOBt (1.2 eq) | HOBt (1.2 eq) |
| Base | DIPEA (1.1 eq) | NMM (1.1 eq) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Time | Overnight | Overnight |
| Typical Yield | 85-95% | 80-90% |
| Purity (Post-Chromatography) | >98% | >98% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the peptide coupling reaction.
Caption: Logical flow of solution-phase peptide synthesis.
Troubleshooting & Optimization
Low yield in peptide synthesis with H-D-Ala-OtBu.HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in peptide synthesis, with a specific focus on the incorporation of H-D-Ala-OtBu.HCl.
Troubleshooting Guide: Low Yield with this compound
Low yields during the incorporation of this compound are frequently attributed to the steric hindrance posed by the tert-butyl ester protecting group. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow to diagnose and address low peptide synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low coupling yields when using this compound?
A1: The primary reason for low coupling yields is the steric hindrance from the bulky tert-butyl (OtBu) ester protecting group on the D-Alanine. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to incomplete or slow coupling reactions.[1][2]
Q2: My Kaiser test is positive after the coupling step with this compound. What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free amines, confirming incomplete coupling. To address this, you can implement one or more of the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reaction Time: Extend the coupling reaction time to allow for the sterically hindered amino acid to react completely.
-
Increase Temperature: Gently increasing the reaction temperature (e.g., to 30-40°C) can enhance the reaction rate, but should be done cautiously to avoid potential side reactions.[3]
-
Use a More Potent Coupling Reagent: Switch to a more powerful activating agent known to be effective for sterically hindered amino acids, such as HATU, HBTU, or PyBOP.[4][5]
Q3: Can the choice of solvent impact the coupling efficiency of this compound?
A3: Yes, the solvent can play a crucial role. While DMF is a standard solvent for peptide synthesis, for difficult couplings involving sterically hindered residues or aggregating sequences, switching to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents (e.g., DMF/DCM) can improve solubility and reaction kinetics.[3] Ensure the solvent is anhydrous to prevent hydrolysis of the activated amino acid.[3]
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: Besides incomplete coupling, two potential side reactions to consider are:
-
Racemization: Although D-Alanine is being used, the activation process can sometimes lead to epimerization. Using additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can help suppress racemization.[6]
-
Diketopiperazine Formation: This is more likely to occur at the dipeptide stage. If this compound is the second amino acid being coupled, the resulting dipeptide can cyclize, leading to chain termination. Using a 2-chlorotrityl chloride resin can help minimize this due to its steric bulk.[6]
Q5: How does the tert-butyl ester group on this compound affect the final cleavage and deprotection step?
A5: The tert-butyl ester is an acid-labile protecting group. It is stable to the basic conditions used for Fmoc group removal but is cleaved during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA).[7][8] The cleavage cocktail should contain scavengers (e.g., triisopropylsilane (B1312306) and water) to prevent the re-attachment of the liberated t-butyl cations to sensitive residues like Cysteine, Tryptophan, or Methionine.[9]
Quantitative Data Summary
The following table summarizes expected coupling efficiencies under various conditions when incorporating sterically hindered amino acids. Note that actual yields may vary depending on the specific peptide sequence and other experimental factors.
| Coupling Condition | Expected Coupling Efficiency | Potential for Side Reactions |
| Standard (DIC/HOBt), 2 hr | 70-85% | Moderate |
| Standard (DIC/HOBt), Double Couple | 85-95% | Moderate |
| HBTU/DIPEA, 2 hr | 90-98% | Low |
| HATU/DIPEA, 1 hr | 95-99% | Very Low |
| Increased Temperature (40°C) | May increase by 5-10% | Increased risk of racemization |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU (SPPS)
This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and HOAt (0.4 mmol, 4 eq) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes a general procedure for coupling this compound in solution.
-
Preparation of Amine Component: Dissolve the N-terminally deprotected peptide ester (1.0 eq) in an anhydrous solvent like DCM or DMF.
-
Preparation of Acid Component: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Activation: Add a coupling reagent such as HBTU (1.2 eq) and HOBt (1.2 eq) to the this compound solution. Stir for 10-15 minutes to allow for pre-activation.
-
Coupling Reaction: Add the activated this compound solution to the amine component. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Relationships in Peptide Synthesis
Diagram: Factors Influencing Peptide Synthesis Yield
Caption: Key factors that collectively influence the final yield of a synthetic peptide.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: H-D-Ala-OtBu.HCl in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-D-Ala-OtBu.HCl in peptide synthesis. The information provided is intended to help overcome common challenges and minimize side reactions to ensure the successful synthesis of high-quality peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: The primary side reactions encountered when using this compound in solid-phase peptide synthesis (SPPS) are:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the D-alanine residue, leading to the incorporation of L-alanine.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptidyl-resin, particularly when D-alanine is the N-terminal or the second amino acid in the sequence, leading to chain termination and loss of the dipeptide from the resin.[1][2]
-
Premature Cleavage of the t-Butyl Ester: The tert-butyl ester protecting group can be prematurely cleaved under certain acidic conditions that may be present during synthesis, although it is generally stable to the milder basic conditions used for Fmoc deprotection.[3][4]
Q2: How should I properly handle and store this compound?
A2: Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: Keep away from heat and sources of ignition. Avoid breathing dust. Use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to store at temperatures below 5°C (41°F).[5][6] Lyophilized peptides and their derivatives are often hygroscopic; allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[7][8]
Q3: What is the impact of the coupling reagent on racemization of this compound?
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Symptoms:
-
Chromatographic analysis (e.g., chiral HPLC) of the cleaved peptide shows a diastereomeric impurity corresponding to the peptide containing L-alanine instead of D-alanine.
-
Mass spectrometry analysis may show a peak with the same mass as the desired peptide, but with a different retention time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Coupling Reagent/Additive | Switch to a coupling reagent known for low racemization, such as HATU or HCTU, in combination with an additive like OxymaPure. Avoid using carbodiimides (DIC, DCC) without a racemization-suppressing additive.[9][10] |
| Strong or Sterically Unhindered Base | Replace stronger or less hindered bases like DIPEA or NMM with a more sterically hindered and weaker base like 2,4,6-collidine (sym-collidine).[11][12] |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid before adding it to the resin. Ideally, perform in-situ activation. |
| High Coupling Temperature | If using elevated temperatures (e.g., microwave synthesis), consider reducing the temperature for the coupling of this compound.[12][13] |
Experimental Protocol: Minimizing Racemization during Coupling of this compound
Objective: To provide a general coupling protocol to minimize the risk of racemization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.), and 2,4,6-collidine (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow for a brief pre-activation (1-2 minutes).
-
Immediately add the activated amino acid solution to the swollen resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Perform a ninhydrin (B49086) test to confirm the completion of the coupling.
Diagram: Troubleshooting Racemization
Caption: Troubleshooting workflow for high racemization.
Issue 2: Significant Diketopiperazine (DKP) Formation
Symptoms:
-
Low yield of the desired peptide.
-
Presence of a cyclic dipeptide by-product in the cleavage mixture, often detected by LC-MS.
-
N-terminal sequencing or mass spectrometry of the final peptide reveals the absence of the first two amino acids.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sequence Prone to DKP Formation | D-Ala at the C-terminus or in the second position of a dipeptide attached to the resin is susceptible to DKP formation.[1][2] |
| Prolonged Deprotection or Coupling Times | Extended exposure to basic conditions during Fmoc deprotection can promote DKP formation.[1][14] |
| Choice of C-terminal Protecting Group and Resin | Resins with more labile linkers (e.g., 2-chlorotrityl chloride resin) can sometimes reduce DKP formation by allowing for milder cleavage conditions. |
Experimental Protocol: Detection and Quantification of DKP Formation
Objective: To provide a method for quantifying the extent of DKP formation.
Materials:
-
Dipeptidyl-resin sample after Fmoc deprotection of the second amino acid.
-
A solution of 20% piperidine (B6355638) in DMF.
-
LC-MS system.
-
Reference standard of the expected diketopiperazine (if available).
Procedure:
-
Take a small sample of the resin-bound dipeptide after the Fmoc deprotection of the second amino acid (in this case, the amino acid coupled to D-Ala).
-
Treat this resin sample with a 20% piperidine in DMF solution for an extended period (e.g., 24 hours) to drive the DKP formation to completion.[15]
-
Filter the solution to remove the resin.
-
Analyze the filtrate by LC-MS to identify and quantify the formed diketopiperazine.[15][16][17]
-
Compare the amount of DKP formed to the initial loading of the first amino acid on the resin to determine the percentage of DKP formation.
Diagram: DKP Formation Mechanism
Caption: Mechanism of diketopiperazine (DKP) formation.
Issue 3: Premature Cleavage of the t-Butyl Ester
Symptoms:
-
Presence of a by-product with a mass difference of -56 Da from the desired peptide, corresponding to the loss of the t-butyl group.
-
This side product may be observed during intermediate analysis or in the final crude product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Repeated Exposure to Mildly Acidic Conditions | Although generally stable, repeated cycles of coupling and deprotection, especially with certain reagents or prolonged reaction times, might lead to some loss of the t-butyl group. |
| Acidic Additives in Coupling | The use of acidic additives in high concentrations over extended periods could contribute to minor cleavage. |
| Final Cleavage Cocktail | The standard final cleavage cocktail (e.g., TFA/TIS/H2O) is designed to remove the t-butyl ester. This is an expected outcome at the end of the synthesis.[3][4][18] |
Experimental Protocol: Standard Cleavage of Peptide with t-Butyl Protecting Groups
Objective: To provide a standard protocol for the final cleavage and deprotection of a peptide containing t-butyl protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Diagram: Logic for Troubleshooting Premature t-Butyl Cleavage
Caption: Troubleshooting premature t-butyl ester cleavage.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. bachem.com [bachem.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solid-Phase Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to the incomplete coupling of H-D-Ala-OtBu.HCl during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound can occur due to a combination of factors. The tert-butyl ester (OtBu) group is bulky and can cause significant steric hindrance, making it difficult for the activated amino acid to access the free N-terminus of the growing peptide chain on the resin.[1] This steric hindrance slows down the reaction kinetics, often leading to incomplete reactions under standard coupling conditions. Additionally, if the peptide sequence is hydrophobic, it may be prone to aggregation on the resin, where inter- or intra-chain hydrogen bonding can make reactive sites inaccessible.[1] The hydrochloride salt (.HCl) form of the amino acid also necessitates the presence of a base to neutralize the amine, and improper base selection or concentration can affect the reaction.[2]
Q2: How can I detect if the coupling of this compound was unsuccessful?
The most common method for monitoring coupling completion in real-time is the use of qualitative colorimetric tests performed on a few resin beads.[1] The most common tests are the ninhydrin (B49086) (Kaiser) test or the TNBS (trinitrobenzene sulfonic acid) test. These tests detect the presence of free primary amines on the resin.
-
Positive Test (e.g., blue beads for ninhydrin): Indicates the presence of unreacted amines and, therefore, an incomplete coupling reaction.
-
Negative Test (e.g., colorless beads for ninhydrin): Suggests that the coupling reaction is complete.
It is important to note that in cases of severe aggregation, these tests can sometimes give false negative results.
Q3: My monitoring test indicates incomplete coupling. What is the first step I should take?
If a monitoring test indicates incomplete coupling, the most straightforward initial step is to perform a second coupling (also known as a double coupling).[1][3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound before proceeding to the next deprotection cycle.
Q4: Double coupling did not resolve the issue. What other strategies can I employ?
If double coupling is insufficient, several other parameters can be optimized. These strategies can be employed individually or in combination.
-
Change the Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient for sterically hindered amino acids.[4] Switching to a more potent uronium or phosphonium (B103445) salt-based reagent is highly recommended.[1][5]
-
Alter the Solvent: Poor solvation of the growing peptide chain can lead to aggregation.[5] Switching from the standard solvent DMF to NMP, or using a mixture of solvents, can improve solubility. In some cases, adding chaotropic agents like LiCl can also help disrupt aggregation.
-
Increase Reaction Time and Temperature: Extending the coupling time can help drive the reaction to completion.[6] Microwave-assisted peptide synthesis, which utilizes higher temperatures, can also significantly improve coupling efficiency for difficult sequences, though it may increase the risk of racemization for sensitive amino acids.[4]
-
Capping: If coupling remains incomplete after trying other methods, it is advisable to "cap" the unreacted amines. This is typically done using acetic anhydride (B1165640). Capping terminates the unreacted peptide chains, preventing the formation of deletion sequences in the final product.[7]
Troubleshooting Guide: Incomplete Coupling
This guide provides a systematic approach to troubleshooting the incomplete coupling of this compound.
Step 1: Initial Coupling and Monitoring
-
Protocol: Perform the initial coupling of this compound using your standard protocol.
-
Monitoring: After the coupling reaction, perform a ninhydrin or TNBS test on a small sample of resin beads to check for the presence of free amines.
Step 2: Analysis of Monitoring Results
-
Negative Result: If the test is negative (no free amines), the coupling is considered complete. You can proceed to the next step in your synthesis.
-
Positive Result: If the test is positive, the coupling is incomplete. Proceed to the troubleshooting steps below.
Step 3: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete coupling.
Caption: Troubleshooting workflow for incomplete peptide coupling.
Data Summary: Coupling Reagent Recommendations
| Coupling Reagent Class | Examples | Efficacy for Hindered Coupling | Notes |
| Carbodiimides | DCC, DIC | Low to Moderate | Often require an additive like HOBt to reduce racemization.[8][9] DIC is preferred for SPPS as the urea (B33335) byproduct is more soluble.[9] |
| Uronium/Aminium Salts (HOBt-based) | HBTU, TBTU | High | Very efficient for most standard couplings.[10] Excess reagent can lead to capping of the N-terminus.[10] |
| Uronium/Aminium Salts (HOAt-based) | HATU | Very High | Generally more effective than HOBt-based reagents for difficult couplings due to the anchimeric assistance of the pyridine (B92270) nitrogen.[5] |
| Uronium/Aminium Salts (Oxyma-based) | HCTU, COMU | Very High | Offer high reactivity comparable to or exceeding HATU in some cases, with the advantage of being based on a non-explosive leaving group.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | PyBOP is a well-established reagent. PyAOP is the HOAt-based equivalent and is highly efficient for hindered couplings. |
Key Experimental Protocols
Protocol 1: Ninhydrin (Kaiser) Test
-
Sample Preparation: Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with DMF and then ethanol (B145695) to remove any residual reagents.
-
Reagent Addition: Place the washed beads in a small glass test tube and add 2-3 drops each of the following solutions:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
-
-
Heating: Heat the sample at 100-120°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (free amines present).
-
Colorless/yellow beads/solution: Negative result (coupling complete).
-
Protocol 2: Double Coupling Procedure
-
Drain: After the initial coupling time, drain the coupling solution from the reaction vessel.
-
Wash: Wash the resin thoroughly with DMF (3 times).
-
Prepare Fresh Reagents: Prepare a fresh solution of this compound, the coupling reagent, and base in DMF, identical to the initial coupling solution.
-
Second Coupling: Add the freshly prepared solution to the resin.
-
Agitate: Agitate the reaction mixture for the same duration as the initial coupling (or longer, if optimizing).
-
Wash: After the second coupling is complete, drain the solution and wash the resin with DMF (3 times).
-
Monitor: Perform a ninhydrin test to confirm the completion of the coupling.
Protocol 3: Capping with Acetic Anhydride
-
Wash: After a final failed coupling attempt, wash the resin with DMF.
-
Prepare Capping Solution: Prepare a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:8).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
-
Confirmation (Optional): A ninhydrin test should now be negative, confirming the absence of free amines.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Technical Support Center: Premature Deprotection of the OtBu Group
Welcome to the technical support center for troubleshooting issues related to the tert-butyl (OtBu) protecting group. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges involving the premature cleavage of OtBu esters during their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the OtBu protecting group?
The primary role of the OtBu (tert-butyl) group is to protect the carboxylic acid functionality of molecules, particularly amino acids like glutamic acid and aspartic acid, during multi-step organic synthesis. By converting the carboxylic acid to a bulky tert-butyl ester, its nucleophilicity is masked, preventing it from engaging in unwanted side reactions.
Q2: Under what conditions is the OtBu group typically stable and labile?
The OtBu group is renowned for its stability under basic and nucleophilic conditions, making it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS) where piperidine (B6355638) is used for Fmoc deprotection.[1] However, it is designed to be labile to strong acidic conditions, which allows for its selective removal at the appropriate stage of the synthesis, typically using trifluoroacetic acid (TFA).
Q3: What causes the premature deprotection of the OtBu group?
Premature cleavage of an OtBu ester is almost always a result of unintended exposure to acidic conditions. This can occur through various means, such as the use of acidic reagents for other synthetic steps, the presence of acidic impurities in solvents or reagents, or the use of acidic chromatography media.
Q4: Can elevated temperatures cause the OtBu group to deprotect?
Yes, in some cases, particularly in the presence of protic solvents, OtBu esters can undergo thermal cleavage at elevated temperatures (e.g., > 80°C). This reagent-free method can be advantageous in specific contexts but is a common cause of unexpected deprotection if not carefully controlled.
Q5: Are there alternatives to the OtBu group if I consistently face premature deprotection?
If your synthetic route is incompatible with the acidic lability of the OtBu group, several orthogonal protecting groups for carboxylic acids are available. Common alternatives include:
-
Benzyl (Bn) esters: Removed by hydrogenolysis (e.g., H₂, Pd/C), which is compatible with most acid- and base-sensitive groups.
-
Allyl (All) esters: Cleaved under mild, neutral conditions using a palladium catalyst (e.g., Pd(PPh₃)₄).
Troubleshooting Guide
This guide provides a systematic approach to identifying the cause of premature OtBu deprotection and implementing effective solutions.
Symptom: Unexpected formation of the free carboxylic acid is observed during my reaction or workup.
This is the classic sign of premature OtBu deprotection. To diagnose the root cause, consider the following workflow:
Caption: Troubleshooting workflow for premature OtBu cleavage.
Mechanism of Deprotection and the Role of Scavengers
Acid-catalyzed deprotection of an OtBu ester proceeds via a stable tertiary carbocation intermediate. This reactive tert-butyl cation can alkylate other nucleophilic residues in your molecule, such as tryptophan or cysteine, leading to undesired byproducts. Scavengers are added to the cleavage cocktail to trap these reactive cations.
Caption: Acid-catalyzed OtBu deprotection and scavenger action.
Data Presentation
Table 1: Stability of OtBu Group with Various Acidic Reagents
This table provides a general overview of the stability of the OtBu group in the presence of different acidic reagents. "Lability" refers to the ease of cleavage.
| Reagent | Typical Concentration | Lability | Notes |
| Trifluoroacetic Acid (TFA) | 25-95% in DCM | High | Standard reagent for complete deprotection. |
| Hydrochloric Acid (HCl) | 4M in Dioxane/EtOAc | High | Effective for deprotection, may be less selective than TFA. |
| Formic Acid | 88-95% | Moderate | Can be used for deprotection, often requires longer reaction times or heat. |
| Acetic Acid | Glacial | Low | Generally stable, but prolonged heating can cause cleavage. |
| Zinc Bromide (ZnBr₂) | >100 mol% in DCM | Moderate-High | A Lewis acid that can cleave OtBu esters.[2][3][4] |
| Aluminum Chloride (AlCl₃) | Stoichiometric | High | Can be used for selective cleavage of N-Boc in the presence of OtBu.[5] |
| Phosphoric Acid | Aqueous | Moderate | A milder alternative for deprotection of some t-butyl groups. |
Table 2: Orthogonal Protecting Group Stability
This table compares the stability of the OtBu group with other common carboxylic acid protecting groups under different deprotection conditions.
| Protecting Group | Abbreviation | Stable To | Labile To (Cleavage Reagents) |
| tert-Butyl Ester | OtBu | Base (Piperidine), Hydrogenolysis | Strong Acids (TFA, HCl) |
| Benzyl Ester | OBn | Mild Acids and Bases | Hydrogenolysis (H₂, Pd/C) , Strong Acids (HBr/AcOH) |
| Allyl Ester | OAll | Most Acids and Bases | Pd(0) Catalysts (e.g., Pd(PPh₃)₄) |
| Methyl/Ethyl Ester | OMe/OEt | Mild Acids, Hydrogenolysis | Saponification (NaOH, LiOH) , Strong Acids |
Experimental Protocols
Protocol 1: Small-Scale Analytical Test for Premature Cleavage
This protocol is designed to rapidly assess the stability of an OtBu-protected compound under specific reaction conditions.
Objective: To determine if a particular reagent or condition is causing premature cleavage of the OtBu ester.
Materials:
-
Substrate with OtBu ester (1-5 mg)
-
Solvent(s) to be tested
-
Reagent(s) to be tested
-
Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC or LC-MS system
Procedure:
-
Set up a small-scale reaction in a vial with the OtBu-protected substrate and a known amount of the internal standard.
-
Take a t=0 time point by withdrawing a small aliquot, quenching it immediately in cold NaHCO₃ solution, extracting with ethyl acetate (B1210297), and preparing it for analysis.
-
Add the test reagent(s) to the reaction vial and start a timer.
-
Withdraw aliquots at regular intervals (e.g., 15 min, 1 hr, 4 hrs), quenching and extracting each in the same manner as the t=0 sample.
-
Analyze all samples by HPLC or LC-MS, monitoring for the disappearance of the starting material and the appearance of the free carboxylic acid.
-
Quantify the percentage of deprotection at each time point relative to the internal standard.
Protocol 2: Selective Deprotection of a Boc Group in the Presence of an OtBu Ester
This protocol describes a method for the selective removal of a tert-butyloxycarbonyl (Boc) protecting group from an amine while leaving an OtBu ester intact.
Objective: To selectively deprotect a Boc-protected amine without cleaving an OtBu ester.
Materials:
-
Substrate containing both Boc and OtBu groups
-
Concentrated Sulfuric Acid (H₂SO₄)
-
tert-Butyl Acetate (tBuOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Suspend the substrate in tert-butyl acetate (tBuOAc) at a concentration of approximately 0.5 M.
-
Cool the suspension in an ice bath.
-
Slowly add 1.5 equivalents of concentrated sulfuric acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the OtBu-protected amine.[6]
Note: The success of this selective deprotection is highly substrate-dependent and may require optimization of the amount of acid and reaction time. Always perform a small-scale trial first.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Time for H-D-Ala-OtBu.HCl
Welcome to the technical support center for optimizing the coupling of H-D-Ala-OtBu.HCl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: My coupling reaction with this compound is slow or incomplete. What are the potential causes and solutions?
A1: Slow or incomplete coupling of this compound can be attributed to several factors, primarily related to steric hindrance and reaction conditions. While D-Alanine itself is not highly sterically hindered, the combination of the D-configuration and the bulky tert-butyl ester can influence reaction kinetics.
Potential Causes:
-
Steric Hindrance: The tert-butyl group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Inadequate Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for this specific coupling.
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible.[1]
-
Suboptimal Reagent Concentration or Equivalents: Insufficient amounts of the amino acid or coupling reagents will lead to an incomplete reaction.
-
Poor Solvent Quality: The presence of moisture or impurities in the solvent can deactivate the coupling reagents.
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. Urinium/aminium salts like HATU or HBTU are generally more effective than carbodiimides like DIC for challenging couplings.[2][3][4][5][6]
-
Increase Reaction Time: Extend the coupling time and monitor the reaction progress using a qualitative test like the Kaiser test.
-
Double Coupling: If the reaction is incomplete after the initial coupling time, a second coupling with fresh reagents can be performed.
-
Increase Temperature: Gently heating the reaction vessel can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.
-
Solvent Choice: Use solvents that promote resin swelling and disrupt aggregation, such as DMF or NMP.
Q2: I am observing racemization of the D-Alanine residue. How can I minimize this?
A2: Racemization, the conversion of the D-amino acid to its L-enantiomer, is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate.[1][2]
Preventive Measures:
-
Choice of Coupling Reagent and Additive: The use of carbodiimides like DIC alone can lead to higher rates of racemization. The addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial.[2][5][7] Urinium/aminium (e.g., HATU, HBTU) and phosphonium (B103445) (e.g., PyBOP) reagents generally exhibit lower racemization rates.[2][4]
-
Control of Base: The type and amount of base used can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) and avoid excessive amounts.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin.
-
Reaction Temperature: Avoid elevated temperatures for extended periods, as this can increase the rate of racemization.
Q3: The tert-butyl ester protecting group seems to be partially cleaved during the coupling step. Why is this happening and what can I do?
A3: The tert-butyl ester is designed to be stable under the basic conditions of Fmoc deprotection and labile to strong acids. Premature cleavage during coupling is uncommon but can occur under certain conditions.
Potential Causes:
-
Acidic Microenvironment: Residual acid from the previous deprotection step that was not adequately neutralized can lead to slow cleavage of the tert-butyl group.
-
Extended Reaction Times at Elevated Temperatures: While gentle heating can improve coupling, prolonged exposure to higher temperatures in the presence of certain reagents might lead to some instability of the protecting group.
Solutions:
-
Thorough Neutralization: Ensure complete neutralization of the resin-bound amine with a suitable base (e.g., DIPEA) before the coupling step.
-
Optimize Reaction Conditions: If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
Reagent Purity: Ensure the purity of all reagents and solvents to avoid unforeseen side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling reagent for this compound?
A1: For routine couplings, a combination of a carbodiimide (B86325) like DIC with an additive such as HOBt or Oxyma can be effective and economical.[5] For faster and more efficient couplings, especially in sequences prone to steric hindrance or aggregation, uronium/aminium reagents like HATU or HBTU are highly recommended.[2][3][4][5][6] HATU is often considered one of the most efficient coupling reagents for challenging couplings.[5][6]
Q2: How long should a typical coupling reaction for this compound take?
A2: The coupling time can vary significantly depending on the coupling reagent, solvent, temperature, and the specific peptide sequence. As a general guideline:
-
DIC/HOBt: 1-4 hours.[1]
-
HBTU: 30-60 minutes.
-
HATU: 15-45 minutes.
It is always recommended to monitor the reaction's completion using a qualitative method like the Kaiser test.
Q3: Can I use this compound in both solid-phase (SPPS) and solution-phase peptide synthesis?
A3: Yes, this compound is suitable for both SPPS and solution-phase synthesis. In SPPS, the hydrochloride salt is typically neutralized in situ during the coupling reaction. In solution-phase synthesis, the free amine can be generated by treatment with a base prior to coupling.
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: Besides racemization, a common side reaction in peptide synthesis, especially at the dipeptide stage, is the formation of diketopiperazine.[1] This involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. While D-Alanine is not as prone to this as Proline, it is a possibility to be aware of, particularly with extended coupling or deprotection times.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling of an Fmoc-protected amino acid to this compound. Please note that these are illustrative values and optimal conditions may vary depending on the specific peptide sequence and experimental setup.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Typical Coupling Time | Relative Efficiency | Risk of Racemization |
| DIC | HOBt/Oxyma | 1 - 4 hours | Moderate | Low with additive |
| HBTU | - | 30 - 60 minutes | High | Low |
| HATU | - | 15 - 45 minutes | Very High | Very Low |
| PyBOP | - | 30 - 60 minutes | High | Low |
Table 2: Typical Reagent Equivalents for Solid-Phase Peptide Synthesis (SPPS)
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 4.5 |
| Base (e.g., DIPEA) | 6 - 10 |
| Additive (e.g., HOBt, if used) | 3 - 5 |
Experimental Protocols
Protocol 1: Solid-Phase Coupling of Fmoc-Xaa-OH to Resin-Bound D-Ala-OtBu
This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid (Fmoc-Xaa-OH) to a resin where the N-terminal amino acid is D-Alanine with a tert-butyl ester protecting group.
Materials:
-
Peptide synthesis resin with H-D-Ala-OtBu attached
-
Fmoc-Xaa-OH
-
Coupling Reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound D-Ala is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times), followed by a final wash with DMF (3-5 times).
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Xaa-OH (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin. Then, add DIPEA (6-10 eq.) to the reaction vessel. Agitate the mixture at room temperature.
-
Monitoring: After the recommended coupling time (e.g., 30 minutes for HATU), perform a Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Coupling of an N-Protected Amino Acid to this compound
This protocol outlines a general procedure for the coupling of an N-protected amino acid to this compound in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH)
-
This compound
-
Coupling Reagent (e.g., DIC)
-
Additive (e.g., HOBt)
-
Base (e.g., N-methylmorpholine (NMM) or DIPEA)
-
Anhydrous solvent (e.g., DCM or DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of Free Amine: Dissolve this compound (1 eq.) in anhydrous DCM. Add NMM (1.1 eq.) and stir for 10-15 minutes at room temperature to generate the free amine.
-
Activation: In a separate flask, dissolve the N-protected amino acid (1 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C. Add DIC (1.1 eq.) and stir for 15-20 minutes at 0 °C.
-
Coupling: Add the solution of the free amine of D-Ala-OtBu to the activated N-protected amino acid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DIC was used).
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis (SPPS) of a peptide containing H-D-Ala-OtBu.
Caption: Simplified pathway for amino acid activation and coupling in SPPS.
References
Technical Support Center: Optimizing Peptide Purity with H-D-Ala-OtBu.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing H-D-Ala-OtBu.HCl in peptide synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you enhance the purity of your synthesized peptides and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in solid-phase peptide synthesis (SPPS)?
A1: Impurities in SPPS can arise from various sources. When using this compound, common impurities include:
-
Deletion sequences: Resulting from incomplete coupling of the this compound or any other amino acid in the sequence.[1][2]
-
Truncated sequences: Caused by incomplete deprotection of the Fmoc group, preventing further chain elongation.[1]
-
Diastereomeric impurities: Racemization of the D-alanine to L-alanine can occur during the activation and coupling steps, leading to peptides with incorrect stereochemistry.[3][4]
-
Incomplete deprotection of the tert-butyl (tBu) group: Residual tBu groups on the D-alanine side chain after final cleavage can lead to impurities.[5]
-
Side-reaction products: Modifications of sensitive amino acid side chains can occur during synthesis and cleavage.[1]
Q2: How does the tert-butyl (OtBu) protecting group on this compound influence the coupling reaction?
A2: The tert-butyl group is a bulky protecting group that can cause steric hindrance, potentially slowing down the coupling reaction.[6][7] This can lead to incomplete coupling, especially when the N-terminus of the growing peptide chain is also sterically hindered. To mitigate this, optimizing coupling reagents, reaction times, and temperature is crucial.
Q3: What is the risk of racemization when using this compound, and how can it be minimized?
A3: Racemization is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate.[3][8] The activation of the carboxylic acid group of the amino acid is the primary step where racemization can occur.[4] To minimize racemization of this compound:
-
Use an appropriate coupling reagent: Uronium/aminium-based reagents like HBTU and HATU, when used with an additive, are generally preferred over carbodiimides alone as they can suppress racemization.[9]
-
Add a racemization suppressant: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective in minimizing racemization.[3][4]
-
Control the base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts.[8]
-
Optimize temperature: Perform the coupling at a controlled temperature (e.g., room temperature or 0 °C) as higher temperatures can increase the rate of racemization.[7]
Q4: Can the tert-butyl ester of this compound be prematurely cleaved during Fmoc-SPPS?
A4: The tert-butyl ester is generally stable to the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF).[1] However, repeated exposure to even mildly acidic conditions can lead to premature cleavage. It is essential to ensure that all reagents and solvents are of high quality and free from acidic impurities. The final cleavage of the peptide from the resin and removal of the tBu group is typically achieved with strong acid, such as trifluoroacetic acid (TFA).[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Purity of Crude Peptide | - Incomplete coupling of this compound or other amino acids.- Racemization of D-Ala.- Incomplete Fmoc deprotection.- Side reactions during synthesis or cleavage. | - Optimize coupling protocol (see table below).- Add a racemization suppressant (e.g., HOBt, OxymaPure).- Extend Fmoc deprotection time or use a stronger base solution.- Use appropriate scavengers during cleavage.[10] |
| Presence of a Peak with M+56 in Mass Spectrum | Incomplete removal of the tert-butyl (tBu) protecting group from the D-alanine residue. | - Increase the duration of the final TFA cleavage step.- Increase the concentration of TFA in the cleavage cocktail.- Ensure efficient mixing during cleavage. |
| Detection of Diastereomeric Impurity (e.g., by chiral HPLC) | Racemization of this compound during activation/coupling. | - Switch to a coupling reagent known for low racemization (e.g., HATU, HCTU) in combination with an additive like HOAt or OxymaPure.[9]- Reduce the amount of base used during coupling.- Perform the coupling reaction at a lower temperature (e.g., 0 °C). |
| Deletion of D-Ala Residue in the Final Peptide | Incomplete coupling of this compound. | - Perform a double coupling for the this compound residue.- Increase the coupling reaction time.- Use a more powerful coupling reagent.- Monitor coupling completion with a ninhydrin (B49086) test.[11] |
Data Presentation: Optimizing Coupling Conditions
While specific quantitative data for this compound is not extensively published, the following table summarizes general strategies for improving coupling efficiency and purity based on established principles of solid-phase peptide synthesis.
| Parameter | Standard Condition | Optimized Condition for Difficult Couplings | Expected Purity Improvement |
| Coupling Reagent | DIC/HOBt | HATU/HOAt or HCTU/OxymaPure | Higher purity due to increased coupling efficiency and reduced racemization. |
| Reaction Time | 1-2 hours | 2-4 hours or double coupling | Increased yield of the desired peptide by driving the reaction to completion. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reduced risk of racemization, leading to higher diastereomeric purity. |
| Base | 2 eq. DIPEA | 1.5-2 eq. DIPEA or 2,4,6-Collidine | Minimized racemization, especially with sensitive amino acids. |
| Solvent | DMF | NMP or DMF/DMSO mixture | Improved solvation of the growing peptide chain can prevent aggregation and improve coupling efficiency. |
Experimental Protocols
General Protocol for Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating this compound into a peptide sequence on a rink amide resin for C-terminal amide peptides.
1. Resin Swelling:
-
Place the rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and a racemization suppressant (e.g., HOBt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling may be necessary.
-
Wash the resin thoroughly with DMF (5-7 times).
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF.
5. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
Mandatory Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for low peptide purity.
References
- 1. chempep.com [chempep.com]
- 2. almacgroup.com [almacgroup.com]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Peptides with D-Alanine
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting aggregation issues encountered when working with peptides containing D-Alanine.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern?
A1: Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, structures.[1] These aggregates can range from amorphous particles to highly organized amyloid fibrils.[1] Aggregation is a significant concern in drug development as it can lead to loss of therapeutic activity, reduced product yield, and potentially trigger immunogenic responses.[1][2]
Q2: How does the inclusion of D-Alanine affect peptide aggregation?
A2: The incorporation of D-amino acids, such as D-Alanine, can have varied effects on peptide aggregation. It is often used as a strategy to increase the enzymatic stability of peptides.[3] Depending on the peptide sequence and the position of the substitution, D-Alanine can either disrupt or, in some cases, promote aggregation. Disruption often occurs because the D-amino acid alters the peptide's backbone conformation, hindering the formation of β-sheet structures that are crucial for many types of aggregation.[3] However, in certain sequence contexts, the altered conformation might expose hydrophobic regions or facilitate different intermolecular interactions that lead to aggregation.
Q3: My peptide containing D-Alanine is showing signs of aggregation. What are the likely causes?
A3: Several factors, both intrinsic and extrinsic, can contribute to the aggregation of your D-Alanine-containing peptide:
-
Intrinsic Factors:
-
Hydrophobicity: The overall hydrophobicity of the peptide sequence is a primary driver of aggregation.[4][5]
-
Amino Acid Sequence: The presence of aggregation-prone regions (APRs), which are short sequences with a high tendency to form β-sheets, can lead to aggregation.[4]
-
Secondary Structure Propensity: Even with a D-Alanine substitution, the peptide might retain a propensity to form structures that can lead to aggregation.[6]
-
-
Extrinsic Factors:
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[4][7]
-
pH and Net Charge: The pH of the solution affects the net charge of the peptide. When the pH is close to the peptide's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion and promote aggregation.[4][8]
-
Ionic Strength: The concentration of salts in the buffer can influence aggregation by screening electrostatic interactions.[4]
-
Temperature: Higher temperatures can increase the rate of aggregation.[9][10]
-
Agitation: Mechanical stress from stirring or shaking can induce aggregation.[1]
-
Surfaces and Interfaces: Peptides can aggregate at air-water or solid-liquid interfaces.[4]
-
Troubleshooting Guides
Problem 1: My D-Alanine peptide precipitates immediately upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | 1. Review the peptide's amino acid sequence to assess its overall charge and hydrophobicity.[11] 2. If the peptide is hydrophobic, try dissolving it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer.[3][11] 3. For charged peptides, adjust the pH of the buffer. Acidic peptides are more soluble in basic buffers, and basic peptides in acidic buffers.[8] | The peptide dissolves and remains in solution. |
| High Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide dissolves, indicating the initial concentration was above its solubility limit. |
Problem 2: My D-Alanine peptide solution becomes cloudy or forms a gel over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-Dependent Aggregation | 1. Optimize storage conditions: store at a lower temperature and protect from agitation. 2. Add excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) to stabilize the peptide.[12] 3. For peptides prone to β-sheet formation, consider adding small amounts of structure-disrupting agents like guanidinium (B1211019) chloride or urea, if compatible with your experiment. | The peptide solution remains clear for a longer duration. |
| Nucleation-Dependent Aggregation | 1. Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates that can act as seeds for further aggregation.[7] 2. If possible, perform experiments at lower peptide concentrations.[7] | A delay or reduction in the onset of aggregation is observed. |
Experimental Protocols
Thioflavin T (ThT) Assay for Aggregation Kinetics
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to these structures.
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, clear-bottom 96-well plate[4]
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)[13][14]
Protocol:
-
Preparation of Reagents:
-
Prepare the peptide solution at the desired concentration in the assay buffer. To disaggregate any pre-formed oligomers, it is recommended to first dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP), evaporate the solvent, and then resuspend in the assay buffer.[4]
-
Prepare the ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.[5][13]
-
-
Assay Setup:
-
In each well of the 96-well plate, add your peptide sample.
-
Add the ThT working solution to each well.
-
Include control wells: buffer with ThT only (background), and a known aggregating peptide as a positive control if available.
-
-
Measurement:
-
Place the plate in the plate reader.
-
Set the temperature to 37°C (or the desired temperature for your experiment).[5][13]
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment. Intermittent shaking between reads can promote aggregation.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer + ThT) from all readings.[4]
-
Plot the fluorescence intensity against time. A sigmoidal curve is typically observed for amyloid fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau.
-
The lag time and the maximum fluorescence intensity can be used to compare the aggregation propensity of different peptide variants.
-
Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is useful for detecting the presence of aggregates and monitoring their growth over time.
Materials:
-
Peptide solution
-
Low-volume cuvette
-
DLS instrument
Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the parameters for the measurement, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Carefully transfer the peptide solution to the cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will collect data over a period of time and analyze the fluctuations in scattered light to determine the particle size distribution.
-
-
Data Analysis:
-
The DLS software will provide a size distribution plot, showing the intensity, volume, or number distribution of particles of different sizes.
-
An increase in the average particle size or the appearance of larger particle populations over time is indicative of aggregation.
-
Transmission Electron Microscopy (TEM) for Visualization of Aggregates
TEM allows for the direct visualization of the morphology of peptide aggregates, such as amyloid fibrils.
Materials:
-
Peptide aggregate solution
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate)[16]
-
Filter paper
-
Transmission electron microscope
Protocol:
-
Grid Preparation:
-
Place a drop of the peptide aggregate solution onto the TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
-
Staining:
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Insert the grid into the TEM and acquire images at different magnifications.
-
-
Image Analysis:
-
Examine the images for the presence of aggregates. Fibrillar structures will appear as long, unbranched filaments. The dimensions of the aggregates can also be measured from the images.[16]
-
Data Presentation
Table 1: Hypothetical Effect of D-Alanine Substitution on Aggregation Kinetics of Peptide XYZ
| Peptide Variant | Lag Time (hours) | Maximum ThT Fluorescence (Arbitrary Units) |
| L-Ala Peptide XYZ | 4.5 ± 0.5 | 8500 ± 300 |
| D-Ala Peptide XYZ | 12.2 ± 1.1 | 4200 ± 250 |
This table illustrates how quantitative data from ThT assays can be presented to compare the aggregation propensity of different peptide variants. A longer lag time and lower maximum fluorescence for the D-Ala variant would suggest that the substitution inhibits aggregation.
Visualizations
Caption: A general workflow for troubleshooting peptide aggregation.
Caption: A simplified pathway of peptide fibrillar aggregation.
References
- 1. Characterization of Peptide–Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. xtalks.com [xtalks.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. ThT Fluorescence Assay [bio-protocol.org]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Transmission electron microscopy assay [assay-protocol.com]
Racemization issues with H-D-Ala-OtBu.HCl during coupling
Topic: Racemization Issues with H-D-Ala-OtBu.HCl during Coupling
This technical support guide is intended for researchers, scientists, and drug development professionals encountering racemization issues during peptide coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during a chemical reaction, leading to a mixture of D- and L-enantiomers from a single, pure enantiomer.[1][2] In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can dramatically affect the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.
Q2: Why is this compound susceptible to racemization?
A2: While all chiral amino acids (except glycine) can undergo racemization during activation and coupling, the risk is influenced by several factors.[3] The tert-butyl ester (OtBu) group is a bulky protecting group that can influence the reaction environment. More importantly, the reaction conditions used during the coupling step, such as the choice of coupling reagent, base, and temperature, play a crucial role in the extent of racemization.[2]
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (B7731731) (or Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereoisomeric information. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and its diastereomer.[1]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. This mechanism is less common but can be significant under strongly basic conditions.[1]
Troubleshooting Guide
Issue: High levels of racemization detected after coupling this compound.
This guide provides a systematic approach to troubleshoot and minimize racemization.
Step 1: Evaluate Your Coupling Reagent
The choice of coupling reagent is a critical factor in controlling racemization.
-
Recommendation: For racemization-prone couplings, aminium/uronium or phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides alone.[4]
-
Actionable Advice:
-
If you are using a carbodiimide (B86325) such as DCC or DIC without an additive, significant racemization can occur.[3][4] It is highly recommended to use them in conjunction with racemization-suppressing additives.[3][4][5]
-
Consider using coupling reagents like HBTU, HATU, or PyBOP, which are known for their efficiency and lower racemization potential, especially when used with additives.[4] COMU is another highly efficient reagent with a low tendency for racemization.[1]
-
Step 2: Assess the Base Used
The base plays a dual role: it deprotonates the amino acid salt and can also promote racemization by abstracting the alpha-proton.[1]
-
Recommendation: Use a sterically hindered and weaker base to minimize racemization.
-
Actionable Advice:
-
Strong, non-hindered bases like triethylamine (B128534) (TEA) can lead to higher rates of racemization.[6]
-
N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[1][3]
-
For particularly sensitive couplings, consider using a more sterically hindered and weaker base like 2,4,6-collidine (TMP), which has been shown to produce less racemization.[3][6]
-
Step 3: Incorporate Racemization-Suppressing Additives
Additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[5]
-
Recommendation: Always use an additive, especially when using carbodiimide coupling reagents.
-
Actionable Advice:
-
HOBt (1-Hydroxybenzotriazole): The classic and effective additive for reducing racemization.[7]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt in suppressing racemization.[7]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[7][8]
-
Step 4: Control Reaction Temperature
Elevated temperatures can accelerate the rate of racemization.[2]
-
Recommendation: Perform coupling reactions at or below room temperature.
-
Actionable Advice:
-
While microwave-assisted peptide synthesis can be efficient, high temperatures (e.g., 80°C) can lead to significant racemization, especially for sensitive amino acids.[9][10]
-
If using elevated temperatures to overcome difficult couplings, consider lowering the temperature for the specific step involving the racemization-prone amino acid.[10] For many standard couplings, performing the reaction at 0°C can help minimize racemization.
-
Quantitative Data Summary
| Coupling Reagent | Additive | Base | % D-Isomer Formation (Racemization) |
| DIC | HOBt | DIPEA | 14.8% |
| DIC | HOAt | DIPEA | 5.9% |
| DIC | OxymaPure | DIPEA | 7.7% |
| DIC | Oxyma-B | DIPEA | 5.1% |
Data adapted from a study on the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF and is intended for comparative purposes.[1]
Experimental Protocol: Low-Racemization Coupling of this compound
This protocol outlines a standard method for coupling this compound to a resin-bound peptide, designed to minimize racemization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HATU)
-
Racemization Suppressing Additive (e.g., HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)
-
Washing Solvents (DMF, Dichloromethane - DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection if necessary (e.g., 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).[7]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in a minimal amount of anhydrous DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. Note: Minimize pre-activation time to reduce the risk of racemization.[2][11]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), the coupling reaction is incomplete. The coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solvent.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Visualizations
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: Primary mechanisms of racemization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purifying H-D-Ala-OtBu.HCl-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing H-D-Ala-OtBu.HCl.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides incorporating this compound.
| Observation | Potential Cause | Recommended Solution |
| Poor peptide solubility in aqueous mobile phase. | The tert-butyl ester (OtBu) group significantly increases the hydrophobicity of the peptide. | - Dissolve the crude peptide in a minimal amount of an organic solvent like DMSO, DMF, or isopropanol (B130326) before diluting with the initial mobile phase.[1][2]- For RP-HPLC, start with a higher initial percentage of organic solvent (e.g., 10-20% acetonitrile) in the mobile phase.[1]- If solubility issues persist, consider using chaotropic agents like guanidine (B92328) hydrochloride (GuHCl) in the sample solvent. Note that GuHCl will elute in the void volume.[3][4] |
| Broad or tailing peaks during HPLC. | - Secondary interactions: The peptide may be interacting with residual silanols on the HPLC column.- Aggregation: Hydrophobic peptides are prone to aggregation.[5]- Poor solubility on-column: The peptide may be precipitating on the column. | - Use a high-purity silica-based column.- Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce mobile phase viscosity.[1][6]- Ensure an adequate concentration of an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), in the mobile phases to improve peak shape.[1] |
| Presence of a closely eluting impurity peak. | Racemization: The D-alanine may have epimerized to L-alanine during synthesis, resulting in a diastereomeric impurity (e.g., peptide-L-Ala-OtBu) that is difficult to separate.[5] | - Analytical: Use a chiral stationary phase in your HPLC or perform chiral amino acid analysis after hydrolysis to confirm the presence of the L-isomer.[5]- Purification: Optimize the HPLC gradient to be very shallow to maximize resolution between the diastereomers.- Synthesis: Minimize racemization during synthesis by using coupling reagents with additives like HOBt or OxymaPure® and avoiding excess base.[5] |
| Multiple unexpected peaks in the chromatogram. | - Incomplete deprotection: Residual protecting groups from other amino acids in the peptide sequence.- Deletion or insertion sequences: Errors during solid-phase peptide synthesis.[5]- Side reactions: Modifications of amino acid side chains during synthesis or cleavage. | - Confirm the mass of the main peak and major impurities by mass spectrometry.- Review the synthesis protocol for potential issues in coupling or deprotection steps.- Optimize purification with a gradient that provides better separation of these impurities. |
| Peptide elutes in the void volume of the RP-HPLC. | The peptide is not retaining on the hydrophobic stationary phase, which is unusual for a peptide containing a tert-butyl ester. This can happen if the sample is dissolved in a solvent significantly stronger than the initial mobile phase. | - Ensure the organic content of the sample solvent is lower than or equal to the initial percentage of the organic mobile phase.[7]- If the peptide is extremely hydrophilic despite the D-Ala-OtBu, consider using a more retentive column (e.g., C18) or a different chromatography mode like HILIC.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges stem from the physicochemical properties imparted by the D-alanine and the tert-butyl ester group. These include:
-
Increased Hydrophobicity: The tert-butyl group makes the peptide more hydrophobic, which can lead to poor solubility in aqueous solutions and strong retention on reverse-phase HPLC columns.[1][9] This can cause issues with sample preparation and peak broadening.[1]
-
Racemization: The D-amino acid can be susceptible to racemization (epimerization) into its L-enantiomer during the activation step of peptide synthesis.[5] This creates a diastereomeric impurity that is often very difficult to separate from the desired peptide.[5]
-
Steric Hindrance: The bulky tert-butyl group can sometimes hinder purification by affecting how the peptide interacts with the stationary phase.
Q2: How does the D-configuration of alanine (B10760859) affect purification?
A2: The D-configuration itself does not drastically alter the hydrophobicity compared to the L-isomer. However, the main challenge it introduces is the potential for racemization during synthesis, leading to the formation of a hard-to-separate diastereomer (the L-Ala version).[5] D-amino acids can also influence the peptide's secondary structure, which may affect its chromatographic behavior.[10][11]
Q3: My peptide contains this compound and is very hydrophobic. What is a good starting point for RP-HPLC purification?
A3: For hydrophobic peptides, a good starting point is a C8 or C18 reverse-phase column. Due to the hydrophobicity, you will likely need a mobile phase with a higher organic content. Consider a broad initial gradient (e.g., 5% to 95% acetonitrile (B52724) in water, both with 0.1% TFA) to determine the approximate elution time.[4] Then, optimize the separation using a shallower gradient around the elution point of your target peptide.[4] Increasing the column temperature can also be beneficial.[6]
Q4: Can I use solvents other than acetonitrile for purification?
A4: Yes, other organic modifiers can be used. For hydrophobic peptides, sometimes solvents like isopropanol or ethanol (B145695) can offer different selectivity and improve solubility.[12] However, be aware that these solvents have higher viscosity, which will increase backpressure.
Q5: How does the hydrochloride (HCl) salt form affect purification?
A5: The HCl salt improves the solubility of the free amine in the H-D-Ala-OtBu moiety in polar solvents.[13] During RP-HPLC with TFA in the mobile phase, the HCl will be exchanged for TFA to form a trifluoroacetate (B77799) salt of the peptide on the column. If TFA is undesirable in the final product, a salt exchange step will be necessary after purification.[14][15]
Q6: What are common side reactions to be aware of when synthesizing peptides with this compound?
A6: Besides racemization of the D-alanine, other potential side reactions common to solid-phase peptide synthesis include:
-
Diketopiperazine formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide.[5]
-
Incomplete removal of protecting groups: Side-chain protecting groups on other amino acids in the sequence may not be fully cleaved.
-
Deletion sequences: Failure of a coupling reaction to go to completion.[5]
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Peptide Containing this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crude peptide.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 100-200 µL).
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). If precipitation occurs, use a higher percentage of Mobile Phase B for dilution.[1]
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: 210-230 nm.
-
Column Temperature: 40°C.[6]
-
Gradient:
-
Initial scouting gradient: 5% to 95% B over 30 minutes.
-
Optimized shallow gradient: Based on the scouting run, create a shallow gradient around the elution time of the target peptide (e.g., a 0.5-1% B/minute slope).
-
-
-
Fraction Collection and Analysis:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction by analytical HPLC and/or mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Visualizations
Logical Workflow for Troubleshooting Peptide Purification
Caption: Troubleshooting workflow for peptide purification.
Key Factors Influencing this compound Peptide Purification
Caption: Factors in this compound peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. reddit.com [reddit.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nestgrp.com [nestgrp.com]
- 10. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Therapeutic Peptides Separation and Purification [mdpi.com]
- 13. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
How to improve the solubility of H-D-Ala-OtBu.HCl in reaction mixtures
Welcome to the technical support center for H-D-Ala-OtBu.HCl (tert-Butyl D-alaninate hydrochloride). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively using this reagent in their experiments, with a focus on improving its solubility in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility often a challenge?
A1: this compound is the hydrochloride salt of the tert-butyl ester of D-alanine, a protected amino acid commonly used in peptide synthesis.[1][2] As a salt, it has high lattice energy, making it more crystalline and often poorly soluble in the common, less polar organic solvents used for peptide coupling reactions, such as dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF). Its hygroscopic nature can further complicate dissolution.[3][4]
Q2: In which solvents is this compound generally soluble?
A2: this compound exhibits good solubility in polar and protic solvents. Its solubility in various common laboratory solvents is summarized below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (requires sonication) | [3] |
| Methanol (MeOH) | Soluble | [2][5][6][7] |
| Ethanol (EtOH) | Soluble | [2][8] |
| Water | Soluble | [4][5] |
Q3: Why can't I just add this compound directly to my coupling reaction after dissolving it?
A3: this compound is a protonated salt. The amine group is present as an ammonium (B1175870) chloride, which is not nucleophilic. For the amine to participate in a peptide coupling reaction, it must be deprotonated to the free amine form.[9] This is a mandatory step before the coupling agent is added.[9][10]
Q4: What is in situ neutralization (free-basing) and why is it important?
A4: In situ neutralization, or free-basing, is the process of converting the amine hydrochloride salt into its neutral, free amine form directly within the reaction vessel. This is typically achieved by adding a non-nucleophilic tertiary base.[9] This transformation is critical because only the free amine is reactive enough to couple with an activated carboxylic acid to form a peptide bond. The process improves the homogeneity of the reaction mixture by converting the poorly soluble salt into the more soluble free amine.
Troubleshooting Guide
Problem: My this compound will not dissolve in the primary reaction solvent (e.g., DCM, DMF, THF).
-
Cause: As an ammonium salt, this compound has limited solubility in many common organic solvents used for peptide synthesis. Direct dissolution is often not feasible.
-
Solution 1: In Situ Neutralization. The most common and effective solution is to perform an in situ neutralization. Add a non-nucleophilic tertiary base like Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) to the suspension of the salt in your reaction solvent.[11][12] The base will react with the hydrochloride salt to form the free amine, which is typically much more soluble in organic solvents. Stir the mixture for 15-30 minutes before adding other reagents.
-
Solution 2: Use a Co-solvent. If the reaction chemistry allows, you can dissolve the this compound in a minimal amount of a polar solvent in which it is highly soluble (like DMSO or MeOH) and then add this solution to the main reaction mixture.[2][3] Be cautious, as the co-solvent could potentially interfere with the reaction.
Problem: My peptide coupling reaction is slow or fails to go to completion.
-
Cause: The most likely cause is incomplete neutralization of the hydrochloride salt. If the amine is not fully deprotonated to its free form, only a fraction of it is available to participate in the coupling reaction.[9]
-
Solution 1: Ensure Stoichiometry of Base. Verify that you are using at least one full equivalent of the tertiary base (e.g., DIEA) relative to the this compound. In some cases, particularly when using coupling reagents that also generate acid, using a slight excess of the base (e.g., 1.1-1.2 equivalents) can be beneficial.
-
Solution 2: Pre-activation vs. In Situ Neutralization. Allow the neutralization to complete before adding the coupling reagent and the N-protected amino acid. Add the base to the this compound suspension and stir for at least 15 minutes to ensure the complete formation of the free amine before proceeding with the coupling step.
Problem: I am observing significant racemization or other side reactions.
-
Cause: The presence of excess tertiary amine, especially in combination with certain coupling reagents, can promote side reactions, including racemization of the activated amino acid.[9]
-
Solution 1: Choose the Right Base. N-methylmorpholine (NMM) is less sterically hindered and more basic than DIEA and is sometimes preferred to minimize certain side reactions. The choice of base can be critical.[12]
-
Solution 2: Alternative Deprotonation Method. To avoid tertiary amines altogether, consider alternative deprotonation methods. One reported method involves stirring the hydrochloride salt with activated zinc dust in DCM or THF for 30-60 minutes.[9][13] The zinc reacts to neutralize the HCl, and the excess zinc dust can be removed by filtration, providing a solution of the free amine.[9]
-
Solution 3: Use Racemization Suppressants. Ensure your coupling protocol includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure), which are known to minimize racemization during peptide bond formation.[11]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol: In Situ Neutralization of this compound for Peptide Coupling
This protocol describes the standard method for neutralizing this compound with a tertiary amine for subsequent use in a peptide coupling reaction.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-L-Val-OH)
-
Peptide coupling reagent (e.g., HBTU, HATU)
-
Non-nucleophilic tertiary base (e.g., DIEA or NMM)
-
Anhydrous reaction solvent (e.g., DMF or DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: To a clean, dry, round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Suspension: Add anhydrous reaction solvent (e.g., DMF) to create a suspension. The salt will likely not dissolve completely at this stage.
-
Neutralization: While stirring the suspension, add Diisopropylethylamine (DIEA) (1.1-1.2 equivalents) dropwise.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Visually inspect the mixture; it should become a clear, homogeneous solution as the hydrochloride salt is converted to the more soluble free amine.
-
Addition of Reagents: To the resulting solution of the free amine, add the N-protected amino acid (1.0 equivalent) and the coupling reagent (1.0 equivalent). If a racemization suppressant like HOBt is used and not already part of the coupling reagent, add it at this stage.
-
Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up to quench the reaction and remove the water-soluble byproducts (e.g., DIEA hydrochloride).
Visualizing the Chemical Transformation
The following diagram illustrates the fundamental chemical relationship between the inactive salt and the reactive free amine.
References
- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cas 59531-86-1,D-Alanine tert-butyl ester hydrochloride | lookchem [lookchem.com]
- 5. H-Ala-OtBu.HCl [chembk.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Synthesis with H-D-Ala-OtBu.HCl
Welcome to the technical support center for the effective utilization of H-D-Ala-OtBu.HCl in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is the hydrochloride salt of D-alanine tert-butyl ester. It is a protected amino acid derivative commonly used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The tert-butyl (OtBu) ester protects the carboxylic acid functionality of D-alanine, allowing for the controlled formation of peptide bonds at the N-terminus.
Q2: What are the most common side products encountered when using this compound?
A2: The two primary side products of concern are:
-
Diketopiperazine (DKP) formation: This is an intramolecular cyclization of a dipeptide, leading to the cleavage of the peptide from the resin and the formation of a stable six-membered ring. This is particularly prevalent when a D-amino acid is in the second position of the peptide chain.
-
Racemization: This is the conversion of the D-enantiomer of alanine (B10760859) to its L-enantiomer (epimerization) during the activation and coupling steps. This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.
Q3: What are the typical storage and handling conditions for this compound to ensure its stability?
A3: this compound is a stable crystalline powder. For optimal stability and to ensure consistent performance, it should be stored in a cool, dry, and well-ventilated area, protected from moisture and light. Recommended storage is typically between 2-8°C under an inert atmosphere (e.g., nitrogen).
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Significant formation of a low molecular weight byproduct, identified as a diketopiperazine (DKP).
Root Cause Analysis:
Diketopiperazine formation is a common side reaction in Fmoc-based SPPS, especially when the second amino acid in the sequence has a small side chain, such as alanine.[1] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to cyclization and cleavage from the solid support.[1] Factors that promote DKP formation include:
-
Peptide Sequence: Sequences with small, unhindered amino acids in the first two positions are more susceptible.
-
Fmoc Deprotection Conditions: Prolonged exposure to the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) can increase DKP formation.[1]
-
Solvent Choice: While DMF is a standard solvent, its use can sometimes contribute to this side reaction.[1]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of DKP formation.[1]
Solutions & Mitigation Strategies:
-
Modified Fmoc Deprotection: Utilize a milder deprotection cocktail and reduce the exposure time. A recommended solution is 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP).[2]
-
Use of Hindered Resins: Employing a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can physically obstruct the intramolecular cyclization.[3]
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide unit (e.g., Fmoc-Xaa-D-Ala-OH) in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
-
In Situ Neutralization: For Boc-based synthesis, in situ neutralization protocols can suppress DKP formation.[3]
Quantitative Data on DKP Formation:
The following table provides a summary of the percentage of DKP formation under different Fmoc deprotection conditions for a model peptide susceptible to this side reaction. While not specific to a D-Ala containing peptide, it illustrates the impact of the deprotection reagent.
| Deprotection Reagent | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 5% Piperazine | DMF | < 4 |
| 5% Piperazine | NMP | < 4 |
| 2% DBU / 5% Piperazine | NMP | Significantly Reduced |
Data adapted from a study on a DKP-susceptible peptide sequence.[2] The exact percentages can vary based on the specific peptide sequence.
Issue 2: Detection of diastereomeric impurities, indicating racemization of the D-alanine residue.
Root Cause Analysis:
Racemization of the activated amino acid is a significant challenge in peptide synthesis, as it compromises the stereochemical purity of the final product.[4] The primary mechanism involves the formation of an oxazolone (B7731731) intermediate during the activation of the carboxylic acid group. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[5] Factors influencing racemization include:
-
Coupling Reagent: The choice of coupling reagent and the use of additives are critical. Carbodiimides like DIC, when used alone, can lead to higher levels of racemization.[6]
-
Base: The type and concentration of the base used for activation can promote proton abstraction. Stronger or more sterically hindered bases can have different effects.[6]
-
Pre-activation Time: Longer times between activation of the amino acid and its reaction with the N-terminal amine of the peptide increase the opportunity for racemization.
-
Temperature: Elevated temperatures can increase the rate of racemization.
Solutions & Mitigation Strategies:
-
Choice of Coupling Reagent and Additives:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally preferred as they can suppress racemization, especially when used with additives like HOBt or OxymaPure®.[6]
-
Phosphonium Salts: Reagents like PyBOP are also effective at minimizing racemization.[6]
-
Additives: The addition of HOBt or its analogues is crucial when using carbodiimides (e.g., DIC) to form a less reactive but more selective active ester, thereby reducing racemization.[6]
-
-
Control of Base: Use a weaker or more hindered base, such as N,N-diisopropylethylamine (DIPEA) or collidine, in the minimum effective concentration.
-
Minimize Pre-activation Time: Add the coupling reagents directly to the mixture of the protected amino acid and the resin (in situ activation) to minimize the time the amino acid exists in its highly reactive, racemization-prone state.
-
Lower Temperature: Perform the coupling reaction at room temperature or below if racemization is a significant issue.
Quantitative Data on Racemization:
The following table presents a comparison of the percentage of D-isomer (racemization) formed during the coupling of a model amino acid using various coupling reagents. This data serves as a guide for selecting conditions to minimize racemization.
| Coupling Reagent | Base | % D-Isomer Formed (Racemization) |
| DIC/HOBt | DIPEA | Low |
| HBTU/HOBt | DIPEA | Low |
| HATU/HOAt | DIPEA | Very Low |
| PyBOP | DIPEA | Low |
This is generalized data. The extent of racemization is highly dependent on the specific amino acid, its position in the sequence, and the reaction conditions.[7] A study reported racemization to be 0.4% or less per synthesis cycle under optimized conditions.[7]
Issue 3: Incomplete deprotection of the tert-butyl (OtBu) ester or formation of side products during cleavage.
Root Cause Analysis:
The tert-butyl ester is typically cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[8] Incomplete cleavage can occur due to insufficient reaction time or TFA concentration. Side reactions during cleavage can arise from the reactive tert-butyl cation that is generated. This cation can re-attach to electron-rich side chains of other amino acids, such as tryptophan or tyrosine, leading to undesired modifications.
Solutions & Mitigation Strategies:
-
Optimize Cleavage Cocktail:
-
TFA Concentration: Use a high concentration of TFA, typically 95%, in the cleavage cocktail.[9]
-
Scavengers: Include scavengers in the cleavage cocktail to trap the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT) if methionine is present. A standard "Reagent K" cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
-
Reaction Time and Temperature: Ensure a sufficient cleavage time, typically 2-4 hours at room temperature. For resistant peptides, the time may need to be extended.
-
Alternative Cleavage Reagents: In cases where other acid-labile protecting groups need to be preserved, milder Lewis acids like ZnBr₂ in dichloromethane (B109758) can be used for selective OtBu deprotection.[8]
Experimental Protocols
Protocol 1: Peptide Coupling using this compound with HATU
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide using HATU as the coupling agent in Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly. The solution may change color.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[10]
Protocol 2: Deprotection of the Tert-Butyl (OtBu) Ester
This protocol outlines the cleavage of the tert-butyl ester protecting group from the final peptide.
Materials:
-
Peptide with OtBu protecting group
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by carefully mixing 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide (either on-resin or as a purified protected peptide). Use approximately 10 mL of cocktail per gram of resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin beads (if applicable) and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate) with stirring.
-
Isolation: A white precipitate of the deprotected peptide should form. Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Workflow for Minimizing Diketopiperazine (DKP) Formation
Caption: Troubleshooting workflow for addressing high diketopiperazine formation.
Decision Pathway for Minimizing Racemization
Caption: Decision pathway for selecting strategies to minimize racemization.
General Workflow for Tert-Butyl Ester Deprotection
Caption: A typical experimental workflow for the deprotection of tert-butyl esters.
References
- 1. mesalabs.com [mesalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
Technical Support Center: H-D-Ala-OtBu.HCl Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing H-D-Ala-OtBu.HCl in peptide synthesis. It provides detailed troubleshooting advice and frequently asked questions to address common challenges, particularly those related to reaction temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of this compound.
Q1: My coupling reaction with this compound has a very low yield. What are the primary causes and how can I improve it?
A1: Low yield is a common issue in peptide synthesis and can stem from several factors. When working with a sterically hindered amino acid like D-Alanine tert-butyl ester, these issues can be magnified. Here are the primary areas to investigate:
-
Incomplete Activation: The carboxylic acid group of the coupling partner may not be fully activated before the addition of this compound. Ensure your coupling reagents (e.g., EDC, HBTU, HATU) are fresh and used in the correct stoichiometry, typically in slight excess.
-
Steric Hindrance: The tert-butyl ester group on D-Alanine is bulky and can slow down the reaction rate. To overcome this, you might need to extend the reaction time or slightly increase the temperature.[1]
-
Poor Solubility: Reactants or the growing peptide chain may have poor solubility in the chosen solvent. Consider switching from common solvents like DMF to NMP, which can be better for aggregating sequences.[1][2]
-
Suboptimal Temperature: The reaction may be too slow at low temperatures. While starting at 0°C is common to minimize side reactions, allowing the reaction to proceed at room temperature or gently warming it to 30-40°C can significantly improve the rate and yield.[1][3] However, this must be done cautiously while monitoring for side products.[1]
-
Hydrolysis of Reagents: Moisture in your solvent or on your glassware can hydrolyze activating agents or the activated amino acid, rendering them ineffective. Always use anhydrous solvents and dry glassware.[1]
Q2: I'm observing significant side product formation in my reaction. How is this related to temperature?
A2: Temperature is a critical factor that balances reaction rate and the prevalence of side reactions.[4] While higher temperatures can accelerate the desired coupling, they can also promote undesired pathways.[1][4]
-
Racemization/Epimerization: For chiral amino acids, elevated temperatures, especially in the presence of a base, can increase the risk of losing stereochemical integrity.[5][6] This is a crucial consideration for D-Alanine. Using additives like HOBt or Oxyma can help suppress racemization.[7]
-
N-acyl Urea (B33335) Formation: When using carbodiimide (B86325) coupling reagents like EDC, a common side reaction is the rearrangement of the activated O-acylisourea intermediate to a stable N-acyl urea, which is unreactive. This side reaction is temperature-dependent, and performing the initial activation at lower temperatures is often recommended.[6]
-
Aspartimide Formation: If your peptide sequence contains aspartic acid, higher temperatures can promote the formation of a cyclic aspartimide intermediate, which can lead to a mixture of products.[4][8]
To mitigate these issues, a common strategy is to perform the initial activation step at 0°C and then allow the reaction to slowly warm to room temperature to complete the coupling.[9][10]
Q3: My Kaiser test is positive after coupling, indicating free amines, but my yield is still low. What's happening?
A3: A positive Kaiser test confirms the presence of unreacted primary amines, which directly points to an incomplete coupling reaction.[11] If you've already optimized for reagent quality and stoichiometry, consider the following temperature-related strategies:
-
Increase Coupling Time: Sterically hindered amino acids react more slowly. If you are running the reaction at room temperature, try extending the reaction time to 12 or even 24 hours.
-
Controlled Temperature Increase: Gently warming the reaction can increase the kinetic energy of the molecules and overcome the activation barrier.[12] Increase the temperature to 30-40°C and monitor the reaction progress by taking small aliquots for LC-MS analysis.[3]
-
Double Coupling: Repeat the coupling step with a fresh preparation of the activated amino acid and coupling reagents.[13] This can help drive the reaction to completion, especially for difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for coupling this compound?
A1: There is no single "optimal" temperature, as it depends on the specific coupling partners, reagents, and solvent. However, a general and effective strategy is:
-
Activation Phase: Begin the reaction by activating the carboxylic acid with your chosen coupling reagent (e.g., EDC/HOBt) at a low temperature, typically 0°C . This minimizes side reactions like racemization and N-acyl urea formation.[6][9]
-
Coupling Phase: After adding this compound, allow the reaction to stir at 0°C for a short period (e.g., 30 minutes), then let it naturally warm to room temperature (20-25°C) and proceed for several hours to overnight.[9][14]
-
For Difficult Couplings: If the reaction is sluggish at room temperature, you can cautiously increase the temperature to 30-40°C .[1] Increasing the temperature is one of the best ways to optimize the overall cycle time.[12]
Q2: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
A2: For sterically hindered amino acids, more powerful coupling reagents are often required to achieve high efficiency.
-
Carbodiimides (EDC, DIC): These are cost-effective but may require additives to boost efficiency and suppress side reactions. The combination of EDC with an additive like HOBt or Oxyma is very common.[5][7]
-
Onium Salts (HBTU, HATU, PyBOP): These reagents are generally more reactive and efficient, especially for difficult couplings.[3][13] They are often the reagents of choice for sterically hindered amino acids or aggregating sequences.
Q3: How does temperature generally affect peptide coupling reactions?
A3: Temperature has a dual effect on peptide coupling reactions. Increasing the temperature generally increases the reaction rate, which can lead to higher yields in a shorter amount of time.[1][4] However, it can also provide the necessary energy to overcome the activation barriers for undesirable side reactions, such as racemization and decomposition of reagents.[4] Therefore, a careful balance must be struck to maximize coupling efficiency while minimizing side product formation.
Data Summary
| Temperature Range | Reaction Rate | Coupling Efficiency | Risk of Side Reactions (e.g., Racemization) | General Recommendation |
| 0 - 5 °C | Slow | Potentially low/incomplete for hindered couplings | Low | Recommended for the initial activation step to ensure reagent stability and minimize racemization.[6][9] |
| 20 - 25 °C (Room Temp) | Moderate | Generally good for most couplings | Moderate | A standard temperature for the main coupling phase after initial activation at a lower temperature.[14][15] |
| 30 - 50 °C | Fast | High, can overcome steric hindrance | Increased | Use cautiously for difficult or slow reactions. Requires careful monitoring for side products.[1][3] |
| > 50 °C | Very Fast | May decrease due to reagent decomposition | High | Generally not recommended due to a significant increase in racemization and other side reactions.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol outlines a standard method for coupling a carboxylic acid to this compound in solution phase.
Materials:
-
N-protected amino acid or peptide (the carboxylic acid component)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC.HCl (1.2 eq) and stir the mixture for 30 minutes at 0°C.
-
Neutralization and Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. csbio.com [csbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. organic chemistry - What are the best conditions for coupling small molecules with EDC? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aspartimide formation, a common side reaction in Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I am using H-D-Ala-OtBu.HCl in my peptide synthesis. How can I prevent aspartimide formation?
A1: It is important to clarify that this compound, being an alanine (B10760859) derivative, does not undergo aspartimide formation itself. Aspartimide formation is a specific side reaction of aspartic acid (Asp) residues within a peptide sequence. This reaction occurs when the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group of the Asp.
Your concern likely arises if you are synthesizing a peptide that contains an aspartic acid residue and you are also using this compound in the sequence. The strategies to prevent aspartimide formation focus on the aspartic acid residue and its surrounding sequence.
Q2: What is aspartimide formation and why is it problematic?
A2: Aspartimide formation is an intramolecular cyclization of an aspartic acid residue to form a five-membered succinimide (B58015) ring.[1][2] This side reaction is primarily catalyzed by the basic conditions used for Fmoc-deprotection (e.g., piperidine).[1][2] The resulting aspartimide is unstable and can undergo subsequent reactions, leading to a mixture of unwanted byproducts, including:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These are often difficult to separate from the target peptide due to similar masses and chromatographic properties.[3]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, leading to the incorporation of D-Asp residues.[3]
-
Piperidides: If piperidine (B6355638) is used for Fmoc deprotection, it can act as a nucleophile and attack the aspartimide ring, forming piperidide adducts.[1][2]
These side products reduce the yield of the desired peptide and complicate purification.[2][3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly sequence-dependent.[1][2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly problematic. The most susceptible sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1][4]
-
Asp-Asn (D-N) [4]
-
Asp-Ser (D-S) [4]
-
Asp-Ala (D-A)
-
Asp-Arg(Pbf) (D-R) [4]
Q4: How does temperature affect aspartimide formation?
A4: Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where higher temperatures are used to speed up reactions.[5] Careful optimization of the temperature is necessary to minimize this side reaction when using microwave synthesizers.[5][6]
Troubleshooting Guide
Issue: Significant byproduct formation is observed in my Asp-containing peptide, even when using this compound elsewhere in the sequence.
This guide provides a systematic approach to troubleshoot and mitigate aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
Mitigation Strategies and Experimental Protocols
Modification of Fmoc-Deprotection Conditions
The most straightforward approach is to alter the basicity of the Fmoc-deprotection step.
Adding a weak acid to the piperidine solution can buffer the basicity and significantly reduce aspartimide formation.[7][8]
| Additive | Concentration in 20% Piperidine/DMF | Reduction in Aspartimide Formation |
| Hydroxybenzotriazole (HOBt) | 0.1 M | Significant reduction reported[8] |
| Formic Acid | 5% | Up to 90% reduction in some cases[4] |
Protocol: Fmoc Deprotection with HOBt
-
Prepare the deprotection solution: Dissolve HOBt to a final concentration of 0.1 M in a solution of 20% piperidine in DMF.
-
Perform deprotection: Treat the resin-bound peptide with the deprotection solution for the standard time and repeat as necessary.
-
Wash: Thoroughly wash the resin with DMF to remove residual reagents before proceeding to the next coupling step.
Replacing piperidine with a weaker base can also be effective.
| Base | Concentration | Notes |
| Piperazine | 5% (with 0.1 M HOBt) | Weaker base than piperidine, reduces aspartimide formation.[8] |
| Morpholine | 20-40% in DMF | A very weak base; may result in incomplete Fmoc removal for some sequences.[2] |
Use of Sterically Hindered Asp Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group may not provide enough steric bulk to prevent the intramolecular cyclization. Using larger protecting groups can physically block the reaction.[2][8]
| Protecting Group | Structure | Effectiveness |
| OMpe (3-methylpent-3-yl) | More effective than OtBu.[8] | |
| ODie (2,3,4-trimethylpent-3-yl) | Offers significant improvement over OtBu.[8] | |
| OBno (5-n-butyl-5-nonyl) | Shown to be highly effective in preventing aspartimide formation.[3] |
Protocol: Coupling of Fmoc-Asp(OBno)-OH
-
Dissolve: Dissolve Fmoc-Asp(OBno)-OH and a suitable coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Activate: Add a base such as diisopropylethylamine (DIEA) to the solution to activate the amino acid.
-
Couple: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the optimized time.
-
Wash: Wash the resin thoroughly with DMF.
Backbone Protection
For the most problematic sequences, particularly Asp-Gly, protecting the backbone amide nitrogen of the residue following the aspartic acid is the most effective strategy to completely eliminate aspartimide formation.[1][8] This is because it removes the nucleophile required for the cyclization reaction.
The most common backbone protecting group is 2,4-dimethoxybenzyl (Dmb). This is typically introduced by using a pre-formed dipeptide.
Protocol: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Use the dipeptide: Instead of coupling Fmoc-Asp(OtBu)-OH followed by Fmoc-Gly-OH, use the commercially available dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
-
Coupling: Couple the dipeptide using standard coupling protocols. The Dmb group is bulky, so extended coupling times or the use of a more potent coupling agent may be necessary.
-
Cleavage: The Dmb group is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step.[2]
Reaction Mechanism
Caption: Mechanism of base-catalyzed aspartimide formation.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
Strategies to increase the yield of H-D-Ala-OtBu.HCl reactions
Welcome to the technical support center for the synthesis of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Direct Esterification of D-Alanine: This method involves the reaction of D-alanine with a tert-butylating agent, such as isobutylene (B52900) or tert-butyl acetate, in the presence of a strong acid catalyst. The resulting tert-butyl ester is then converted to its hydrochloride salt.
-
Deprotection of Boc-D-Ala-OH: This two-step process begins with the esterification of N-tert-butoxycarbonyl-D-alanine (Boc-D-Ala-OH) to form Boc-D-Ala-OtBu. The Boc protecting group is then removed using a strong acid, typically hydrochloric acid, to yield the desired product.
Q2: I am getting a low yield. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate catalyst concentration, or low reaction temperature.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the polymerization of isobutylene and the formation of di-tert-butyl ether.
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps if not performed carefully.
-
Decomposition of the Product: The tert-butyl ester is sensitive to strong acidic conditions and elevated temperatures, which can lead to its decomposition back to D-alanine.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (D-alanine or Boc-D-Ala-OH) and the appearance of the product.
Q4: What is the best way to purify the final product?
A4: The most common method for purifying this compound is crystallization. After the reaction workup, the crude product is typically dissolved in a suitable solvent or solvent mixture (e.g., ethanol/ether, dichloromethane (B109758)/hexane) and allowed to crystallize. The purity of the final product can be assessed by measuring its melting point and using analytical techniques such as NMR and HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst. 4. Product loss during workup. | 1. Increase reaction time and monitor by TLC/HPLC. 2. Optimize the reaction temperature. For isobutylene esterification, maintaining a low temperature (e.g., -10 to 0 °C) initially is crucial. 3. Increase the catalyst loading incrementally. 4. Ensure careful phase separation during extractions and minimize transfers. |
| Reaction Not Going to Completion | 1. Inactive catalyst. 2. Presence of water in the reaction mixture. 3. Insufficient amount of tert-butylating agent. | 1. Use a fresh batch of catalyst. 2. Ensure all reagents and solvents are anhydrous. 3. Use a larger excess of the tert-butylating agent (e.g., isobutylene). |
| Formation of Significant Byproducts | 1. Polymerization of isobutylene. 2. Formation of di-tert-butyl ether. 3. Racemization of the chiral center. | 1. Control the reaction temperature carefully; avoid localized heating. 2. Use a moderate excess of isobutylene. 3. Maintain mild reaction conditions and avoid excessive heat and strong bases. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the crystallization solvent. 2. Presence of oily impurities preventing crystallization. | 1. Try a different solvent system for crystallization. A combination of a good solvent and a poor solvent (anti-solvent) often works well. 2. Purify the crude product by column chromatography before crystallization. |
| Product is Impure After Crystallization | 1. Co-crystallization of impurities. 2. Incomplete removal of starting materials or byproducts. | 1. Perform a second recrystallization. 2. Wash the crystals with a cold, non-polar solvent to remove soluble impurities. 3. Consider purification by column chromatography if recrystallization is ineffective. |
Experimental Protocols
Method 1: Direct Esterification of D-Alanine with Isobutylene
This protocol is a general guideline and may require optimization.
Materials:
-
D-Alanine
-
Dichloromethane (anhydrous)
-
Isobutylene (condensed)
-
Concentrated Sulfuric Acid or p-Toluenesulfonic acid (PTSA)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Diethyl ether or Hexane
-
Hydrochloric acid (e.g., 4M in dioxane or gaseous HCl)
Procedure:
-
Reaction Setup: In a pressure-resistant flask equipped with a magnetic stirrer and a cold finger condenser, suspend D-alanine in anhydrous dichloromethane.
-
Cooling: Cool the suspension to -10 °C using an ice-salt bath.
-
Addition of Reagents: Slowly add condensed isobutylene to the suspension. Then, cautiously add the acid catalyst (e.g., concentrated H₂SO₄ or PTSA) dropwise while maintaining the low temperature.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and slowly quench it by adding it to a cold, saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude D-alanine tert-butyl ester as an oil.
-
Salt Formation: Dissolve the crude ester in a suitable solvent like diethyl ether and add a solution of HCl (e.g., 4M in dioxane) or bubble HCl gas through the solution until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. Recrystallize if necessary.
Method 2: Deprotection of Boc-D-Ala-OtBu
Materials:
-
Boc-D-Ala-OtBu
-
Dioxane (anhydrous) or Dichloromethane (anhydrous)
-
Hydrochloric acid (4M in dioxane or anhydrous HCl gas)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve Boc-D-Ala-OtBu in anhydrous dioxane or dichloromethane in a round-bottom flask.
-
Deprotection: Add a solution of 4M HCl in dioxane to the mixture. Alternatively, bubble anhydrous HCl gas through the solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within a few hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Direct Esterification | Method 2: Boc-Deprotection |
| Starting Material | D-Alanine | Boc-D-Ala-OH |
| Key Reagents | Isobutylene, Acid Catalyst (H₂SO₄/PTSA) | HCl in Dioxane |
| Typical Reaction Time | 24 - 72 hours | 1 - 4 hours |
| Reported Yields | Variable (can be low, ~35-70%) | Generally high (>90%) |
| Key Challenges | Handling of isobutylene, potential for side reactions, longer reaction times. | Requires pre-synthesis of Boc-D-Ala-OtBu. |
Visualizations
Caption: Comparative workflow of the two main synthetic routes for this compound.
Validation & Comparative
A Comparative Guide to H-D-Ala-OtBu.HCl and H-D-Ala-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate protecting groups is a cornerstone of successful peptide synthesis. For the incorporation of D-alanine, two commonly used building blocks are H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) and H-D-Ala-OMe.HCl (D-Alanine methyl ester hydrochloride). While both serve to protect the C-terminal carboxyl group, their performance, deprotection conditions, and impact on peptide integrity differ significantly. This guide provides an objective, data-supported comparison to inform the strategic selection of these critical reagents.
Physicochemical and Synthetic Profile Comparison
The primary distinction between these two compounds lies in the nature of the ester protecting group—a bulky tert-butyl group versus a smaller methyl group. This structural difference dictates the deprotection strategy and influences the potential for side reactions, most notably racemization.
| Property / Parameter | This compound | H-D-Ala-OMe.HCl | Rationale & Implications |
| Molecular Weight | 181.66 g/mol | 139.58 g/mol | The difference in molecular weight is a minor consideration for most synthetic calculations. |
| Deprotection Method | Acidolysis (e.g., TFA, HCl) | Saponification (e.g., LiOH, NaOH) | This is the most critical difference. Acidic deprotection is highly compatible with standard Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies. Basic saponification can cleave other base-labile protecting groups or linkers. |
| Orthogonality in Fmoc-SPPS | High | Low | The tert-butyl ester is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal, making it an orthogonal protecting group. The methyl ester is also stable to piperidine, but its own removal via saponification is not orthogonal to many side-chain protecting groups. |
| Risk of Racemization | Low | High | Acid-catalyzed deprotection of tert-butyl esters proceeds via a mechanism that generally preserves the stereochemical integrity of the C-terminal amino acid.[1][2] Saponification, however, involves harsh basic conditions that significantly increase the risk of epimerization at the α-carbon, compromising the optical purity of the final peptide.[3] |
| Side Reactions | Formation of tert-butyl cations, which require scavengers (e.g., triisopropylsilane) to prevent side reactions with sensitive residues like Trp or Met. | Potential for hydrolysis of other esters or sensitive functional groups within the peptide sequence. Base-catalyzed side reactions like aspartimide formation can also be promoted. | The choice of scavengers for TFA cleavage is a well-understood and routine aspect of modern peptide synthesis. The side reactions under basic conditions are often more difficult to control and can lead to a heterogeneous product mixture. |
| Typical Yield | Generally high, as it is part of a well-optimized, standard synthetic workflow.[4] | Can be high, but the harsh deprotection step can lead to product loss during workup and purification, potentially lowering the overall isolated yield. | Yields are highly dependent on the specific peptide sequence and coupling conditions. However, the compatibility and mildness of the deprotection for the OtBu group often contribute to a cleaner crude product and higher recovery. |
Performance in Peptide Synthesis: A Deeper Dive
Coupling Reactions
Both this compound and H-D-Ala-OMe.HCl can be effectively used in standard peptide coupling reactions, such as those mediated by carbodiimides (e.g., EDC, DIC) with additives like HOBt or HOAt. The activation of the incoming N-protected amino acid is the rate-determining step, and the nature of the C-terminal ester on the resident amino acid has a lesser effect on the coupling efficiency itself. However, the overall success of the synthesis is intrinsically linked to the deprotection step that follows.
Deprotection: The Decisive Factor
The choice between the tert-butyl and methyl ester protecting groups hinges almost entirely on the deprotection strategy and its compatibility with the overall synthetic plan.
This compound: Acidic Deprotection The tert-butyl ester is cleaved under acidic conditions, typically using Trifluoroacetic Acid (TFA). This is the same reagent cocktail used for the final cleavage of the peptide from most resins in Fmoc-SPPS and for the removal of other acid-labile side-chain protecting groups (e.g., Boc, Trt, Pbf). This compatibility makes this compound the preferred choice for modern solid-phase synthesis. The cleavage mechanism involves the formation of a stable tert-butyl cation, which is then quenched by scavengers.
H-D-Ala-OMe.HCl: Basic Saponification The methyl ester is removed by hydrolysis using a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH). This method is fundamentally incompatible with standard Fmoc-SPPS workflows where the peptide is anchored to the resin via a base-labile linker (e.g., Wang resin). Furthermore, the basic conditions can induce racemization of the C-terminal residue and other sensitive amino acids in the sequence. While sometimes used in solution-phase synthesis, the risks associated with saponification often outweigh the benefits.
Logical Workflow for Selection
The decision to use this compound or H-D-Ala-OMe.HCl can be visualized as a logical workflow based on the synthetic strategy employed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tert-Butyl and Benzyl Protecting Groups for D-Alanine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of chiral pharmaceuticals, the judicious selection of protecting groups for amino acids is a critical determinant of synthetic efficiency and overall yield. This guide provides an objective comparison of two of the most widely employed protecting group strategies for D-alanine: the tert-butyl-based protection (Boc for the amino group and tert-butyl ester for the carboxyl group) and the benzyl-based protection (carbobenzyloxy, Cbz or Z, for the amino group and benzyl (B1604629) ester for the carboxyl group). This comparison is supported by experimental data to inform strategic decisions in complex synthetic routes.
At a Glance: Tert-Butyl vs. Benzyl Protection of D-Alanine
| Protected Moiety | Protecting Group | Abbreviation | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Key Features |
| Amino Group | tert-Butoxycarbonyl | Boc | >95%[1] - 100%[2] | Acidolysis (e.g., TFA in DCM, HCl in dioxane)[1][3] | ~97-98%[4][5] | Stable to catalytic hydrogenation and basic conditions.[] |
| Carbobenzyloxy | Cbz (Z) | >90%[1] | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Quantitative[7] | Stable to acidic and basic conditions.[1] | |
| Carboxyl Group | tert-Butyl ester | tBu | High | Acidolysis (e.g., TFA)[8][9] | High | Stable to basic conditions and hydrogenolysis.[10] |
| Benzyl ester | Bn | ~92%[11] | Catalytic Hydrogenolysis (H₂, Pd/C)[1][12] | Quantitative[7] | Stable to acidic and basic conditions.[12] |
Orthogonality and Strategic Application
The true power of these protecting groups lies in their orthogonality, which allows for the selective deprotection of one group while others remain intact. This is a cornerstone of modern peptide synthesis.[13]
A common strategy in solid-phase peptide synthesis (SPPS) is the use of a Boc-protected amino group with a benzyl-based side-chain and resin linkage protection (Boc/Bn strategy).[13] Conversely, the tert-butyl ester offers stability against the catalytic hydrogenation conditions used to remove Z and Bn groups, making the Z/tBu combination another viable orthogonal pair.
Experimental Protocols
Below are detailed methodologies for the protection and deprotection of D-alanine using tert-butyl and benzyl protecting groups.
Amino Group Protection
1. Synthesis of N-(tert-Butoxycarbonyl)-D-alanine (Boc-D-Ala-OH)
-
Protocol: To a suspension of D-alanine (1.00 eq) in a mixture of water and tetrahydrofuran (B95107) (1:1), sodium hydroxide (B78521) (1.5 eq) is added at 0°C. Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.3 eq) is then added, and the resulting solution is stirred at room temperature for 17 hours. The mixture is extracted with petroleum ether. The aqueous layer is then acidified to pH 1 with 4 M HCl and extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.[2]
-
Reported Yield: 100%.[2]
2. Synthesis of N-(Benzyloxycarbonyl)-D-alanine (Z-D-Ala-OH)
-
Protocol: D-alanine (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium hydroxide (2.0 eq) is added, and the solution is cooled to 0°C. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise, maintaining the temperature at 0°C. The reaction mixture is stirred for 2-4 hours while warming to room temperature. The solution is then washed with diethyl ether. The aqueous layer is acidified with cold 1 M HCl to pH 2, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated to give the product.[1]
-
Typical Yield: >90%.[1]
Carboxyl Group Protection
1. Synthesis of D-Alanine tert-Butyl Ester Hydrochloride (H-D-Ala-OtBu·HCl)
-
Protocol: D-alanine is treated with bis(trifluoromethanesulfonyl)imide (1.1 eq) in tert-butyl acetate. This method has been shown to directly afford tert-butyl esters of free amino acids in good yields and with short reaction times.[10]
-
Note: This method provides the free amino ester. The hydrochloride salt can be obtained by subsequent treatment with HCl.
2. Synthesis of D-Alanine Benzyl Ester p-Toluenesulfonate (H-D-Ala-OBn·TsOH)
-
Protocol: A suspension of D-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), and benzyl alcohol (4.0 eq) in cyclohexane (B81311) is heated to reflux with a Dean-Stark trap to remove water. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with ethyl acetate.[14][15]
-
Reported Yield: An analogous procedure for L-alanine benzyl ester from its p-toluenesulfonate salt reports a yield of 92%.[11]
Deprotection Workflows
The removal of these protecting groups is as critical as their introduction. The choice of deprotection strategy is dictated by the stability of other functional groups within the molecule.
Deprotection of Tert-Butyl-Based Groups (Acidolysis)
-
Boc Deprotection Protocol: Boc-D-alanine is dissolved in dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until completion (typically monitored by TLC). The solvent is then removed under reduced pressure to yield the deprotected D-alanine as its TFA salt.[3]
-
tert-Butyl Ester Deprotection Protocol: A solution of the D-alanine tert-butyl ester in a 1:1 mixture of dichloromethane and TFA is stirred at room temperature for 5 hours. The solvents are evaporated in vacuo, and the residue is worked up to yield the deprotected D-alanine.[8]
Deprotection of Benzyl-Based Groups (Hydrogenolysis)
-
Z and Benzyl Ester Deprotection Protocol: The Z-protected D-alanine or D-alanine benzyl ester is dissolved in a suitable solvent such as methanol (B129727) or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete. The catalyst is then removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected D-alanine.[1][12] A procedure using NaBH₄ and Pd-C in methanol has been reported to give quantitative yields in a very short reaction time.[7]
Conclusion
The choice between tert-butyl and benzyl protecting groups for D-alanine is contingent upon the overall synthetic strategy.
-
Tert-butyl-based protection (Boc and tBu ester) is ideal for syntheses that require stability towards basic conditions and catalytic hydrogenation. Their acid-lability makes them orthogonal to benzyl-based groups.
-
Benzyl-based protection (Z and Bn ester) offers robustness towards acidic and basic conditions, with deprotection achieved under mild, neutral hydrogenolysis conditions. This makes them suitable for substrates that are acid-sensitive.
A thorough understanding of the stability, orthogonality, and conditions for introduction and removal of these protecting groups is essential for the successful and efficient synthesis of D-alanine-containing peptides and pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. H-D-Ala-OtBu.HCl | 59531-86-1 | Benchchem [benchchem.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. Benzyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H-D-Ala-OtBu.HCl and Other D-Alanine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success. For the incorporation of D-alanine, a non-proteinogenic amino acid vital for the synthesis of various therapeutic peptides, including antimicrobial agents and GLP-1 receptor agonists, researchers are often faced with a choice between several commercially available derivatives. This guide provides an objective comparison of H-D-Ala-OtBu.HCl, a D-alanine derivative with a tert-butyl ester protecting group, against other common D-alanine derivatives, with a focus on their performance in solid-phase peptide synthesis (SPPS).
Executive Summary
The choice between this compound and other D-alanine derivatives, such as H-D-Ala-OMe.HCl, hinges on a trade-off between the steric hindrance of the protecting group, which can influence coupling efficiency, and the conditions required for its removal. The tert-butyl ester of this compound offers the advantage of being removable under the same acidic conditions used for the final cleavage of the peptide from many commonly used resins, simplifying the workflow. However, its bulkier nature may lead to slower coupling kinetics compared to smaller ester groups like the methyl ester. This guide will delve into the physicochemical properties, performance in peptide synthesis, and potential side reactions associated with these derivatives to inform your selection process.
Physicochemical Properties of D-Alanine Derivatives
A clear understanding of the physical and chemical properties of each derivative is fundamental to its effective use in peptide synthesis. The following table summarizes key properties of this compound and a common alternative, H-D-Ala-OMe.HCl.
| Property | This compound | H-D-Ala-OMe.HCl | Other D-Alanine Esters (General) |
| Molecular Weight | 181.66 g/mol [1][2][3] | 139.58 g/mol [4] | Varies |
| Melting Point | 168-175 °C (decomposes)[1][5] | 109-111 °C[4] | Varies |
| Solubility | Soluble in methanol[1][5] | Soluble in methanol | Generally soluble in polar organic solvents like DMF and NMP, but solubility can be sequence-dependent.[6][7][8][9] |
| Appearance | White to off-white crystalline powder[2] | Solid | Varies |
Performance in Peptide Synthesis: A Comparative Analysis
The performance of a protected amino acid derivative in peptide synthesis is a multifactorial issue, encompassing coupling efficiency, the propensity for racemization, and the ease of deprotection.
Coupling Efficiency and Steric Hindrance
The rate and completeness of the coupling reaction are paramount for achieving high purity of the final peptide. The bulkier tert-butyl group of this compound can introduce steric hindrance, potentially slowing down the coupling reaction compared to the smaller methyl group of H-D-Ala-OMe.HCl.[10] This effect is more pronounced with sterically hindered amino acids.[11][12] However, with modern, highly efficient coupling reagents such as HBTU, HATU, and COMU, complete coupling can generally be achieved with both derivatives, although longer coupling times or double coupling may be necessary for the tert-butyl ester in challenging sequences.
Racemization
Racemization of the chiral center of an amino acid during peptide synthesis is a significant concern as it leads to the formation of diastereomeric impurities that are often difficult to remove. The risk of racemization is influenced by several factors, including the type of coupling reagent, the base used, and the structure of the amino acid derivative itself.[6][13][14] While both tert-butyl and methyl esters are generally considered safe in terms of racemization of the preceding amino acid, the activation step is where the risk is highest. The use of additives like HOBt or OxymaPure is crucial to suppress racemization, especially when using carbodiimide (B86325) coupling reagents.[13]
Deprotection and Side Reactions
The choice of ester protecting group dictates the deprotection strategy and potential side reactions.
-
This compound (tert-Butyl Ester): The tert-butyl group is labile to strong acids, such as trifluoroacetic acid (TFA), which are commonly used for the final cleavage of the peptide from the resin in Fmoc-based SPPS.[8] This allows for simultaneous deprotection of the C-terminal ester and cleavage from the support, streamlining the workflow. However, the generation of tert-butyl cations during cleavage can lead to side reactions, particularly the alkylation of sensitive residues like tryptophan and cysteine. The use of scavengers in the cleavage cocktail is essential to mitigate these side reactions.[6][8]
-
H-D-Ala-OMe.HCl (Methyl Ester): The methyl ester is more stable and requires harsher conditions for cleavage, typically saponification with a base like sodium hydroxide. This orthogonality can be advantageous in certain synthetic strategies, such as fragment condensation, where the C-terminal ester needs to remain intact while other protecting groups are removed. However, the basic conditions required for saponification can lead to side reactions, including racemization and aspartimide formation, especially in sensitive sequences.[6]
Experimental Protocols
The following protocols provide a general framework for the incorporation of D-alanine derivatives in solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Synthesis of a Model Tripeptide (e.g., Ac-L-Phe-D-Ala-L-Arg-NH2)
This protocol outlines the manual synthesis of a tripeptide on a Rink Amide resin, demonstrating the incorporation of a D-alanine derivative.
Materials:
-
Rink Amide resin
-
Fmoc-L-Arg(Pbf)-OH
-
This compound or H-D-Ala-OMe.HCl
-
Fmoc-L-Phe-OH
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Acetic anhydride (B1165640) for N-terminal acetylation
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-L-Arg(Pbf)-OH):
-
Pre-activate Fmoc-L-Arg(Pbf)-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and couple for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (this compound or H-D-Ala-OMe.HCl):
-
Pre-activate Fmoc-D-Ala-OH (if starting from the Fmoc-protected derivative) or couple this compound/H-D-Ala-OMe.HCl directly after neutralization of the hydrochloride with DIPEA. Use 3 equivalents of the amino acid derivative, 3 equivalents of coupling reagent, and 6 equivalents of DIPEA.
-
Couple for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-L-Phe-OH): Repeat step 2 with Fmoc-L-Phe-OH.
-
Fmoc Deprotection: Repeat step 3.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Mandatory Visualizations
D-Alanine Incorporation in Bacterial Cell Wall Synthesis
The incorporation of D-alanine is a crucial step in the biosynthesis of peptidoglycan, the primary component of bacterial cell walls. This pathway is a key target for many antibiotics. The choice of D-alanine derivative in the synthesis of antimicrobial peptides that mimic or interfere with this process is therefore of high importance.
Caption: Simplified pathway of D-alanine incorporation into bacterial peptidoglycan.
Workflow for Comparing D-Alanine Derivatives in Peptide Synthesis
A systematic approach is necessary to objectively compare the performance of different D-alanine derivatives. The following workflow outlines the key steps in such a comparative study.
Caption: Experimental workflow for comparing the performance of D-alanine derivatives.
Conclusion and Recommendations
The selection of a D-alanine derivative for peptide synthesis requires careful consideration of the overall synthetic strategy.
-
This compound is an excellent choice for standard Fmoc-based solid-phase peptide synthesis where the final product is a C-terminal amide or acid and simultaneous cleavage and deprotection are desired. Its compatibility with standard TFA cleavage protocols simplifies the workflow. However, researchers should be mindful of its steric bulk, which may necessitate longer coupling times or more potent coupling reagents, and the potential for tert-butyl cation-mediated side reactions, which can be mitigated with appropriate scavengers.
-
H-D-Ala-OMe.HCl and other smaller alkyl esters are valuable in specific applications, such as the synthesis of peptide fragments for convergent synthesis, where an orthogonal protecting group strategy is required. The milder conditions for their introduction and potentially faster coupling kinetics can be advantageous. However, the need for a separate, often basic, deprotection step adds complexity and carries the risk of base-induced side reactions.
For routine peptide synthesis, the convenience of this compound often outweighs the potential for slightly slower coupling kinetics. For more complex synthetic routes, the orthogonality of smaller alkyl esters may be indispensable. It is recommended that for critical applications, a small-scale pilot synthesis be performed to optimize the coupling and deprotection conditions for the chosen D-alanine derivative within the context of the specific peptide sequence.
References
- 1. H-Ala-OtBu.HCl [chembk.com]
- 2. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 3. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H-Ala-OMe.HCl | CAS#:2491-20-5 | Chemsrc [chemsrc.com]
- 5. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Peptide Sequences Containing D-Alanine from H-D-Ala-OtBu.HCl
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is a critical step in ensuring the integrity and function of synthetic peptides. The incorporation of non-standard amino acids, such as D-alanine, using starting materials like H-D-Ala-OtBu.HCl, introduces a layer of complexity that necessitates specialized analytical techniques. The presence of a D-amino acid can significantly impact a peptide's three-dimensional structure, biological activity, and resistance to proteolytic degradation.[1][2][3] This guide provides an objective comparison of key analytical methods for the validation of peptide sequences containing D-alanine, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique for validating peptides containing D-alanine hinges on the specific requirements of the analysis, including the need for sequence confirmation, determination of stereochemistry, and quantification of enantiomeric purity. The following table summarizes the key performance characteristics of the most common methodologies.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Function | Separation and quantification of amino acid enantiomers after peptide hydrolysis. | Peptide sequencing and confirmation of molecular weight. Can distinguish stereoisomers with specific techniques. | Determination of 3D structure and confirmation of D-amino acid incorporation through conformational effects. |
| Chiral Specificity | High, especially with the use of chiral stationary phases (CSPs) or chiral derivatizing agents.[4][5][6] | Can be achieved with specialized techniques like tandem MS on diastereomeric complexes or ion mobility-mass spectrometry.[7] | High, as the presence of a D-amino acid will result in unique chemical shifts and nuclear Overhauser effect (NOE) patterns.[7][8] |
| Sensitivity | High (picomole to femtomole range).[9] | Very high (femtomole to attomole range).[10] | Low (nanomole to micromole range).[11] |
| Quantitative Accuracy | High for determining the ratio of D- to L-alanine. | Can be quantitative with appropriate standards but is more commonly used for qualitative sequencing. | Can be quantitative, but primarily used for structural elucidation. |
| Sample Requirement | Requires peptide hydrolysis, which can introduce racemization if not carefully controlled. | Can analyze the intact peptide. | Requires a relatively large amount of pure sample.[11] |
| Throughput | Moderate to high. | High. | Low. |
| Key Advantage | Direct and accurate quantification of enantiomeric excess. | Provides definitive sequence information.[10] | Provides detailed structural information in solution.[8][12] |
| Key Limitation | Indirect method for confirming D-alanine position within the peptide sequence. | Standard methods do not inherently distinguish between D- and L-amino acids.[10] | Lower sensitivity and not suitable for high-throughput screening. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for the validation of a synthetic peptide containing D-alanine, starting from the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Chiral HPLC for Enantiomeric Purity Analysis
This protocol outlines the steps to determine the enantiomeric purity of the constituent amino acids of the synthetic peptide.
1.1. Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
For peptides containing tryptophan or methionine, add 1% phenol (B47542) or thioglycolic acid to prevent degradation.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and evaporate the HCl under a stream of nitrogen gas or in a vacuum centrifuge.
-
Reconstitute the dried amino acid mixture in 0.1 M HCl.
1.2. Derivatization (Indirect Method - Optional but common):
-
To the amino acid hydrolysate, add a solution of a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (B127526) (OPA) with a chiral thiol.[7]
-
Follow the specific reaction conditions (pH, temperature, and time) for the chosen derivatizing agent to form diastereomers.
1.3. HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) column, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T) for direct separation of underivatized amino acids, or a standard C18 column for the separation of diastereomeric derivatives.[5]
-
Mobile Phase: A typical mobile phase for a CSP column is a mixture of methanol, water, and a small amount of acid or base to optimize separation. For C18 columns, a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is common.
-
Detection: UV detection at a wavelength appropriate for the amino acids or their derivatives (e.g., 214 nm for peptide bonds, or a specific wavelength for the derivatizing agent).
-
Analysis: Compare the retention times of the amino acids in the hydrolysate to those of D- and L-alanine standards that have been subjected to the same derivatization process. The peak area is used to quantify the percentage of D- and L-alanine.
Mass Spectrometry for Peptide Sequence Verification
This protocol details the use of tandem mass spectrometry (MS/MS) to confirm the amino acid sequence of the synthesized peptide.
2.1. Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a concentration of approximately 1-10 pmol/µL.
2.2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with a liquid chromatography system (LC-MS/MS) is ideal.
-
Ionization: Electrospray ionization (ESI) is commonly used for peptides.
-
MS Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide. This is compared to the theoretical mass of the expected peptide sequence containing D-alanine.
-
MS/MS Fragmentation: Select the parent ion of the peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[13]
-
Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence.[14] While standard CID/HCD does not differentiate between D- and L-isomers, the fragmentation pattern will confirm the overall sequence and the mass of the alanine (B10760859) residue.[10]
NMR Spectroscopy for Structural Confirmation
This protocol describes the use of 2D NMR spectroscopy to confirm the incorporation of D-alanine and to assess its impact on the peptide's conformation.
3.1. Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a final concentration of 1-5 mM.[11]
-
Adjust the pH to a desired value, typically between 4 and 6, to minimize amide proton exchange.
3.2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.
-
Experiments: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides information about the peptide's 3D structure. The presence of a D-amino acid will lead to unique NOE patterns compared to the all-L-peptide.[7]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
3.3. Data Analysis:
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.
-
Structural Analysis: Analyze the NOE cross-peaks to determine the conformation of the peptide. The distinct conformational preferences induced by the D-alanine residue can be observed through specific short- and medium-range NOEs, confirming its incorporation.[8][15]
Mandatory Visualization
Experimental Workflow for Peptide Validation
Caption: Overall workflow for the synthesis and validation of a peptide containing D-alanine.
Chiral HPLC Analysis Workflow
Caption: Workflow for determining the enantiomeric purity of amino acids in a peptide.
Mass Spectrometry Sequencing Workflow
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 14. arep.med.harvard.edu [arep.med.harvard.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
A Comparative Analysis of Coupling Reagents for the Synthesis of H-D-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure synthesis of peptides is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that significantly influences the yield, purity, reaction time, and the degree of epimerization of the final peptide product. This guide provides a detailed comparative analysis of four commonly used coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—for the solution-phase synthesis of a dipeptide, using the coupling of an N-protected L-alanine to H-D-Ala-OtBu.HCl as a representative example.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent depends on a balance of reactivity, the potential for side reactions (most notably epimerization), and cost. The following table summarizes the key performance indicators for each reagent in the context of the model dipeptide synthesis.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Epimerization (%) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | <0.5 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents. |
| HBTU | 90-95 | >95 | 2-4 | <1.0 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[2][3] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| PyBOP | 90-96 | >95 | 2-4 | <1.0 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with BOP.[1][2] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | 85-92 | >95 | 4-8 | <2.0 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[4] Disadvantages: Generally lower reactivity compared to onium salt reagents, which can lead to longer reaction times. |
Experimental Protocols
The following are representative solution-phase protocols for the coupling of N-Fmoc-L-Alanine with this compound using each of the four coupling reagents.
Protocol 1: Coupling with HATU
-
Dissolution: Dissolve N-Fmoc-L-Alanine (1.0 eq.) and HATU (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 5-10 minutes to allow for the formation of the active ester.
-
Coupling: To the activated mixture, add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography.
Protocol 2: Coupling with HBTU
-
Dissolution: Dissolve N-Fmoc-L-Alanine (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the solution at room temperature and stir for 15 minutes.
-
Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the HATU protocol.
Protocol 3: Coupling with PyBOP
-
Dissolution: Dissolve N-Fmoc-L-Alanine (1.0 eq.) and PyBOP (1.0 eq.) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq.) to the solution at room temperature and stir for 15 minutes.
-
Coupling: Add a solution of this compound (1.0 eq.) and DIPEA (1.0 eq.) in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, with progress monitored by TLC or HPLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for the HATU protocol.
Protocol 4: Coupling with EDC/HOBt
-
Dissolution: Dissolve N-Fmoc-L-Alanine (1.0 eq.), HOBt (1.0 eq.), and this compound (1.0 eq.) in anhydrous DMF.
-
Activation and Coupling: Cool the solution to 0°C and add EDC.HCl (1.1 eq.) in one portion. Add DIPEA (1.0 eq.) to neutralize the hydrochloride salt.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with 1N HCl, saturated NaHCO₃, and brine. The aqueous washes facilitate the removal of the urea (B33335) byproduct from EDC.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
Experimental Workflow and Logic
The general workflow for a solution-phase peptide coupling reaction is depicted in the following diagram. The process begins with the activation of the carboxylic acid of the N-protected amino acid by the coupling reagent, followed by the nucleophilic attack of the amino group of the second amino acid (or peptide fragment) to form the new peptide bond.
Caption: General workflow for solution-phase peptide coupling.
Signaling Pathways of Reagent Activation
The mechanism of action differs between the onium salt reagents (HATU, HBTU, PyBOP) and carbodiimide (B86325) reagents (EDC).
Caption: Activation pathways for onium salt and carbodiimide reagents.
Conclusion
The choice of coupling reagent for the synthesis of dipeptides involving this compound has a significant impact on the overall efficiency and purity of the product. For syntheses where high yield and minimal epimerization are paramount, HATU stands out as the superior reagent, albeit at a higher cost.[1] HBTU and PyBOP offer a good compromise between performance and cost, making them suitable for a wide range of applications.[2] EDC/HOBt remains a viable and economical option, particularly when ease of byproduct removal is a key consideration, though it may require longer reaction times to achieve comparable yields to the onium salt-based reagents.[4] Ultimately, the selection should be guided by the specific requirements of the synthesis, including the scale of the reaction, the steric hindrance of the amino acids involved, and budgetary constraints.
References
A Comparative Guide to the Synthetic Efficiency of H-D-Ala-OtBu.HCl and Fmoc-D-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chemical Properties and Primary Applications
A fundamental difference between H-D-Ala-OtBu.HCl and Fmoc-D-Ala-OH lies in their protecting group scheme, which in turn defines their utility in different peptide synthesis strategies.
| Property | This compound | Fmoc-D-Ala-OH |
| Chemical Structure | D-alanine with a free amino group (as a hydrochloride salt) and a tert-butyl ester protected carboxyl group. | D-alanine with a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a free carboxyl group. |
| Molecular Formula | C₇H₁₆ClNO₂ | C₁₈H₁₇NO₄ |
| Molecular Weight | 181.66 g/mol | 311.33 g/mol |
| Primary Synthesis Method | Solution-Phase Peptide Synthesis (SPPS); N-to-C Solid-Phase Peptide Synthesis | C-to-N Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) |
| Protection Scheme | C-terminal protection | N-terminal protection |
This compound is primarily utilized in solution-phase peptide synthesis . Its free N-terminus allows for coupling with an N-protected amino acid or peptide fragment, while the tert-butyl ester protects the C-terminus from unwanted reactions. It can also be employed in the less common N-to-C (inverse) direction of solid-phase peptide synthesis .
Fmoc-D-Ala-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS) following the widely adopted Fmoc/tBu strategy . The Fmoc group provides temporary protection of the N-terminus, which can be cleaved under mild basic conditions, allowing for the sequential addition of amino acids in the C-to-N direction.
Comparative Analysis of Synthetic Efficiency
The efficiency of these two building blocks is best understood by comparing the synthesis strategies they enable.
| Parameter | This compound (Solution-Phase / N-to-C SPPS) | Fmoc-D-Ala-OH (C-to-N Fmoc SPPS) |
| Coupling Efficiency | Generally high in solution-phase due to solubility and reactant concentrations. In N-to-C SPPS, can be variable and sequence-dependent. | Typically high and optimized with various coupling reagents. Can be monitored using colorimetric tests (e.g., Kaiser test). |
| Deprotection | C-terminal deprotection (TFA) occurs at the end of the synthesis. | N-terminal Fmoc deprotection is performed at each cycle (typically with piperidine (B6355638) in DMF). |
| Synthesis Time | Solution-phase is generally more time-consuming due to the need for purification after each coupling step. N-to-C SPPS is also considered slower than C-to-N SPPS. | C-to-N Fmoc SPPS is a rapid and often automated process. |
| Purification | Requires purification of intermediates after each coupling step in solution-phase, which can be labor-intensive and lead to lower overall yields. | Purification is typically performed once at the end of the synthesis after cleavage from the solid support. |
| Racemization Risk | Risk of racemization exists during the activation of the carboxyl group of the incoming N-protected amino acid. | Urethane-based Fmoc protection generally provides good suppression of racemization during coupling. However, certain amino acids and coupling conditions can still lead to epimerization. |
| Scalability | Solution-phase synthesis is often more suitable for large-scale production of shorter peptides. | Fmoc SPPS is well-suited for laboratory-scale synthesis of a wide range of peptide lengths and can be scaled up, though it can be more expensive at very large scales due to the cost of reagents and resin. |
Experimental Protocols
Standard Protocol for Fmoc-D-Ala-OH in Solid-Phase Peptide Synthesis (C-to-N Direction)
This protocol outlines a single coupling cycle for adding Fmoc-D-Ala-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
General Protocol for this compound in Solution-Phase Peptide Synthesis
This protocol describes the coupling of an N-protected amino acid (e.g., Fmoc-L-Phe-OH) to this compound.
-
Reactant Preparation:
-
Dissolve Fmoc-L-Phe-OH (1 equivalent) and a coupling agent (e.g., HBTU; 1 equivalent) in a suitable solvent (e.g., DMF).
-
In a separate flask, dissolve this compound (1 equivalent) in DMF and add a base (e.g., DIPEA; 2 equivalents) to neutralize the hydrochloride and free the amine.
-
-
Activation: Add the base (e.g., DIPEA; 2 equivalents) to the Fmoc-L-Phe-OH and coupling agent solution and stir for 1-2 minutes for pre-activation.
-
Coupling: Add the activated Fmoc-L-Phe-OH solution to the H-D-Ala-OtBu solution. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification:
-
Quench the reaction (e.g., with water).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthesis strategies discussed.
Caption: Workflow for Fmoc-D-Ala-OH in C-to-N Solid-Phase Peptide Synthesis.
Caption: Workflow for this compound in Solution-Phase Peptide Synthesis.
Conclusion
The choice between this compound and Fmoc-D-Ala-OH is dictated by the desired peptide synthesis strategy.
-
Fmoc-D-Ala-OH is the industry standard for automated and manual solid-phase peptide synthesis in the C-to-N direction . Its use within the well-established Fmoc/tBu methodology offers high efficiency, speed, and simplified purification for a wide range of peptides.
-
This compound is a valuable building block for solution-phase synthesis , particularly for shorter peptides or when large quantities are required. It is also instrumental in less conventional N-to-C solid-phase synthesis , which can be advantageous for the preparation of C-terminally modified peptides.
While direct quantitative comparisons of coupling yields and racemization rates for these specific molecules under identical conditions are scarce, the known efficiencies of their respective synthesis methodologies provide a strong basis for selection. For routine peptide synthesis, especially for longer sequences, the efficiency and automation of Fmoc-SPPS make Fmoc-D-Ala-OH the more common and often more efficient choice. However, for specific applications requiring solution-phase techniques or N-to-C synthesis, This compound remains an indispensable reagent. Researchers should select the building block that aligns with their overall synthetic strategy and the specific requirements of the target peptide.
The Strategic Incorporation of H-D-Ala-OtBu.HCl: A Comparative Guide to Enhancing Peptide Therapeutics
For researchers, scientists, and professionals in drug development, the quest for more stable and efficacious peptide-based therapeutics is a constant endeavor. The inherent susceptibility of peptides to proteolytic degradation and their often-unfavorable pharmacokinetic profiles present significant hurdles. A key strategy to overcome these limitations is the site-specific incorporation of modified amino acids. This guide provides a comprehensive comparison of H-D-Ala-OtBu.HCl, a D-enantiomer of alanine, with its natural L-counterpart and other alternative modifications, focusing on their respective impacts on peptide structure, stability, and biological function. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of next-generation peptide drugs.
The introduction of D-amino acids, such as D-alanine from this compound, into a peptide sequence is a well-established method to enhance resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize L-amino acids, rendering peptides with D-amino acids less susceptible to cleavage and thereby extending their in vivo half-lives.[4][5] Beyond stability, the chirality of an amino acid can significantly influence the peptide's secondary structure and its interaction with biological targets.[3]
Comparative Analysis of Peptide Modifications
To objectively assess the impact of incorporating D-alanine, this guide compares its effects with those of the natural L-alanine and another common modification, N-methylation. The following tables summarize quantitative data from various studies, illustrating the influence of these modifications on proteolytic stability and binding affinity.
Proteolytic Stability
The enhanced resistance to degradation is a primary advantage of incorporating D-amino acids. The following table presents data on the stability of various peptides in the presence of proteases or serum.
| Peptide Variant | Modification | Assay Condition | % Intact Peptide Remaining | Time (hours) | Reference |
| TA4 | L-Lysine (Susceptible Residue) | Serum Proteases | ~40% | 1 | [4] |
| TA4(dK) | L-Lysine substituted with D-Lysine | Serum Proteases | 100% | 8 | [4] |
| C10:0-A2 | L-Lysine (Susceptible Residue) | Serum Proteases | ~20% | 1 | [4] |
| C10:0-A2(dK) | L-Lysine substituted with D-Lysine | Serum Proteases | 100% | 8 | [4] |
| Pep05 | L-Lysine and L-Arginine | Human Plasma | <10% | 8 | [6] |
| DP06 | All L-Lys and L-Arg substituted with D-amino acids | Human Plasma | >90% | 8 | [6] |
| OM19R | L-Arginine and L-Lysine | Trypsin (10 mg/mL) | Low Activity | 8 | [7] |
| OM19D | L-Arg and L-Lys substituted with D-Arg and D-Lys | Trypsin (10 mg/mL) | High Activity Retained | 8 | [7] |
Binding Affinity
The effect of amino acid modification on binding affinity is context-dependent and can either enhance, diminish, or have a neutral effect on the interaction with the target protein. The change in stereochemistry can alter the side-chain orientation, potentially affecting the precise interactions required for strong binding.[1]
| Peptide Variant | Modification | Target | Binding Affinity (Ki or Kd) | Fold Change vs. L-amino acid | Reference |
| M114 | Glycine at position 13 | Matrix Metalloproteinase | 89 ± 4 nM (Ki) | - | [8] |
| M114 variant | Gly13 -> D-Ala | Matrix Metalloproteinase | >1000 nM (Ki) | >11-fold decrease | [8] |
| NP 147-155 | Tyrosine at position 2 | MHC class I Kd | High Affinity | - | [9] |
| NP 147-155 variant | Tyr2 -> Ala | MHC class I Kd | >100-fold lower affinity | >100-fold decrease | [9] |
| Peptide-L-Val | Unmodified L-Valine | Hypothetical Receptor | 100 nM (Kd) | - | [1] (Illustrative) |
| Peptide-D-Val | L-Valine substituted with D-Valine | Hypothetical Receptor | 120 nM (Kd) | 1.2-fold decrease | [1] (Illustrative) |
| Peptide-N-Me-D-Val | N-methyl-D-Valine substitution | Hypothetical Receptor | 75 nM (Kd) | 1.3-fold increase | [1] (Illustrative) |
Impact on Peptide Structure and Conformation
The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids can significantly alter its conformational properties. While L-amino acids naturally favor right-handed α-helices, the introduction of a D-amino acid can disrupt this structure, potentially inducing turns or kinks.[3] This can be strategically employed to stabilize specific secondary structures, such as β-hairpins, which are crucial for the biological activity of many peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution.[10][11] Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), coupling constants (e.g., ³J(HNHα)), and chemical shift indexing, provide detailed information about the peptide backbone and side-chain orientations. For example, the analysis of these parameters can reveal the formation of specific secondary structures like helices or beta-sheets, and how these are influenced by the presence of a D-amino acid.[2][12]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Peptide Stability Assay in Simulated Gastric Fluid (SGF) or Plasma
This protocol outlines the steps to assess the proteolytic stability of a peptide.
-
Preparation of Simulated Fluid/Plasma:
-
SGF: Prepare according to USP specifications. Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in 1 L of water, and adjust the pH to 1.2 with HCl.
-
Plasma: Use fresh human plasma containing an anticoagulant (e.g., EDTA).
-
-
Incubation:
-
Prepare a stock solution of the test peptide.
-
Add the peptide stock solution to the pre-warmed (37°C) SGF or plasma to a final concentration (e.g., 0.1 mg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 0.05% trifluoroacetic acid) or by rapid freezing.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using reverse-phase HPLC (RP-HPLC).
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the peptide elution at a specific wavelength (e.g., 214 nm).
-
Quantify the peak area of the intact peptide at each time point to determine the degradation rate and calculate the half-life.
-
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This protocol describes the determination of binding kinetics and affinity.
-
Ligand Immobilization:
-
The target protein (ligand) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), injecting the ligand in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivating any remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
A series of concentrations of the peptide (analyte) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The analyte solutions are injected sequentially over the immobilized ligand surface. The association of the analyte to the ligand is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide from the protein.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ), which is a measure of the binding affinity.
-
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize a simplified signaling pathway modulation and the experimental workflow for peptide stability analysis.
Conclusion
The incorporation of this compound to introduce D-alanine into peptide sequences is a powerful and proven strategy for enhancing proteolytic stability, a critical factor in improving the pharmacokinetic properties of peptide-based drugs. As the presented data illustrates, this modification can dramatically increase a peptide's half-life in biological fluids. However, the impact on binding affinity and conformation must be carefully evaluated for each specific peptide-target interaction. This guide provides a framework for comparing D-amino acid incorporation with other modification strategies, supported by detailed experimental protocols, to empower researchers in the rational design and optimization of more robust and effective peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water-Solubilized, Cap-Stabilized, Helical Polyalanines: Calibration Standards for NMR and CD Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonality of the OtBu Protecting Group in Fmoc and Boc Strategies
In the precise world of solid-phase peptide synthesis (SPPS), the success of assembling a target peptide sequence hinges on a robust and reliable protecting group strategy. The principle of orthogonality—the ability to remove one class of protecting groups under specific conditions without affecting others—is fundamental to this process. This guide provides a detailed comparison of the orthogonality of the tert-butyl (OtBu) ester protecting group, a mainstay for protecting acidic side chains, within the two dominant SPPS methodologies: the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) strategies.
The Role of the OtBu Protecting Group
The OtBu group is a tert-butyl ester used primarily to protect the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu).[1][2] Its primary function is to mask the nucleophilicity of the side-chain carboxyl group, preventing it from participating in undesired side reactions during peptide synthesis.[1] The key chemical properties that dictate its utility are its exceptional stability under basic and nucleophilic conditions and its lability (cleavage) under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[1]
Orthogonality within the Fmoc Strategy (Fmoc/tBu)
The Fmoc/tBu strategy is the most common approach in modern SPPS.[3] It is defined by the use of the base-labile Fmoc group for temporary protection of the Nα-amino group and acid-labile groups, such as OtBu, for "permanent" side-chain protection.[4][5]
The relationship between Fmoc and OtBu is a perfect example of an orthogonal protection scheme.[1][][7] During the synthesis cycle, the Fmoc group is selectively removed using a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[1][8] The OtBu group is completely stable under these basic conditions, remaining intact on the amino acid side chain. This allows for the iterative deprotection of the N-terminus and subsequent amino acid coupling without the risk of premature side-chain deprotection.[]
Upon completion of the peptide sequence, a final "global deprotection" step is performed. This involves treating the peptide-resin with a strong acid cocktail, most commonly 95% TFA with scavengers, to simultaneously cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups, including OtBu.[1][9]
Quantitative Data: Protecting Group Stability in Fmoc/tBu Strategy
| Protecting Group | Chemical Moiety | Nα-Deprotection (20% Piperidine/DMF) | Final Cleavage (95% TFA) | Orthogonal to Fmoc |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Labile | Stable | - |
| OtBu | tert-Butyl Ester | Stable | Labile | Yes |
| tBu | tert-Butyl Ether | Stable | Labile | Yes |
| Boc | tert-Butoxycarbonyl | Stable | Labile | Yes |
| Trt | Trityl | Stable | Labile | Yes |
| Pbf | Pentamethyldihydrobenzofuran-sulfonyl | Stable | Labile | Yes |
Compatibility with the Boc Strategy (Boc/Bzl)
The Boc/Bzl strategy represents an older, yet still relevant, approach to SPPS. It is considered a "quasi-orthogonal" system.[7] This strategy uses the moderately acid-labile Boc group for Nα-protection and side-chain protecting groups that require much stronger acids for removal, such as benzyl (B1604629) (Bzl) ethers or tosyl (Tos) groups.[4][5]
The Nα-Boc group is removed at each cycle using a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM).[5] The OtBu group is also labile under these acidic conditions.[10] Therefore, the OtBu group is not orthogonal to the Boc group. Attempting to use an OtBu side-chain protecting group in a Boc synthesis would result in the partial or complete cleavage of the side-chain protection during every Nα-Boc deprotection step. This non-selective deprotection leads to deleterious side reactions, including peptide branching and failed sequences.
For this reason, the Boc strategy relies on side-chain protecting groups (e.g., Benzyl, 2-Chlorobenzyloxycarbonyl) that are stable to the repetitive TFA/DCM treatments and are only removed during the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[4][11]
Comparative Data: Lability of Protecting Groups to Acidic Conditions
| Protecting Group | Moderate Acid (e.g., 50% TFA/DCM) | Strong Acid (e.g., Anhydrous HF) | Orthogonal to Boc |
| Boc | Labile | Labile | - |
| OtBu | Labile | Labile | No |
| Benzyl (Bzl) | Stable | Labile | Yes |
| Tosyl (Tos) | Stable | Labile | Yes |
| 2-Cl-Z | Stable | Labile | Yes |
Experimental Protocols
Protocol 1: Standard Fmoc-Group Deprotection
This protocol outlines the removal of the Nα-Fmoc group, during which the OtBu group remains stable.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture at room temperature for 5-20 minutes. The progress can often be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[4]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 x 1 min) to remove all traces of piperidine and byproducts. The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Cleavage and OtBu Deprotection (Fmoc/tBu Strategy)
This protocol describes the final step of the Fmoc/tBu strategy to cleave the peptide from the resin and remove the OtBu side-chain protecting group.
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS and water act as scavengers to trap the highly reactive tert-butyl cations released from the OtBu and other tBu-based groups, preventing unwanted alkylation of sensitive residues.[1]
-
Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Protocol 3: Standard Boc-Group Deprotection
This protocol is for the removal of the Nα-Boc group. Under these conditions, an OtBu group would also be labile.
-
Washing: Wash the peptide-resin with DCM.
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin.
-
Reaction: Agitate the mixture at room temperature for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin with DCM, followed by a neutralization wash (e.g., 10% diisopropylethylamine in DMF) and further DMF washes before the next coupling step.
Summary of Orthogonality
The chemical properties of the key protecting groups and the reagents used for their removal are central to understanding their orthogonality.
Conclusion
The orthogonality of a protecting group is not an intrinsic property but is defined by its relationship to the other protecting groups and reaction conditions within a synthetic strategy.
-
With Fmoc Strategy: The OtBu group is perfectly orthogonal . Its stability to the basic conditions used for Fmoc removal is the cornerstone of the highly successful and widely adopted Fmoc/tBu strategy in SPPS.[1][3] This allows for the clean, stepwise assembly of complex peptides with high efficiency.
-
With Boc Strategy: The OtBu group is not orthogonal . Both Boc and OtBu groups are cleaved by the same class of reagents (acids), making their simultaneous use in a stepwise synthesis untenable.[5][7] The Boc strategy therefore requires side-chain protection, like benzyl groups, that exhibit differential lability to a much stronger acid (HF) than what is used for repetitive Nα-deprotection (TFA).
For researchers, scientists, and drug development professionals, understanding this critical difference is essential for designing successful peptide synthesis campaigns, ensuring high yields, and minimizing purity-compromising side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
A Researcher's Guide to H-D-Ala-OtBu.HCl in Peptide Synthesis: A Comparative Review
For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide chains is a critical tool for enhancing proteolytic stability, modulating biological activity, and constraining peptide conformation. H-D-Ala-OtBu.HCl, or D-Alanine tert-butyl ester hydrochloride, is a commonly utilized building block for this purpose. This guide provides a comprehensive literature review of its application in peptide synthesis, offering a comparison with other D-alanine derivatives and presenting supporting experimental context.
The use of D-amino acids, such as D-alanine, can significantly alter the pharmacological properties of a peptide. The tert-butyl (tBu) ester in this compound serves as a robust protecting group for the C-terminal carboxylic acid. This protection is orthogonal to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) N-terminal protecting group, making it a cornerstone of the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. The tBu group is stable under the basic conditions required for Fmoc removal (typically piperidine (B6355638) in DMF) and is efficiently cleaved during the final acidolytic step (e.g., with trifluoroacetic acid - TFA), which also removes side-chain protecting groups.[1][2]
Performance Comparison: this compound vs. Other D-Alanine Derivatives
While direct, quantitative head-to-head comparisons of coupling efficiency and racemization for this compound against other D-alanine esters like the methyl ester (H-D-Ala-OMe.HCl) in modern SPPS are not extensively documented in the literature, a comparison can be framed based on established principles of peptide chemistry and available data for related systems.
The primary concerns during the incorporation of any amino acid are coupling efficiency and the preservation of stereochemical integrity (i.e., minimizing racemization).
Coupling Efficiency: The steric hindrance of the tert-butyl group in this compound is a key consideration. While generally not considered a highly hindered amino acid, the bulky tBu group could potentially slow down the coupling reaction compared to a less hindered methyl ester.[3] However, with the advent of highly efficient coupling reagents like HBTU, HATU, and COMU, near-quantitative coupling of most standard amino acid derivatives, including those with tBu protection, is routinely achieved.[4]
Racemization: Racemization is a critical side reaction in peptide synthesis, particularly during the activation of the carboxylic acid for coupling.[5][6] The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can readily lose its stereochemical information. While any amino acid can undergo racemization, some are more susceptible than others. The choice of coupling reagent, base, and solvent significantly impacts the extent of racemization.[5]
There is some evidence to suggest that tert-butyl esters may slightly increase the rate of racemization compared to methyl esters. This is attributed to the electron-donating effect of the tBu group, which can increase the basicity of the amino group, although this effect is generally considered minor in the context of modern coupling protocols.
| Feature | This compound (tert-Butyl Ester) | H-D-Ala-OMe.HCl (Methyl Ester) | H-D-Ala-OH (Unprotected) |
| Primary Application | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | Primarily solution-phase synthesis; less common in Fmoc SPPS | Not directly used in stepwise SPPS due to unprotected carboxyl group |
| Coupling Efficiency | Generally high with modern coupling reagents, though potential for slight steric hindrance exists. | Potentially faster coupling kinetics due to lower steric hindrance. | Not applicable for stepwise elongation. |
| Racemization | Low, but the tBu group might slightly increase susceptibility in some contexts. The choice of coupling reagent is the dominant factor. | Generally low; considered a standard for minimizing racemization in solution-phase. | Not applicable for stepwise elongation. |
| Deprotection Conditions | Strong acid (e.g., TFA), compatible with final cleavage in Fmoc SPPS. | Saponification (basic hydrolysis), which can lead to racemization and other side reactions. | Not applicable. |
| Orthogonality in Fmoc SPPS | Fully orthogonal; stable to piperidine. | Not orthogonal; labile to saponification conditions not typically used in Fmoc SPPS. | Not applicable. |
Experimental Protocols
Below is a standard experimental protocol for the incorporation of a D-alanine residue using this compound in manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol for a Single Coupling Cycle (Incorporation of D-Ala):
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
For the incorporation of D-alanine, use a pre-prepared solution of Fmoc-D-Ala-OH. If starting from this compound, it would typically be the first amino acid attached to the resin, or used in a solution phase coupling. For incorporation into a growing chain on solid support, the Fmoc-protected version is used.
-
Add the activated amino acid solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
Visualizing the Workflow and Key Concepts
To better illustrate the processes involved in peptide synthesis and the factors affecting the choice of building blocks like this compound, the following diagrams are provided.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).
Caption: Primary mechanisms of racemization during peptide coupling.
Conclusion
This compound is a valuable and widely used reagent in solid-phase peptide synthesis, particularly within the Fmoc/tBu strategy. Its key advantage lies in the stability of the tert-butyl ester protecting group to the basic conditions used for Fmoc removal and its clean cleavage under final acidic conditions. While the steric bulk of the tBu group is a theoretical consideration for coupling efficiency, modern coupling reagents have largely mitigated this concern. The potential for a slight increase in racemization compared to less bulky esters exists in theory, but in practice, the choice of coupling conditions and reagents has a far more dominant effect on maintaining stereochemical purity. For researchers aiming to synthesize D-alanine-containing peptides with enhanced stability and tailored biological activity, this compound remains a reliable and effective choice. Future studies providing direct quantitative comparisons of different D-alanine esters under various modern SPPS conditions would be beneficial to the field.
References
- 1. digital.csic.es [digital.csic.es]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Performance Analysis of H-D-Ala-OtBu.HCl and Other Protected Alanine Derivatives in Peptide Synthesis
In the landscape of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. This guide provides a detailed performance comparison of H-D-Ala-OtBu.HCl against other commonly used protected alanine (B10760859) derivatives, namely Fmoc-D-Ala-OH and Boc-D-Ala-OH. The following sections present quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Data Presentation: A Quantitative Comparison
The performance of protected amino acids can be evaluated based on several key parameters: solubility, coupling efficiency, deprotection kinetics, and stability. The following tables summarize the comparative data for this compound and its alternatives.
Table 1: Solubility in Common Peptide Synthesis Solvents
| Protected Amino Acid | Solvent | Solubility | Reference/Notes |
| This compound | Methanol | Soluble | [1] |
| DMF | Expected to be soluble | General principle for polar organic solvents | |
| DCM | Expected to be soluble | General principle for chlorinated solvents | |
| Fmoc-D-Ala-OH | DMF | Clearly soluble at 0.5 M (1 mmole in 2 ml) | [2] |
| NMP | Generally soluble | [3] | |
| DCM | Sparingly soluble | General observation for Fmoc-amino acids | |
| Boc-D-Ala-OH | DMF | Soluble | [3] |
| DCM | Soluble | [3] | |
| Methanol | Soluble | General principle |
Table 2: Comparative Coupling Efficiency
| Protected Amino Acid | Coupling Conditions | Monitoring Method | Expected Outcome |
| This compound | Standard (e.g., HBTU/DIPEA in DMF) | Kaiser Test / HPLC | High coupling efficiency expected due to the free amino group. |
| Fmoc-D-Ala-OH | Standard (e.g., HBTU/DIPEA in DMF) | Kaiser Test / HPLC | High coupling efficiency, though potentially slower than the HCl salt due to the need for in-situ neutralization. |
| Boc-D-Ala-OH | Standard (e.g., DCC/HOBt in DCM/DMF) | Kaiser Test / HPLC | High coupling efficiency, a well-established method in Boc-SPPS. |
Table 3: Deprotection Kinetics
| Protected Amino Acid | Protecting Group | Deprotection Reagent | Condition | Deprotection Rate/Time | Reference/Notes |
| This compound | tert-Butyl (OtBu) | TFA/DCM (95:5) | Room Temperature | Rapid, typically < 1 hour | Based on standard tBu deprotection protocols.[4] |
| 0.1 N HCl in HFIP | Room Temperature | >95% complete in 1.5-4 hours (by analogy to Fmoc-Ser(tBu)-OH and Fmoc-Asp(OtBu)-OH) | [5] | ||
| Fmoc-D-Ala-OH | Fmoc | 20% Piperidine in DMF | Room Temperature | Very rapid, typically 5-20 minutes | Standard Fmoc deprotection protocol.[6] |
| Boc-D-Ala-OH | Boc | TFA/DCM (50:50) | Room Temperature | Rapid, typically 30-60 minutes | [7] |
| 2 equiv. TFA in ionic liquid | 120°C | ~7 minutes | [7] |
Table 4: Stability in Common Solvents
| Protected Amino Acid | Solvent | Stability Concern | Reference/Notes |
| This compound | DMF, DCM | Generally stable | Expected for hydrochloride salts. |
| Fmoc-D-Ala-OH | DMF | Stable | [8] |
| NMP | Prone to gradual decomposition (Fmoc group removal) | [3] | |
| Boc-D-Ala-OH | DMF, DCM | Generally stable | Expected under neutral conditions. |
Experimental Protocols
To ensure objective and reproducible comparisons, detailed experimental protocols for key performance indicators are provided below.
Protocol 1: Determination of Coupling Efficiency using the Kaiser Test and HPLC Analysis
Objective: To quantitatively compare the coupling efficiency of this compound, Fmoc-D-Ala-OH, and Boc-D-Ala-OH to a resin-bound amino acid.
Materials:
-
Rink Amide resin pre-loaded with an amino acid (e.g., H-Gly-Rink Amide)
-
This compound
-
Fmoc-D-Ala-OH
-
Boc-D-Ala-OH
-
Coupling reagents: HBTU, HOBt, DCC
-
Bases: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Kaiser Test Kit (Solutions A, B, and C)[9]
-
HPLC system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Preparation: Swell the H-Gly-Rink Amide resin in DMF for 30 minutes.
-
Coupling Reaction (perform for each protected amino acid in parallel):
-
For this compound and Fmoc-D-Ala-OH: In a reaction vessel, add 3 equivalents of the protected amino acid, 3 equivalents of HBTU, and 6 equivalents of DIPEA to the swelled resin in DMF.
-
For Boc-D-Ala-OH: In a separate vessel, pre-activate 3 equivalents of Boc-D-Ala-OH with 3 equivalents of DCC and 3 equivalents of HOBt in DCM for 20 minutes. Filter the precipitated dicyclohexylurea (DCU) and add the filtrate to the swelled resin.
-
-
Reaction Monitoring (Kaiser Test):
-
After 30 minutes, 1 hour, and 2 hours, take a small sample of resin beads from each reaction.
-
Wash the beads thoroughly with DMF and then ethanol.[9]
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the beads.[6][10]
-
Heat at 120°C for 5 minutes.[9]
-
Observe the color: A yellow solution indicates complete coupling (no free primary amine), while a blue solution indicates incomplete coupling.[9]
-
-
Peptide Cleavage and HPLC Analysis:
-
After 2 hours, wash the resin thoroughly with DMF and DCM, then dry the resin.
-
Cleave the dipeptide from a small, weighed amount of resin using the cleavage cocktail for 2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry the peptide pellet.[4]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by RP-HPLC, monitoring at 220 nm.[11]
-
Calculate the coupling efficiency by integrating the peak area of the desired dipeptide relative to the total peak area.
-
Protocol 2: Determination of Deprotection Kinetics by HPLC
Objective: To measure and compare the rate of deprotection for the OtBu, Fmoc, and Boc protecting groups from their respective alanine derivatives.
Materials:
-
This compound
-
Fmoc-D-Ala-OH
-
Boc-D-Ala-OH
-
Deprotection reagents: 20% Piperidine in DMF, 50% TFA in DCM
-
Quenching solution (e.g., a solution of a non-volatile base like pyridine (B92270) in the mobile phase)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation: Prepare stock solutions of each protected amino acid in a suitable solvent (e.g., acetonitrile).
-
Deprotection Reaction:
-
Initiate the deprotection reaction by adding the respective deprotection reagent to the stock solution of the protected amino acid at a defined temperature (e.g., 25°C).
-
Start a timer immediately upon addition.
-
-
Time-Course Sampling:
-
At regular time intervals (e.g., every 5 minutes for Fmoc, every 15 minutes for Boc and OtBu), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient to separate the protected and deprotected amino acids.
-
Monitor the disappearance of the protected amino acid peak over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the protected amino acid versus time.
-
The rate constant (k) is the negative of the slope of the resulting linear fit.
-
Calculate the half-life (t₁/₂) of the protecting group using the equation: t₁/₂ = 0.693 / k.
-
Visualizations
The following diagrams illustrate key workflows and concepts in peptide synthesis and the evaluation of protected amino acids.
References
- 1. H-Ala-OtBu.HCl [chembk.com]
- 2. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. chempep.com [chempep.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Cross-reactivity studies involving H-D-Ala-OtBu.HCl
Lack of Cross-Reactivity Data for H-D-Ala-OtBu.HCl
Initial research indicates a lack of publicly available cross-reactivity studies for this compound (D-Alanine tert-butyl ester hydrochloride). This is because this compound is not a biologically active therapeutic agent but rather a protected amino acid derivative used as a building block in peptide synthesis.[1][2][3] Cross-reactivity studies are typically performed on substances like antibodies, antigens, or active pharmaceutical ingredients to determine their potential to bind to unintended targets. As a synthetic reagent, this compound's primary function is to be incorporated into a larger peptide chain, and it is not expected to elicit a biological response on its own.[2]
To fulfill the structural and content requirements of the user request, the following guide presents a hypothetical scenario . It illustrates how a cross-reactivity comparison guide would be structured for a fictional peptide therapeutic, "Peptide-D," which utilizes this compound in its synthesis. This guide compares Peptide-D to a fictional alternative, "Peptide-L," which uses the L-alanine enantiomer. All data, protocols, and pathways are illustrative and provided as a template for researchers.
Comparison Guide: Cross-Reactivity of Synthetic Peptides Peptide-D and Peptide-L
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of two hypothetical synthetic peptides:
-
Peptide-D: A novel therapeutic peptide synthesized using D-alanine tert-butyl ester hydrochloride (this compound).
-
Peptide-L: An analogous peptide synthesized with the corresponding L-alanine building block (H-Ala-OtBu.HCl) as a comparator.
The objective is to assess the potential for off-target binding of these peptides to a panel of common human receptors and plasma proteins.
Data Presentation: Quantitative Cross-Reactivity Analysis
The following tables summarize the binding affinity (KD) and percentage of non-specific binding for Peptide-D and Peptide-L against a panel of off-target proteins. Lower KD values indicate higher binding affinity, while lower non-specific binding percentages are desirable.
Table 1: Binding Affinity (KD, nM) to Off-Target Receptors via Surface Plasmon Resonance (SPR)
| Target Receptor | Peptide-D (KD in nM) | Peptide-L (KD in nM) |
| Receptor A | > 10,000 | 850 |
| Receptor B | 5,200 | 95 |
| Receptor C | > 10,000 | > 10,000 |
| Receptor D | 8,900 | 2,100 |
Table 2: Non-Specific Binding to Human Plasma Proteins via ELISA
| Plasma Protein | Peptide-D (% Binding) | Peptide-L (% Binding) |
| Human Serum Albumin | 2.1% | 15.8% |
| Alpha-1-acid glycoprotein | 1.5% | 9.7% |
| Immunoglobulin G (IgG) | < 1.0% | 5.2% |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (KD) of Peptide-D and Peptide-L to a panel of immobilized human receptors.
-
Instrumentation: Biacore T200 (or equivalent).
-
Methodology:
-
Recombinant human receptors A, B, C, and D were immobilized on a CM5 sensor chip via standard amine coupling.
-
A running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) was used.
-
Serial dilutions of Peptide-D and Peptide-L (ranging from 1 nM to 10 µM) were prepared in the running buffer.
-
Each peptide concentration was injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.
-
The sensor surface was regenerated between cycles using an injection of 10 mM glycine-HCl, pH 2.5.
-
The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Non-Specific Binding
-
Objective: To quantify the percentage of non-specific binding of biotinylated Peptide-D and Peptide-L to common human plasma proteins.
-
Methodology:
-
High-bind 96-well microplates were coated overnight at 4°C with 10 µg/mL of Human Serum Albumin, Alpha-1-acid glycoprotein, or pooled human IgG in a carbonate-bicarbonate buffer (pH 9.6).
-
Plates were washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 1% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature.
-
Biotinylated versions of Peptide-D and Peptide-L were added to the wells at a concentration of 1 µM and incubated for 1 hour.
-
After washing, Streptavidin-Horseradish Peroxidase (HRP) conjugate was added and incubated for 30 minutes.
-
The plates were washed again, and TMB substrate was added. The reaction was stopped with 2N H2SO4.
-
Absorbance was measured at 450 nm. The percentage of binding was calculated relative to a positive control (a known binding agent).
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative cross-reactivity assessment of the two peptides.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be inadvertently modulated by off-target binding of a therapeutic peptide to "Receptor B," as identified in the SPR assay.
References
A Comparative Guide to the Stability of OtBu-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (OtBu) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. Its stability under the basic conditions required for Fmoc-group removal and its lability to strong acids make it an invaluable tool for protecting the side chains of several key amino acids. However, the stability of the OtBu group is not absolute and can be influenced by the specific amino acid it protects, as well as the precise conditions used during synthesis and cleavage. This guide provides an objective comparison of the stability of various OtBu-protected amino acids, supported by experimental context and detailed protocols to aid in the optimization of peptide synthesis and the mitigation of common side reactions.
Relative Stability of OtBu-Protected Amino Acids
The acid-lability of the OtBu group varies depending on whether it forms an ether or an ester linkage with the amino acid side chain. This difference in bond stability is a critical factor to consider during the final cleavage and deprotection step, typically performed with trifluoroacetic acid (TFA).
Table 1: Relative Stability of Common OtBu-Protected Amino Acids in TFA
| Amino Acid Derivative | Protected Moiety | Linkage Type | Relative Stability in Strong Acid (TFA) | Common Side Reactions/Considerations |
| Fmoc-Asp(OtBu)-OH | γ-Carboxyl | tert-butyl ester | Less Stable | Prone to aspartimide formation, especially in sequences with sterically unhindered adjacent residues like Gly or Ser.[1][2] |
| Fmoc-Glu(OtBu)-OH | δ-Carboxyl | tert-butyl ester | Less Stable | Generally stable against side reactions other than premature deprotection. Cleavage is typically efficient under standard conditions.[2] |
| Fmoc-Ser(tBu)-OH | Hydroxyl | tert-butyl ether | More Stable | May require longer cleavage times or higher TFA concentrations for complete removal compared to OtBu esters.[2][3] |
| Fmoc-Thr(tBu)-OH | Hydroxyl | tert-butyl ether | More Stable | Similar to Ser(tBu), the tBu ether is more resistant to acidolysis than the tBu esters of Asp and Glu.[2][3] |
| Fmoc-Tyr(tBu)-OH | Phenolic Hydroxyl | tert-butyl ether | More Stable | The tBu group is generally robust but can be cleaved under standard final deprotection conditions. |
| Fmoc-Cys(tBu)-OH | Thiol | tert-butyl thioether | Stable | The tBu group on Cysteine is stable to standard TFA cleavage conditions.[4] |
Key Observations:
-
Ester vs. Ether Linkage: The tert-butyl esters of Aspartic acid (Asp) and Glutamic acid (Glu) are generally less stable and more readily cleaved by TFA than the tert-butyl ethers of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[2]
-
Aspartimide Formation: A significant side reaction associated with Asp(OtBu) is the formation of a cyclic aspartimide intermediate. This is particularly problematic in sequences where the Asp residue is followed by amino acids with small side chains, such as Glycine or Serine.[1][2] The reaction is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine).
-
Incomplete Deprotection: The higher stability of the tBu ethers on Ser and Thr can sometimes lead to incomplete deprotection during the final TFA cleavage, especially if the cleavage time is too short or the TFA concentration is too low.[2][3]
Experimental Protocols
To quantitatively assess the stability of OtBu-protected amino acids, a time-course experiment followed by HPLC analysis is a standard approach.
1. Experimental Protocol for Assessing Acid Stability of OtBu-Protected Amino Acids
Objective: To determine the rate of deprotection of an Fmoc-AA(OtBu)-OH derivative in a TFA solution.
Materials:
-
Fmoc-AA(OtBu)-OH (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), HPLC grade
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Reaction Setup: Dissolve a known amount of the Fmoc-AA(OtBu)-OH in a specific volume of the cleavage cocktail in a sealed vial at room temperature.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a solution of 50% ACN in water to stop the deprotection reaction.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the protected and deprotected amino acid (e.g., 5% to 95% B over 20 minutes).
-
Detection: Monitor the elution profile at a wavelength of 265 nm (for the Fmoc group).
-
-
Data Analysis: Integrate the peak areas of the protected and deprotected amino acid at each time point. Calculate the percentage of the remaining protected amino acid. Plot the percentage of the protected amino acid against time to determine the deprotection kinetics.
2. Experimental Protocol for Monitoring Aspartimide Formation
Objective: To quantify the formation of aspartimide from an Asp(OtBu)-containing peptide during Fmoc deprotection.
Materials:
-
Resin-bound peptide containing an Asp(OtBu) residue
-
20% Piperidine (B6355638) in DMF
-
TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)
-
Reverse-phase HPLC system with a C18 column
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Peptide Synthesis: Synthesize a short model peptide known to be prone to aspartimide formation (e.g., Ac-Gly-Asp(OtBu)-Gly-NH2) on a suitable resin.
-
Fmoc Deprotection Time-Course: Treat aliquots of the peptide-resin with 20% piperidine in DMF for varying durations (e.g., 30, 60, 120, 240 minutes).
-
Washing: After the specified time, thoroughly wash the resin with DMF and then DCM to remove the piperidine.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail for 2 hours.
-
Sample Preparation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze the crude peptide by RP-HPLC. The aspartimide-containing peptide, the desired peptide, and other byproducts will have different retention times.
-
Quantification: Calculate the percentage of the aspartimide peak relative to the total area of all peptide-related peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of an OtBu-protected amino acid.
Caption: Workflow for assessing the acid stability of OtBu-protected amino acids.
Conclusion
The choice of OtBu-protected amino acids and the deprotection strategy significantly impact the success of peptide synthesis. While OtBu is a robust and versatile protecting group, a thorough understanding of its relative stability on different amino acid side chains is crucial. The tert-butyl ethers of Ser, Thr, and Tyr are more stable to acidolysis than the tert-butyl esters of Asp and Glu.[2] For Asp-containing peptides, the risk of aspartimide formation must be carefully considered and can be mitigated by using alternative protecting groups or optimized deprotection protocols. The experimental procedures outlined in this guide provide a framework for researchers to systematically evaluate the stability of OtBu-protected amino acids and to optimize their peptide synthesis protocols for higher yield and purity.
References
A Comparative Guide to the Use of H-D-Ala-OtBu.HCl in Large-Scale Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks for large-scale peptide synthesis is a critical decision that impacts not only the final product's quality but also the overall process economics. This guide provides a comprehensive cost-benefit analysis of utilizing H-D-Ala-OtBu.HCl, a tert-butyl protected D-alanine, in large-scale solid-phase peptide synthesis (SPPS), comparing it with common alternatives.
The choice of a protecting group strategy is fundamental to the success of peptide synthesis. This compound is primarily employed in the Fmoc/tBu strategy, where the temporary Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and acid-labile groups like tert-butyl (tBu) are used for side-chain protection. The primary alternative is the Boc/Bzl strategy, which uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection.
Comparative Analysis: this compound vs. Alternatives
The decision to use this compound in a large-scale synthesis campaign hinges on a careful evaluation of cost, efficiency, and the specific requirements of the target peptide. Below is a detailed comparison with its logical alternative within the context of a different protecting group strategy, Boc-D-Ala-OBzl.HCl.
Data Presentation: Cost and Performance Comparison
| Parameter | This compound (in Fmoc/tBu Synthesis) | Boc-D-Ala-OH (used to generate Boc-D-Ala-OBzl in situ or used in Boc/Bzl strategy) | Key Considerations |
| Starting Material Cost (per kg) | Higher | Lower[1][2][3] | Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[4][5] Bulk pricing for this compound is not readily available but is expected to be higher than Boc-D-Ala-OH. |
| Overall Process Cost-Effectiveness | Potentially higher due to milder conditions and automation suitability. | Can be lower for certain processes, but harsh cleavage conditions may add costs. | The Fmoc/tBu strategy may offer better overall cost-effectiveness due to the potential for recycling reagents and higher efficiency in automated synthesizers. |
| Typical Crude Purity | Generally high (>85%) | High, but can be impacted by harsh cleavage conditions. | Purity is sequence-dependent, but the milder cleavage conditions of the Fmoc/tBu strategy often lead to a cleaner crude product. |
| Typical Overall Yield | High (sequence dependent) | High (sequence dependent) | Yield is highly dependent on the specific peptide sequence and coupling efficiency. Incomplete reactions at any step can significantly lower the overall yield.[6] |
| Deprotection/Cleavage Conditions | Mildly acidic (e.g., TFA cocktail) | Harsher (e.g., liquid HF) | The use of highly corrosive and hazardous HF in the Boc/Bzl strategy requires specialized equipment and handling procedures. |
| Automation Compatibility | Excellent | Good, but Fmoc is often preferred for modern automated synthesizers. | The UV-detectable Fmoc group allows for real-time monitoring of the deprotection step, which is a significant advantage in automated synthesis. |
| "Green Chemistry" Considerations | More favorable due to less hazardous cleavage reagents. | Less favorable due to the use of HF. | The trend in pharmaceutical manufacturing is towards greener and safer processes. |
Logical Relationships in Synthesis Strategy
The choice of D-alanine derivative is intrinsically linked to the overarching synthesis strategy. The following diagram illustrates the decision-making process.
Caption: Decision framework for choosing a peptide synthesis strategy and the corresponding D-alanine derivative.
Experimental Protocols
To provide a basis for comparison, the following are detailed, representative protocols for the incorporation of a D-alanine residue using both the Fmoc/tBu and Boc/Bzl strategies in a large-scale solid-phase peptide synthesis context.
Protocol 1: Incorporation of D-Alanine using this compound (Fmoc/tBu Strategy)
This protocol assumes the synthesis is being performed on a 100 g scale of a pre-loaded Wang resin.
-
Resin Swelling: Swell 100 g of the peptide-resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 L) followed by dichloromethane (B109758) (DCM) (3 x 1 L) and then DMF (3 x 1 L).
-
-
Coupling of Fmoc-D-Ala-OH:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-D-Ala-OH (relative to resin loading) and 2.9 equivalents of a coupling agent such as HBTU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the activated amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation and re-test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 L), DCM (3 x 1 L), and finally DMF (3 x 1 L).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Continuation of Synthesis: Proceed to the next deprotection and coupling cycle.
Experimental Workflow for Fmoc/tBu Strategy
Caption: A typical cycle for incorporating an amino acid using the Fmoc/tBu SPPS strategy.
Protocol 2: Incorporation of D-Alanine using Boc-D-Ala-OH (Boc/Bzl Strategy)
This protocol assumes the synthesis is being performed on a 100 g scale of a Merrifield resin.
-
Resin Swelling: Swell 100 g of the peptide-resin in DCM for 1-2 hours.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat the TFA treatment for an additional 20 minutes.
-
Wash the resin thoroughly with DCM (3 x 1 L), isopropanol (B130326) (2 x 1 L), and then DCM (3 x 1 L).
-
-
Neutralization:
-
Add a 10% solution of DIPEA in DCM to the resin and agitate for 10 minutes.
-
Wash the resin with DCM (5 x 1 L).
-
-
Coupling of Boc-D-Ala-OH:
-
In a separate vessel, dissolve 3 equivalents of Boc-D-Ala-OH (relative to resin loading) and 3 equivalents of a coupling agent such as HBTU in DMF.
-
Add 6 equivalents of DIPEA to the activated amino acid solution.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 L) and DCM (3 x 1 L).
-
-
Continuation of Synthesis: Proceed to the next deprotection and coupling cycle.
Experimental Workflow for Boc/Bzl Strategy
Caption: A typical cycle for incorporating an amino acid using the Boc/Bzl SPPS strategy.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale peptide synthesis reveals a trade-off between the higher initial cost of the raw material and the benefits associated with the Fmoc/tBu synthesis strategy.
Choose this compound and the Fmoc/tBu strategy when:
-
The target peptide is sensitive to strong acids: The mild final cleavage with TFA is a significant advantage over the harsh HF used in the Boc/Bzl strategy.
-
High purity is paramount: The cleaner crude product often obtained with the Fmoc/tBu strategy can reduce the downstream costs and complexity of purification.
-
Automated synthesis is employed: The compatibility with modern automated synthesizers and the ability to monitor deprotection in real-time can lead to more efficient and reliable large-scale production.
-
"Green chemistry" and safety are major considerations: Avoiding the use of highly hazardous HF is a significant advantage.
Consider alternatives like the Boc/Bzl strategy when:
-
The cost of raw materials is the primary driver: Boc-protected amino acids are generally less expensive.
-
The peptide is sensitive to bases: The Boc/Bzl strategy avoids the use of piperidine for deprotection.
-
An established, validated Boc/Bzl process is already in place: The cost and time required to re-validate a process for a different strategy may not be justifiable.
Ultimately, the decision rests on a holistic assessment of the specific project requirements. For modern, large-scale synthesis of complex therapeutic peptides, the advantages offered by the Fmoc/tBu strategy, and therefore the use of this compound, often outweigh the higher initial cost of the building block, leading to a more efficient, safer, and higher-quality manufacturing process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-D-Alanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Boc-b-Ala-OH = 99.0 TLC 3303-84-2 [sigmaaldrich.com]
- 4. alkalisci.com [alkalisci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Analytical methods to confirm the incorporation of D-alanine from H-D-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques to Verify the Integration of D-Alanine from H-D-Ala-OtBu.HCl in Peptide Synthesis.
The successful incorporation of non-proteinogenic amino acids, such as D-alanine, into peptide chains is a critical step in the development of novel therapeutics and research tools. This compound is a commonly used building block for this purpose. Confirmation of its successful incorporation, and crucially, its stereochemical integrity, requires robust analytical methods. This guide provides a comparative overview of key analytical techniques, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The primary methods for confirming D-alanine incorporation can be broadly categorized into those that identify the amino acid based on its mass, those that distinguish its chiral nature, and those that determine its position within a sequence.
| Analytical Method | Principle | Key Advantages | Key Disadvantages | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. Can confirm the mass increase corresponding to D-alanine incorporation. | High sensitivity and accuracy in mass determination.[1] Can be coupled with liquid chromatography (LC-MS) for complex mixtures.[2] | Does not inherently distinguish between D- and L-isomers. Requires fragmentation (MS/MS) for positional information. | Rapid confirmation of successful peptide coupling and correct molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. Can provide detailed structural information, including stereochemistry. | Provides unambiguous structural confirmation.[3][4] Can be used to study the local environment of the incorporated amino acid.[5] | Relatively low sensitivity compared to MS. Requires isotopically labeled precursors (e.g., ¹³C or ¹⁵N) for enhanced detection in complex samples.[3][6] | Detailed structural characterization of the final peptide. Confirmation of stereochemistry. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Separates enantiomers based on their differential interaction with a chiral stationary phase. | Directly separates and quantifies D- and L-alanine, confirming stereochemical purity.[7][8] | Requires hydrolysis of the peptide to analyze individual amino acids. Does not provide positional information. | Verification of stereochemical integrity after synthesis and purification. |
| Edman Degradation | Sequentially removes amino acid residues from the N-terminus of a peptide for identification. | Determines the position of the D-alanine residue within the peptide sequence.[9][10] | Can be inefficient for long peptides (>30-50 residues).[9] May not be suitable for N-terminally modified peptides.[9] | Positional confirmation of D-alanine in a peptide chain. |
Experimental Protocols
Confirmation of Incorporation by LC-MS
Objective: To confirm the correct molecular weight of the peptide containing D-alanine.
Methodology:
-
Sample Preparation: Dissolve the synthesized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).[2]
-
Mass Spectrometric Analysis: Introduce the eluent directly into the mass spectrometer. Acquire mass spectra in positive ion mode.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the D-alanine-containing peptide.
Stereochemical Analysis by Chiral HPLC
Objective: To confirm the presence of D-alanine and determine the enantiomeric purity.
Methodology:
-
Peptide Hydrolysis: Hydrolyze the peptide in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.[11]
-
Sample Preparation: Neutralize the hydrolysate and derivatize the amino acids if required by the specific chiral column chemistry. Some modern chiral stationary phases can separate underivatized amino acids.[8]
-
Chromatographic Separation: Inject the prepared sample onto a chiral HPLC column (e.g., a crown-ether or macrocyclic glycopeptide-based column).[7][8] Use an appropriate mobile phase to achieve separation of the D- and L-alanine enantiomers.
-
Detection and Quantification: Use a suitable detector (e.g., UV or fluorescence) to monitor the elution of the amino acids. Compare the retention time of the peak corresponding to D-alanine with a D-alanine standard. Calculate the enantiomeric excess based on the peak areas of the D- and L-alanine peaks.
Positional Sequencing by Edman Degradation
Objective: To determine the position of the D-alanine residue in the peptide sequence.
Methodology:
-
Sample Preparation: Immobilize the purified peptide on a solid support.
-
Sequential Degradation: Perform automated Edman degradation.[12] In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted into a phenylthiohydantoin (PTH)-amino acid.[10]
-
PTH-Amino Acid Identification: Identify the PTH-amino acid from each cycle by reverse-phase HPLC, comparing its retention time to known standards.[13]
-
Sequence Determination: Reconstruct the peptide sequence based on the order of identified PTH-amino acids. The cycle at which the PTH-D-alanine is identified confirms its position.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for D-alanine incorporation confirmation by LC-MS.
Caption: Workflow for stereochemical analysis by Chiral HPLC.
Caption: Workflow for positional analysis by Edman Degradation.
Conclusion
The choice of analytical method to confirm D-alanine incorporation from this compound depends on the specific information required. For rapid confirmation of successful synthesis, LC-MS is the method of choice. To ensure stereochemical integrity, chiral HPLC is indispensable. When the precise location of the D-alanine residue within the peptide is critical, Edman degradation provides the definitive answer. For a comprehensive characterization, a combination of these methods is often employed. Researchers should consider the strengths and limitations of each technique to design a robust analytical strategy that ensures the quality and integrity of their synthesized peptides.
References
- 1. Precision and sensitivity of the measurement of 15N enrichment in D-alanine from bacterial cell walls using positive/negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new labeling method for methyl TROSY NMR spectra of alanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 13. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
Case studies comparing different synthetic routes using H-D-Ala-OtBu.HCl
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks such as H-D-Ala-OtBu.HCl (tert-butyl (2R)-2-aminopropanoate hydrochloride) is of paramount importance. This pivotal intermediate is widely utilized in the synthesis of peptides and peptidomimetics. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into their respective methodologies, and presenting available quantitative data to inform selection of the most suitable pathway for a given application.
Two principal strategies dominate the landscape of this compound synthesis: direct esterification of D-alanine with isobutylene (B52900) and transesterification using tert-butyl acetate (B1210297). Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, scalability, and overall efficiency.
Comparison of Synthetic Routes
| Parameter | Route 1: Isobutylene Esterification | Route 2: Tert-Butyl Acetate Transesterification |
| Starting Material | D-Alanine | D-Alanine |
| Tert-Butyl Source | Isobutylene | Tert-Butyl Acetate |
| Catalyst | Acid Catalyst (e.g., p-Toluenesulfonic acid, silica-impregnated H₂SO₄) | Acid Catalyst (e.g., Perchloric acid) |
| Solvent | Dichloromethane (B109758), Dioxane | Tert-Butyl Acetate (acts as solvent and reagent) |
| Reaction Time | 1 - 8 days | 18 - 24 hours |
| Yield | Generally high, but can be variable depending on conditions. | Reported yields for similar amino acids are in the range of 75-80%.[1] |
| Key Advantages | Utilizes a readily available and inexpensive tert-butyl source. | Shorter reaction times compared to the isobutylene route. |
| Key Disadvantages | Requires handling of gaseous isobutylene and often necessitates the use of a pressure vessel (autoclave).[2] Longer reaction times. | Tert-butyl acetate is a more expensive reagent than isobutylene. Perchloric acid is a strong oxidizing agent and requires careful handling. |
Experimental Protocols
Below are detailed experimental methodologies for the two primary synthetic routes.
Route 1: Synthesis of this compound via Isobutylene Esterification
This procedure is based on a general method described for the synthesis of amino acid tert-butyl esters.[2]
Materials:
-
D-Alanine
-
Dichloromethane (or Dioxane)
-
p-Toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid
-
Isobutylene
-
10% Sodium bicarbonate solution
-
Brine
-
Dry ether
-
Hydrogen chloride (gas or as a solution in ether)
Procedure:
-
To a pressure vessel (autoclave), add D-alanine and a suitable solvent such as dichloromethane or dioxane.
-
Add the acid catalyst (e.g., 1.5 to 2 equivalents of PTSA).
-
Cool the vessel and introduce a measured amount of condensed isobutylene.
-
Seal the vessel and stir the reaction mixture at room temperature for 1 to 8 days. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base of D-alanine tert-butyl ester.
-
Dissolve the resulting free base in approximately 10 volumes of dry ether and cool the solution to -20°C.
-
Slowly add one equivalent of a standardized solution of HCl in dry ether (prepared by bubbling dry HCl gas through anhydrous ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold dry ether, and dry under vacuum to yield this compound as a white solid.
Route 2: Synthesis of this compound via Tert-Butyl Acetate Transesterification
This protocol is adapted from a patented procedure for the synthesis of amino acid tert-butyl esters using tert-butyl acetate.[1]
Materials:
-
D-Alanine
-
Tert-Butyl acetate
-
Perchloric acid (40-70% aqueous solution)
-
Inert solvent (e.g., isopropyl ether)
-
Hydrogen chloride (gas)
-
Aqueous alkali hydroxide (B78521) solution (e.g., lithium hydroxide)
Procedure:
-
Suspend D-alanine in tert-butyl acetate (typically 10-20 times the weight of the amino acid).
-
To this suspension, add 1.1 to 1.5 equivalents of an acidic catalyst, such as a 60% aqueous solution of perchloric acid, while maintaining the temperature between 15-25°C.
-
Stir the mixture at this temperature for approximately 18-24 hours.
-
After the reaction is complete, dilute the mixture with an inert solvent.
-
Carefully neutralize the excess acid and work up the reaction mixture using an aqueous alkali hydroxide solution.
-
Separate the organic layer containing the D-alanine tert-butyl ester.
-
To precipitate the hydrochloride salt, cool the organic solution with ice water and bubble dry hydrogen chloride gas through the solution.
-
Stir the mixture for about 30 minutes at the same temperature to ensure complete precipitation.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with an inert solvent like isopropyl ether and dry them under reduced pressure at around 40°C to obtain this compound.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for this compound via isobutylene esterification.
Caption: Synthetic pathway for this compound via tert-butyl acetate transesterification.
References
Safety Operating Guide
Proper Disposal of H-D-Ala-OtBu.HCl: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is essential for protecting personnel and the environment.
Hazard Identification and Safety Profile
While some safety data sheets (SDS) indicate that this compound has no known physical or chemical hazards, others classify it as an irritant.[1][2] It is prudent to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[2] Always consult the specific SDS for the product you are using and handle in accordance with good industrial hygiene and safety practices.[3]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 16211919[2]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Skin and Body Protection: A lab coat or long-sleeved clothing.[3]
-
Respiratory Protection: If dust is generated, a dust respirator or use of a fume hood is recommended.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to federal, state, and local environmental control regulations.[1] The following steps provide a general protocol that should be adapted to your institution's specific guidelines.
-
Containment of Spills:
-
Waste Collection:
-
Collect dry, unused this compound and any material contaminated with it (e.g., weighing paper, contaminated PPE) in a clearly labeled, sealed container.
-
The container should be suitable for chemical waste and kept closed.[4]
-
-
Waste Disposal:
-
The collected waste must be disposed of through an approved chemical waste disposal service.[5]
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific instructions on chemical waste pickup and disposal procedures.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling H-D-Ala-OtBu.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. It can cause skin, eye, and respiratory tract irritation[1][2]. The Safety Data Sheet (SDS) indicates no known chronic hazards, but appropriate precautions are necessary to mitigate acute exposure risks[3].
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C7H16ClNO2 |
| CAS Number | 59531-86-1[1][3] |
| Appearance | White solid/crystalline powder[4][5] |
| Hazards | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[1][2] |
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent direct contact and inhalation. The following table outlines the required equipment for handling this compound, based on SDS recommendations and general laboratory safety guidelines[3][6][7][8].
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[6] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[3][6][7] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when a significant risk of splashing exists.[6] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6][7] |
| Respiratory | NIOSH-approved dust respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be determined by a formal risk assessment.[2][3] |
II. Operational Plan: Step-by-Step Handling Protocol
All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure[6].
Preparation and Engineering Controls:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational before beginning work. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits[3].
-
Gather Materials: Have all necessary equipment and reagents readily available.
-
Inspect PPE: Before starting, verify that all required PPE is available and in good condition[6].
Handling the Compound:
-
Don PPE: Wear all PPE as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust. Use appropriate tools, such as spatulas, for transferring the compound[6].
-
Weighing: If weighing the compound, do so within the fume hood or in an enclosure with exhaust ventilation.
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal[6].
-
III. Disposal Plan: Step-by-Step Protocol
Waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations[3]. As a hydrochloride salt, it is acidic and requires neutralization before disposal[9][10].
Disposal of Unused or Waste this compound:
-
Segregate Waste: Collect waste this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Neutralization (for aqueous solutions):
-
In a well-ventilated area, preferably a fume hood, dilute the aqueous waste solution with water.
-
Slowly add a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, while stirring[10].
-
Monitor the pH of the solution using pH paper or a pH meter. The reaction is complete when the pH is between 6 and 8[9][10].
-
The neutralized solution can then be collected in a labeled container for chemical waste.
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be placed in a sealed bag and disposed of as solid chemical waste.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
IV. Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. peptide.com [peptide.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
